molecular formula C24H36O2 B1172430 Reactive Black 8 CAS No. 12225-26-2

Reactive Black 8

Katalognummer: B1172430
CAS-Nummer: 12225-26-2
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: BANBAOPIMTXBRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Reactive Black 8 (CAS 12225-25-1) is a synthetic reactive dye valued in research for its specific chemical properties and versatile binding capabilities. Its primary research application is in the textile industry, where it is extensively used for dyeing cellulose-based fibers like cotton, as well as wool and silk . The dye forms a covalent bond with the fiber molecules, which is a key subject of study for developing dyeing processes with enhanced wash fastness and color durability . Beyond textiles, this compound has applications in other research areas, including the dyeing of leather, paper, and wood, making it a compound of interest for material science studies . The global market for this compound is projected to grow, driven by its applications in high-performance textiles and sustainable dyeing research . The compound typically appears as a black crystalline powder and is characterized by its solubility in water, yielding a blue light purple solution . Its synthesis often involves a salt crystallization process to obtain the final product . This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or household use, nor for application in any personal or consumer products.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

12225-26-2

Molekularformel

C24H36O2

Molekulargewicht

356.5 g/mol

IUPAC-Name

3-(3-methylbut-2-enylidene)-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/2C12H18O/c2*1-9(2)4-6-11-8-12(13)7-5-10(11)3/h2*4,6,12-13H,3,5,7-8H2,1-2H3

InChI-Schlüssel

BANBAOPIMTXBRM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=C1CC(CCC1=C)O)C.CC(=CC=C1CC(CCC1=C)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to Reactive Black 8 (C.I. 18207)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Reactive Black 8, a significant member of the metal-complex reactive azo dye class. It details the chemical structure, physicochemical properties, toxicological information, and detailed experimental protocols for its synthesis and application. The document is intended to serve as a core reference for professionals requiring in-depth knowledge of this compound for research, development, and safety assessment purposes.

Chemical Structure and Identification

This compound is a complex organometallic dye. Its structure is characterized by a single azo group (-N=N-) linking two aromatic moieties, which are then complexed with a chromium ion.[1][2] This core chromophore is attached to a reactive group, a monochlorotriazine ring, which enables the dye to form covalent bonds with substrate fibers.

The manufacturing process involves the diazotization of 2-Amino-4-nitrophenol, which is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (a derivative of H-acid).[3] This intermediate undergoes chromium complexation. The resulting metal-complex dye is then condensed with 2,4,6-Trichloro-1,3,5-triazine, and subsequently with ammonia, to form the final product.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value
Common Name This compound
C.I. Name C.I. This compound, C.I. 18207[3][4]
Synonyms Reactive Black K-BR, Black HN, Ostazin Black H-N[4][5]
CAS Number 12225-26-2[1][2][6]
Molecular Formula C₁₉H₁₁ClN₈Na₂O₁₀S₂[1][6]

| Molecular Weight | 656.90 g/mol [6] |

Physicochemical Properties

This compound is a black powder used primarily for dyeing cellulosic and protein fibers such as cotton, viscose, silk, and wool.[2][7] Its properties are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Black powder, sometimes described as blue ash.[2][7]
Solubility Soluble in water. Reported values include 10 g/L at 50°C and 250 g/L.[8][9][10]
Behavior in Acid In concentrated sulfuric acid, it appears purple; this color persists upon dilution.[2][7] In concentrated nitric acid, it is dark purple, turning to navy upon dilution.[2][11]
Aqueous Solution Forms a blue-black solution in water. The color remains black upon addition of 1 M sodium hydroxide.[2][7]

Toxicological and Safety Information

While comprehensive toxicological data such as LD50 values are not listed in available safety data sheets, this compound is handled with standard precautions for industrial chemicals.[14] It is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[14]

Table 3: Safety and Toxicological Profile of this compound

Parameter Information
Potential Health Effects Ingestion: Harmful; may cause gastrointestinal irritation.[14] Inhalation: May cause respiratory tract irritation.[14] Skin Contact: May cause skin irritation in sensitive individuals.[14] Eye Contact: Dust may cause irritation and inflammation.[14]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[14]
Mutagenicity Mutagenicity data has been reported.[14]
Chemical Stability Stable under normal temperatures and pressures.[14]
Incompatibilities Strong oxidizing agents, strong reducing agents.[14]

| Hazardous Decomposition | May produce irritating and toxic fumes and gases (such as carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride) upon combustion.[14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, metal complexation, and condensation reactions. A patented method provides a basis for its production and purification.[7][11]

Methodology:

  • Preparation of Dye Intermediate:

    • A chromophore is first synthesized by diazotizing 2-amino-4-nitrophenol and coupling it with an H-acid derivative (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid).

    • This azo compound is then complexed with a chromium salt (e.g., chromium sulfate) to form a metal-complex intermediate.[3][9]

  • Formation of the Reactive Dye:

    • The dye intermediate is condensed with a tri-functional linking molecule, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

    • Ammonium hydroxide is then added to the solution. This substitutes a second chlorine atom on the triazine ring, resulting in a dye synthesis solution containing this compound.[7][11]

  • Purification by Salting Out:

    • To precipitate the dye, a salt such as sodium chloride (NaCl) or potassium chloride (KCl) is added to the synthesis solution to a concentration of 10-15% by weight.[7][11]

    • The mixture is stirred at approximately 25°C for several hours to facilitate the crystallization of the dye.[7]

  • Filtration and Drying:

    • The precipitated solid, this compound, is separated from the solution via filtration.

    • The collected solid is then dried to yield the final powdered dye.[9]

Application in Textile Dyeing (Exhaust Method for Cotton)

Reactive dyes are applied to cellulosic fibers in an aqueous bath. The process involves three key stages: exhaustion of the dye onto the fiber, fixation via covalent bonding under alkaline conditions, and a final wash-off to remove unfixed dye.[8]

Materials and Reagents:

  • Cotton fabric (pre-washed)

  • This compound dye

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Acetic Acid

  • Neutral detergent

Protocol:

  • Dye Bath Preparation: Prepare a dye bath with water at 30-40°C. The liquor ratio (ratio of the weight of the goods to the volume of the bath) is typically 1:10.[2]

  • Exhaustion:

    • Add a sequestering agent and an anti-creasing agent to the bath if necessary.[2]

    • Add the required amount of salt (e.g., 60-80 g/L for a deep shade) and stir to dissolve.[2]

    • Introduce the pre-wetted cotton fabric.

    • Add the pre-dissolved this compound dye.

    • Agitate the bath for 20-30 minutes to allow the dye to adsorb onto the fiber surface (exhaustion).[2]

  • Fixation:

    • Add the required amount of soda ash (e.g., 20 g/L) to the dye bath to raise the pH to approximately 10.8-11.[2] This catalyzes the reaction between the dye and the fiber.

    • For hot-brand reactive dyes like many black variants, raise the temperature to 60-80°C.[15]

    • Continue agitation for 45-60 minutes to ensure complete fixation of the dye.[2]

  • Wash-off:

    • Drain the dye bath. Rinse the fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.[2]

    • Wash the fabric with a neutral detergent in hot water (near boiling) for 10-15 minutes to remove any unfixed, hydrolyzed dye.[15]

    • Rinse thoroughly with hot and then cold water until the water runs clear.

Mechanism of Action on Cellulosic Fibers

The efficacy of this compound stems from its ability to form a strong, covalent bond with the hydroxyl (-OH) groups of cellulose in fibers like cotton.[1][16]

  • Activation: The process is conducted under alkaline conditions (pH ~11), typically achieved by adding soda ash.[8] The alkali deprotonates the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[16]

  • Nucleophilic Substitution: The cellulosate anion attacks the electron-deficient carbon atom of the dye's monochlorotriazine ring. This results in a nucleophilic substitution reaction where the chlorine atom (a good leaving group) is displaced, forming a stable ether linkage (Cell-O-Dye).[6][16]

  • Competing Reaction (Hydrolysis): A significant side reaction is the hydrolysis of the dye. Hydroxide ions (OH⁻) present in the alkaline bath can also attack the reactive group, replacing the chlorine atom. This hydrolyzed dye is no longer capable of bonding with the fiber and must be washed off after dyeing to ensure good wash fastness.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification A 2-Amino-4-nitrophenol P1 Step 1: Diazotization & Azo Coupling A->P1 B H-Acid Derivative B->P1 C Cyanuric Chloride P3 Step 3: Condensation with Cyanuric Chloride C->P3 D Ammonia P4 Step 4: Condensation with Ammonia D->P4 P2 Step 2: Chromium Complexation P1->P2 P2->P3 P3->P4 PU1 Salting Out (NaCl) P4->PU1 PU2 Filtration & Drying PU1->PU2 End Final Product: this compound Powder PU2->End

Caption: General workflow for the synthesis of this compound.

Dyeing_Process Start Prepare Dye Bath (Water, 30-40°C) Fabric Add Pre-washed Cotton Fabric Start->Fabric Exhaust Exhaustion Phase (20-30 min) Fabric->Exhaust Add Salt & Dye Fix Fixation Phase (45-60 min) Exhaust->Fix Add Soda Ash (Alkali) Raise Temperature Wash Wash-off Process Fix->Wash Drain, Rinse, Neutralize, Soap at boil End Dyed Fabric Wash->End

Caption: Experimental workflow for dyeing cotton with this compound.

Covalent_Bonding_Mechanism cluster_reaction Reaction Pathways Dye Reactive Dye (D-Triazine-Cl) Bonding Covalent Bonding (Cell-O-Dye) Dye->Bonding Hydrolysis Hydrolysis (D-Triazine-OH) Unfixed Dye Dye->Hydrolysis Fiber Cellulose Fiber (Cell-OH) Fiber->Bonding Nucleophilic Attack Alkali Alkali (OH⁻) Alkali->Fiber Activates Alkali->Hydrolysis Competes

Caption: Mechanism of covalent bonding vs. hydrolysis for reactive dyes.

References

Synthesis Pathway of C.I. Reactive Black 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Reactive Black 8 is a single azo, metal-complex reactive dye widely used for dyeing cellulosic fibers such as cotton and viscose, as well as silk, wool, and polyamide fibers.[1][2] Its popularity stems from good fastness properties.[3][4] This technical guide provides an in-depth overview of its synthesis pathway, including detailed experimental protocols and process workflows.

I. Overview of the Synthesis Pathway

The manufacturing process for C.I. This compound is a multi-step synthesis involving several key chemical transformations. The process begins with the diazotization of an aromatic amine, followed by an azo coupling reaction to form a monoazo dye intermediate. This intermediate is then subjected to metal complexation to enhance its properties. The final steps involve condensation reactions with cyanuric chloride to introduce the reactive group, which allows the dye to form covalent bonds with textile fibers.[1][3][5]

The primary raw materials for the synthesis of C.I. This compound are:

  • 2-Amino-4-nitrophenol[1][2]

  • H-acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid)[2][3][6]

  • Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)[1][2][6]

  • Chromium and Cobalt salts (e.g., sulfates) for complexation[3][4][6]

  • Ammonia[1][2][6]

The overall synthesis can be logically divided into the following stages:

  • Diazotization of 2-Amino-4-nitrophenol.

  • Azo Coupling with H-acid.

  • Metal Complexation with chromium and cobalt salts.

  • First Condensation with cyanuric chloride.

  • Second Condensation with ammonia.

  • Product Isolation via salting out, filtration, and drying.[1][3][6]

Synthesis_Pathway cluster_0 Stage 1 & 2: Monoazo Dye Formation cluster_1 Stage 3: Metal Complexation cluster_2 Stage 4 & 5: Reactive Group Attachment A 2-Amino-4-nitrophenol C Diazonium Salt of 2-Amino-4-nitrophenol A->C Diazotization (NaNO2, HCl, 0-5°C) B H-Acid D Monoazo Dye (Intermediate I) B->D Azo Coupling C->D Azo Coupling E Metal Complex Dye (Intermediate II) D->E Cr/Co Salts, NaOAc D->E G Dichlorotriazinyl Dye (Intermediate III) E->G First Condensation E->G F Cyanuric Chloride F->G First Condensation I C.I. This compound (Final Product) G->I Second Condensation H Ammonia H->I Second Condensation

Caption: Synthesis pathway of C.I. This compound.

II. Experimental Protocols

The following sections detail the methodologies for the key stages of the synthesis.

Diazotization of 2-Amino-4-nitrophenol

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Protocol:

  • Prepare a solution of 2-Amino-4-nitrophenol in dilute hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The temperature must be strictly maintained below 5°C to prevent the decomposition of the diazonium salt.[8]

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The presence of a slight excess of nitrous acid can be checked using starch-iodide paper.

  • The resulting solution, containing the diazonium salt of 2-amino-4-nitrophenol, is used immediately in the subsequent coupling step.

Azo Coupling with H-Acid

The diazonium salt formed is a weak electrophile that reacts with activated aromatic compounds, such as H-acid, in an electrophilic aromatic substitution reaction known as azo coupling.[9][10]

Protocol:

  • Prepare a separate alkaline solution of H-acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water, using sodium carbonate or sodium hydroxide to adjust the pH.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in the previous stage to the H-acid solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and a slightly alkaline pH throughout the addition to facilitate the coupling reaction.

  • After the addition is complete, continue stirring the reaction mixture for several hours until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC). The product is a monoazo dye intermediate.[1][3][6]

Metal Complexation

The monoazo dye is then treated with chromium and cobalt salts. This step forms a more stable and lightfast metal-complex dye.

Protocol:

  • To the solution containing the monoazo dye, add a mixture of chromium sulfate and cobalt sulfate.[3][6]

  • Add sodium acetate to buffer the solution.[4][6]

  • Heat the reaction mixture and maintain it at an elevated temperature as specified by the process parameters to facilitate the complexation reaction.

  • The reaction is complete when the desired metal-complex dye precursor is formed.

Condensation with Cyanuric Chloride and Ammonia

The final steps involve attaching the reactive triazine group to the dye molecule. This is achieved through two sequential nucleophilic substitution reactions on cyanuric chloride.

Protocol:

  • First Condensation: The metal-complex dye is reacted with cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine). This reaction is typically carried out in an aqueous medium at a controlled temperature and pH, leading to the substitution of one chlorine atom on the triazine ring by the dye molecule.[1][2]

  • Second Condensation: Following the first condensation, aqueous ammonia is added to the reaction mixture. This results in the substitution of a second chlorine atom on the triazine ring with an amino group, yielding the final C.I. This compound dye.[3][6][11]

Isolation and Purification

The final dye product is isolated from the reaction mixture.

Protocol:

  • Salting Out: Add a salt, such as sodium chloride or potassium chloride, to the final dye synthesis solution to decrease the solubility of the dye and induce precipitation.[5][11]

  • Filtration: The precipitated dye is separated from the mixed solution using a filtration apparatus.[5][11]

  • Drying: The filtered dye cake is dried to obtain the final product as a black powder.[3][6]

III. Process Workflow and Data

The overall manufacturing process follows a sequential workflow from raw materials to the finished product.

Workflow cluster_synthesis Synthesis Stages cluster_isolation Isolation Stages start Raw Materials: - 2-Amino-4-nitrophenol - H-Acid - Metal Salts - Cyanuric Chloride - Ammonia diazotization Diazotization start->diazotization coupling Azo Coupling diazotization->coupling complexation Metal Complexation coupling->complexation condensation1 First Condensation (with Cyanuric Chloride) complexation->condensation1 condensation2 Second Condensation (with Ammonia) condensation1->condensation2 end_synthesis Dye Synthesis Solution condensation2->end_synthesis salting Salting Out end_synthesis->salting Transfer to Isolation filtration Filtration salting->filtration drying Drying filtration->drying product Final Product: C.I. This compound Powder drying->product

Caption: General experimental workflow for the synthesis of C.I. This compound.

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis and properties of C.I. This compound.

ParameterValueStage / PropertyReference
Dye Concentration 20-25% (by weight)In final synthesis solution before isolation[5][11]
Salting Out Agent KCl or NaClIsolation[5][11]
Salt Concentration 10-15% (by weight)Isolation[5][11]
Stirring Conditions 100-200 rpm for 2 hours at ~25°CIsolation (Crystallization)[11]
Solubility in Water 10 g/L (at 50°C)Physical Property[3][4][6]

References

An In-depth Technical Guide to C.I. Reactive Red 2 (C₁₉H₁₀Cl₂N₆Na₂O₇S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula provided in the topic, C₁₉H₁₁ClN₈Na₂O₁₀S₂, has been corrected to C₁₉H₁₀Cl₂N₆Na₂O₇S₂ which corresponds to the well-documented compound C.I. Reactive Red 2. This technical guide provides a comprehensive analysis of this compound. It is important to note that while this guide is intended for a broad scientific audience, the primary applications of C.I. Reactive Red 2 are in the textile industry and as a biological stain. Its role in drug development is not established in the current scientific literature. The discussion on signaling pathways is based on the broader class of azo dyes, as specific data for C.I. Reactive Red 2 is limited.

Executive Summary

C.I. Reactive Red 2, also known by synonyms such as Reactive Brilliant Red K-2BP and Procion Red MX-5B, is a monoazo reactive dye.[1] Its chemical structure is characterized by an azo chromophore, which imparts the red color, and a dichlorotriazine reactive group that allows for the formation of covalent bonds with substrates.[2] This property is fundamental to its primary application in the textile industry for dyeing cellulosic fibers, where it ensures high wash fastness.[2]

Beyond its industrial use, C.I. Reactive Red 2 has found a niche application in biological research as a stain for specific cellular structures, notably the osteocyte canalicular system.[3] Toxicological studies on the broader class of azo dyes indicate potential health concerns, primarily related to the reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines. Furthermore, azo dyes as a class have been shown to induce oxidative stress and modulate cellular signaling pathways such as the Nrf2 pathway.[4][5] This guide provides an in-depth analysis of the chemical properties, applications, biological effects, and relevant experimental protocols for C.I. Reactive Red 2.

Chemical and Physical Properties

The key chemical and physical properties of C.I. Reactive Red 2 are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[6]
Synonyms Reactive Red 2, C.I. 18200, Reactive Brilliant Red K-2BP, Procion Red MX-5B[7][8]
Molecular Formula C₁₉H₁₀Cl₂N₆Na₂O₇S₂[6]
Molecular Weight 615.33 g/mol [3]
CAS Number 17804-49-8[3]
Appearance Jujube red powder[8]
Solubility in Water 80 g/L at 20°C; 110 g/L at 50°C[8]
Melting Point >300 °C[3]
λmax 538 nm[3]

Applications

Industrial Application: Textile Dyeing

The primary application of C.I. Reactive Red 2 is in the dyeing of cellulose fibers such as cotton, viscose, and linen, as well as wool and silk.[3][8] Its reactive dichlorotriazine group forms a covalent bond with the hydroxyl groups on the surface of these fibers, resulting in excellent color fastness.[2]

Application in Biological Research: Cellular Staining

C.I. Reactive Red 2 is also utilized as a biological stain.[9] It has been specifically noted for its use in the visualization of the osteocyte canalicular system.[10] This application leverages the dye's ability to react with and stain biological structures, allowing for their microscopic observation.

Biological Activity and Toxicological Profile

The biological activity and toxicology of C.I. Reactive Red 2 are primarily understood in the context of its being an azo dye. Direct studies on its interaction with specific signaling pathways are limited; however, the effects of the broader class of azo dyes on cellular systems have been investigated.

General Toxicology of Azo Dyes

The main toxicological concern with azo dyes is their potential to undergo reductive cleavage of the azo bond (-N=N-) by azoreductases, which can be found in the liver and gut microbiota. This cleavage can release aromatic amines, some of which are known or suspected carcinogens.

Oxidative Stress and Cell Signaling

Exposure to azo dyes has been linked to the induction of oxidative stress in cells.[4] This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.[5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. Studies on textile workers exposed to azo dyes have shown elevated levels of Nrf2, suggesting an adaptive response to oxidative stress.[4][5]

Some azo dyes have also demonstrated antiproliferative effects on cancer cells in vitro, suggesting potential interactions with pathways that regulate cell growth and apoptosis, although the specific mechanisms are not fully elucidated.[11]

Experimental Protocols

Generalized Protocol for Textile Dyeing with C.I. Reactive Red 2

This protocol provides a general outline for the application of C.I. Reactive Red 2 in textile dyeing.

  • Preparation of the Dyebath: Dissolve the required amount of C.I. Reactive Red 2 in water. Add an electrolyte, such as sodium chloride or sodium sulfate, to aid in the exhaustion of the dye onto the fabric.

  • Dyeing: Immerse the textile material (e.g., cotton) in the dyebath. Gradually raise the temperature to the optimal dyeing temperature (typically 40-60°C) and maintain for 30-60 minutes to allow for the dye to adsorb onto the fibers.

  • Fixation: Add an alkali, such as sodium carbonate or sodium hydroxide, to the dyebath to raise the pH. This facilitates the covalent reaction between the dye's dichlorotriazine group and the hydroxyl groups of the cellulose fibers. Maintain at the dyeing temperature for another 30-60 minutes.

  • Washing and Rinsing: Remove the dyed fabric from the bath and rinse thoroughly with cold water to remove any unfixed dye.

  • Soaping: Wash the fabric in a hot detergent solution to remove any hydrolyzed dye and improve fastness properties.

  • Final Rinsing and Drying: Rinse the fabric with warm and then cold water, and finally dry the material.

Representative Protocol for Vital Staining

The following is a generalized protocol for the use of a reactive dye like C.I. Reactive Red 2 for staining living cells or tissues, based on its known application in visualizing the osteocyte canalicular system. Specific concentrations and incubation times would need to be optimized for the particular application.

  • Preparation of Staining Solution: Prepare a stock solution of C.I. Reactive Red 2 in a suitable solvent (e.g., distilled water or a buffered saline solution). From the stock solution, prepare a working staining solution at the desired final concentration.

  • Sample Preparation: Prepare the biological sample for staining. This may involve tissue sectioning or cell culturing.

  • Staining: Incubate the sample with the staining solution for a predetermined period. The incubation time will depend on the sample type and the desired staining intensity.

  • Washing: After incubation, wash the sample with a suitable buffer to remove excess, unbound dye.

  • Fixation (Optional): Depending on the experimental requirements, the sample may be fixed using a standard fixative such as paraformaldehyde.

  • Microscopy: Mount the stained sample on a microscope slide and visualize using an appropriate microscope (e.g., a fluorescence microscope if the dye exhibits fluorescent properties under the chosen conditions).

Mandatory Visualizations

G cluster_0 Mechanism of Reactive Dye Fixation Reactive_Dye Reactive Red 2 (with Dichlorotriazine group) Covalent_Bond Covalent Bond Formation (Dye-O-Cellulose) Reactive_Dye->Covalent_Bond Reaction Substrate Cellulose Fiber (with -OH groups) Substrate->Covalent_Bond Alkali Alkaline pH Alkali->Covalent_Bond Catalyzes

Caption: Mechanism of C.I. Reactive Red 2 covalent bond formation with a cellulosic substrate.

G cluster_1 Azo Dye-Induced Oxidative Stress and Nrf2 Signaling Azo_Dye Azo Dye Exposure (e.g., C.I. Reactive Red 2) ROS Increased Reactive Oxygen Species (ROS) Azo_Dye->ROS Nrf2_Release Nrf2 Release and Translocation ROS->Nrf2_Release Induces Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Keap1_Nrf2->Nrf2_Release Dissociation ARE Antioxidant Response Element (ARE) Activation (Nucleus) Nrf2_Release->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes

Caption: Generalized signaling pathway of Nrf2 activation in response to oxidative stress induced by azo dyes.

References

An In-depth Technical Guide to C.I. Reactive Black 8 (CAS Number: 12225-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and mechanism of action of C.I. Reactive Black 8, a widely used reactive dye in the textile industry. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. It is important to note that the CAS number 12225-26-2 has been erroneously associated with other chemical compounds in some databases; this guide focuses exclusively on C.I. This compound.

Physicochemical Data

C.I. This compound is a black powder that is highly soluble in water.[1] It is a complex organic molecule, and while there are some discrepancies in the reported molecular formula across various sources, the most frequently cited is C₁₉H₁₁ClN₈Na₂O₁₀S₂.[2][3][4]

Table 1: General Physicochemical Properties of C.I. This compound

PropertyValueReferences
CAS Number 12225-26-2[2][3]
Common Name C.I. This compound[2][3]
Appearance Black Powder/Granules[1][2][5]
Molecular Formula C₁₉H₁₁ClN₈Na₂O₁₀S₂ (most cited)[2][3][4]
Molecular Weight 656.90 g/mol (for C₁₉H₁₁ClN₈Na₂O₁₀S₂)[2]
Solubility 10 g/L in water (at 50°C)[5][6]; 250 g/L[2][2][5][6]
Stability Stable under normal temperatures and pressures. Sensitive to extreme pH levels.[1][7]

Table 2: Qualitative Chemical Properties of C.I. This compound

ReagentObservationReferences
Aqueous Solution Cyan black[5][6]
1M Sodium Hydroxide Color unchanged[5][6]
Sodium Hydrosulfite (warmed) Light yellow[5][6]
Sodium Perborate Light yellow[5][6]
Concentrated Sulfuric Acid Purple[5][6]
Concentrated Nitric Acid Purple-black[5][6]

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process involving diazotization, coupling, complexation, and condensation reactions. The following is a generalized protocol based on available literature.[3][5][6]

Materials:

  • 2-hydroxy-5-nitroaniline

  • H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

  • Cyanuric chloride

  • Chromium sulfate

  • Cobalt sulfate

  • Sodium acetate

  • Ammonia solution

  • Sodium chloride

  • Hydrochloric acid

  • Sodium nitrite

  • Sodium carbonate

  • Ice

Procedure:

  • Diazotization: 2-hydroxy-5-nitroaniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5°C).

  • Coupling: The resulting diazonium salt is then coupled with H acid under alkaline conditions, maintained by the addition of sodium carbonate.

  • Metal Complexation: The coupled product is reacted with chromium sulfate and cobalt sulfate in the presence of sodium acetate to form a mixed metal complex dye precursor.

  • First Condensation: The metal complex dye precursor is then condensed with cyanuric chloride.

  • Second Condensation: A second condensation reaction is carried out by adding an aqueous ammonia solution.

  • Salting Out and Isolation: The final product, C.I. This compound, is precipitated from the reaction mixture by the addition of sodium chloride (salting out).[1]

  • Filtration and Drying: The precipitated dye is collected by filtration, washed, and dried to yield the final product.[1]

Diagram 1: Synthesis Workflow of C.I. This compound

G Synthesis Workflow of C.I. This compound cluster_0 Diazotization cluster_1 Coupling cluster_2 Metal Complexation cluster_3 Condensation cluster_4 Purification 2-hydroxy-5-nitroaniline 2-hydroxy-5-nitroaniline Diazonium Salt Diazonium Salt 2-hydroxy-5-nitroaniline->Diazonium Salt NaNO2, HCl, 0-5°C Coupled Product Coupled Product Diazonium Salt->Coupled Product H acid, Na2CO3 H acid H acid Metal Complex Precursor Metal Complex Precursor Coupled Product->Metal Complex Precursor Cr2(SO4)3, CoSO4, CH3COONa Condensed Product Condensed Product Metal Complex Precursor->Condensed Product Cyanuric Chloride Final Product Final Product Condensed Product->Final Product NH3(aq) C.I. This compound C.I. This compound Final Product->C.I. This compound Salting out, Filtration, Drying

Caption: A flowchart illustrating the multi-step synthesis of C.I. This compound.

Mechanism of Action in Textile Dyeing

C.I. This compound is a reactive dye, meaning it forms a covalent bond with the fibers of textiles, such as cotton.[8][9][10] This chemical bond results in high wash fastness.[8] The dyeing process typically occurs under alkaline conditions, which facilitate the reaction between the dye and the hydroxyl groups of cellulosic fibers.[8] However, a competing reaction, hydrolysis, can also occur where the dye reacts with water instead of the fiber, reducing the efficiency of the dyeing process.[8][11][12]

Diagram 2: Dyeing and Hydrolysis Mechanisms of C.I. This compound

G Dyeing and Hydrolysis Mechanisms Reactive Dye Reactive Dye Alkaline Conditions Alkaline Conditions Reactive Dye->Alkaline Conditions Cellulose Fiber Cellulose Fiber Dyed Fiber Dyed Fiber Cellulose Fiber->Dyed Fiber Water Water Hydrolyzed Dye Hydrolyzed Dye Water->Hydrolyzed Dye Alkaline Conditions->Dyed Fiber Reaction with Fiber Alkaline Conditions->Hydrolyzed Dye Reaction with Water (Hydrolysis)

Caption: The competing reactions of dyeing and hydrolysis for C.I. This compound.

Analytical Methods for Reactive Dyes

The analysis of reactive dyes such as C.I. This compound can be performed using various analytical techniques to assess purity, concentration, and performance.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify the active dye from its hydrolyzed form and other impurities.[12]

  • Stationary Phase: Typically a C18 reverse-phase column.[13]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is often employed.[13] The mobile phase may also contain an ion-pairing agent.

  • Detection: UV-Vis spectrophotometry at the maximum absorbance wavelength of the dye.

Thin-Layer Chromatography (TLC):

  • Objective: A qualitative method to assess the homogeneity and identity of the dye.[14]

  • Stationary Phase: Silica gel or cellulose plates.

  • Mobile Phase: A mixture of organic solvents and water, for example, n-butanol:isopropanol:water.[14]

  • Detection: Visualization under visible light.

Spectrophotometry:

  • Objective: To determine the concentration of the dye in solution by measuring its absorbance at a specific wavelength.

  • Procedure: A calibration curve is generated using standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

This guide provides a foundational understanding of C.I. This compound for scientific and research professionals. Further in-depth analysis would require access to proprietary industrial data and more specialized analytical studies.

References

An In-depth Technical Guide on the Covalent Bonding Mechanism of Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core covalent bonding mechanism of C.I. Reactive Black 8, a widely used reactive dye in the textile industry for cellulosic fibers such as cotton, linen, and viscose.[1] This document details the chemical reactions, influencing factors, and experimental protocols relevant to understanding and optimizing the dye-fiber interaction.

Introduction to this compound and its Covalent Bonding

Reactive dyes are distinguished by their ability to form strong, permanent covalent bonds with the substrate, resulting in excellent wash fastness.[2][3][4] C.I. This compound belongs to the class of reactive dyes that contain a reactive group capable of chemically reacting with the hydroxyl (-OH) groups of cellulose or the amino (-NH2) groups of protein fibers.[3] The covalent bond formation ensures the dye becomes an integral part of the fiber.[3]

The dyeing process with reactive dyes like this compound typically involves two main stages:

  • Exhaustion Phase: The dye is adsorbed onto the fiber surface from the dyebath, a process facilitated by electrolytes in a neutral medium.[5]

  • Fixation Phase: Under alkaline conditions, a chemical reaction occurs, leading to the formation of a covalent bond between the dye molecule and the fiber.[5]

The Chemical Structure and Reactive Group of this compound

While the exact, proprietary structures of many commercial dyes are complex, C.I. This compound is generally understood to be a monoazo dye containing a metal complex.[1] Critically, it features a reactive group that enables the covalent bonding. Based on manufacturing methods, this compound is synthesized using 2,4,6-Trichloro-1,3,5-triazine, indicating that its reactive system is based on a halotriazine group, specifically a monochlorotriazine (MCT) or dichlorotriazine (DCT) derivative.[1]

However, many modern reactive black dyes are based on the vinyl sulfone (VS) reactive system.[2][6] These dyes contain a sulfatoethylsulfone group (-SO2-CH2-CH2-OSO3H) which, under alkaline conditions, converts to the highly reactive vinyl sulfone group (-SO2-CH=CH2).[6] Given that many "Reactive Black" dyes are mixtures or have evolved formulations, this guide will focus on the vinyl sulfone mechanism, which is a predominant and well-documented reactive system for cotton dyeing.

The Covalent Bonding Mechanism of Vinyl Sulfone Dyes

The covalent bonding of a vinyl sulfone reactive dye, such as a modern formulation of a reactive black, with cellulose proceeds through a nucleophilic addition reaction.[6] The entire process is critically dependent on alkaline conditions (typically a pH of 10.5-11.5) to activate both the dye and the cellulose fiber.[7]

Step 1: Activation of the Cellulose Fiber Under alkaline conditions, the hydroxyl groups of the cellulose polymer are ionized, forming highly nucleophilic cellulosate anions (Cell-O⁻).[5][8]

  • Reaction: Cell-OH + OH⁻ ⇌ Cell-O⁻ + H₂O

Step 2: Activation of the Vinyl Sulfone Dye The sulfatoethylsulfone group on the dye molecule undergoes an elimination reaction in the presence of an alkali to form the reactive vinyl sulfone group.

  • Reaction: Dye-SO₂-CH₂-CH₂-OSO₃Na + OH⁻ → Dye-SO₂-CH=CH₂ + Na₂SO₄ + H₂O

Step 3: Covalent Bond Formation (Fixation) The highly electrophilic double bond of the vinyl sulfone group then reacts with the nucleophilic cellulosate anion, forming a stable ether linkage. This is the crucial covalent bond that permanently fixes the dye to the fiber.[6]

  • Reaction: Dye-SO₂-CH=CH₂ + Cell-O⁻ → Dye-SO₂-CH₂-CH₂-O-Cell

Competing Reaction: Hydrolysis

A significant challenge in reactive dyeing is the competing side reaction of hydrolysis, where the activated dye reacts with hydroxyl ions (OH⁻) from the water instead of the cellulose.[3][5][9] This reaction deactivates the dye, forming a hydroxyl derivative that can no longer bond with the fiber.[7]

  • Hydrolysis Reaction: Dye-SO₂-CH=CH₂ + OH⁻ → Dye-SO₂-CH₂-CH₂-OH

This hydrolyzed dye is unfixed and must be washed off to achieve good wet fastness, leading to dye wastage and colored effluent.[7][9] The efficiency of the dyeing process is determined by the balance between the rate of fixation and the rate of hydrolysis.

Quantitative Data on Dyeing Parameters

The efficiency of covalent bonding is influenced by several key parameters. The following table summarizes their general effects on dye exhaustion and fixation.

ParameterEffect on ExhaustionEffect on FixationRationale
Electrolyte (Salt) Conc. IncreasesIndirectly increasesSalt (e.g., NaCl) reduces the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface, promoting dye uptake.[10][11]
Alkali (Soda Ash) Conc. No direct effectIncreases up to an optimumAlkali is essential for activating both the cellulose and the dye.[10] An optimal pH (around 10.5-11.5) is needed to maximize fixation over hydrolysis.[7]
Temperature DecreasesIncreasesHigher temperatures increase the rate of both fixation and hydrolysis.[10] An optimal temperature balances dye diffusion, reaction rate, and the extent of hydrolysis.[12]
Dyeing Time IncreasesIncreasesSufficient time is required for dye diffusion into the fiber and for the fixation reaction to occur.[10]
Liquor Ratio DecreasesDecreasesA lower liquor ratio (less water) increases the dye concentration relative to the fiber, enhancing the probability of dye-fiber interaction.[10]

Table 1: Influence of Process Parameters on Dye Exhaustion and Fixation.

Experimental Protocols for Assessing Covalent Bonding

Determining the extent of covalent bonding (fixation) is crucial for process optimization.

Protocol 1: Determination of Dye Fixation Percentage (Spectrophotometric Method)

This is a common method to quantify the amount of dye covalently bonded to the fiber.

  • Dyeing: Perform the dyeing process under controlled conditions (e.g., 1% dye on weight of fabric, 50 g/L salt, 12 g/L soda ash, 1:7 liquor ratio, 70°C for 30 minutes).[10]

  • Collection of Liquors: Collect the initial dyebath, all subsequent rinsing liquors, and the soaping bath. Combine them in a volumetric flask and dilute to a known volume.

  • Measurement of Unfixed Dye: Measure the absorbance of the combined liquor at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer. Calculate the concentration of the unfixed dye using a pre-established calibration curve.

  • Extraction of Fixed Dye (Optional but more accurate): Dissolve a known weight of the thoroughly washed and dried dyed fabric in a solvent (e.g., 70% sulfuric acid).[13] Dilute the solution to a known volume and measure its absorbance to determine the amount of fixed dye directly.

  • Calculation:

    • Total Dye Applied = Initial concentration × Volume of dyebath

    • Unfixed Dye = Concentration from combined liquors × Total volume of liquors

    • Fixed Dye = Total Dye Applied - Unfixed Dye

    • % Fixation = (Fixed Dye / Total Dye Applied) × 100

Protocol 2: Kinetic Study of Hydrolysis (HPLC Method)

This protocol allows for the monitoring of the rate of dye hydrolysis.[7]

  • Sample Preparation: Prepare a dye solution with a known concentration in a buffer solution at the desired alkaline pH (e.g., 11.0).

  • Incubation: Maintain the solution at a constant temperature (e.g., 60°C).

  • Time-Point Sampling: At regular intervals (e.g., every 15 minutes), withdraw an aliquot of the dye solution and immediately neutralize it with a weak acid to stop the hydrolysis reaction.

  • HPLC Analysis: Analyze each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column. The mobile phase is typically a gradient of acetonitrile and a buffered aqueous solution.[7]

  • Quantification: The unhydrolyzed (active) dye and the hydrolyzed (inactive) dye will have different retention times and can be separated and quantified by their peak areas.

  • Kinetic Analysis: Plot the concentration of the hydrolyzed dye against time. The slope of this plot can be used to determine the rate constant of the hydrolysis reaction.[7]

Conclusion

The covalent bonding of this compound, particularly vinyl sulfone-based variants, with cellulosic fibers is a well-defined chemical process governed by the principles of nucleophilic addition. The efficiency of this bond formation is a delicate balance between the desired fixation reaction and the competing hydrolysis of the dye. A thorough understanding of the reaction mechanism and the influence of key process parameters such as pH, temperature, and electrolyte concentration is paramount for researchers and professionals aiming to optimize dyeing processes, improve dye utilization, and minimize the environmental impact of textile manufacturing. The experimental protocols outlined provide a framework for the quantitative assessment of these critical performance metrics.

References

A Technical Guide to the Spectroscopic Characteristics of Reactive Black 8 (C.I. 18207)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 8, also known by its Colour Index name C.I. 18207, is a monoazo, metal-complex reactive dye.[1][2] It is widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose, to which it forms a covalent bond, ensuring high wash fastness.[3] The dye is a complex of chromium and cobalt with an azo-containing ligand.[4] Understanding its spectroscopic characteristics is crucial for quality control, analytical method development, and research into dye degradation and environmental remediation. This guide provides a comprehensive overview of the key spectroscopic features of this compound, detailed experimental protocols, and logical workflows for its analysis.

Chemical and Physical Properties

This compound is typically supplied as a black powder.[5] Its chemical identity is defined by its CAS number and molecular formula. The presence of multiple sulfonate groups confers moderate to high water solubility, which is essential for its application in aqueous dyeing processes.

PropertyValue / DescriptionReference(s)
C.I. Name This compound, C.I. 18207[1][3]
CAS Number 12225-26-2[1][2]
Molecular Formula C₁₉H₁₁ClN₈Na₂O₁₀S₂ (for the ligand, excluding metal ions)[1][2]
Molecular Structure Single azo, chromium-cobalt metal complex[1][2][4]
Appearance Black Powder[5]
Solubility (Water) 10 g/L (at 50 °C)[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary technique for characterizing the color properties of this compound. The absorption of light in the visible region is due to electronic transitions within the dye's extensive chromophore system, which is dominated by the azo bond (-N=N-) in conjugation with aromatic rings.

2.1. Absorption Spectrum In an aqueous solution, this compound exhibits a primary absorption maximum (λmax) in the visible range, responsible for its observed blue-black color.[3] A study identified the λmax for this compound at approximately 578 nm .[6] Additional absorption bands are typically observed in the UV region, corresponding to π → π* transitions within the aromatic naphthalene and benzene ring systems.

2.2. Molar Absorptivity (Molar Extinction Coefficient, ε) The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. A specific value for this compound is not consistently reported in the available literature and can vary with the purity of the commercial dye sample. However, it can be determined experimentally using the Beer-Lambert law, as detailed in the protocols section. The relationship is given by:

A = εbc

where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the molar concentration of the dye (mol L⁻¹)

2.3. Effect of pH (Halochromism) The molecular structure of this compound contains hydroxyl (-OH) and amino (-NH₂) groups, which can be protonated or deprotonated depending on the pH of the solution.[1] This alters the electronic distribution within the chromophore, leading to a change in the absorption spectrum, a phenomenon known as halochromism.[7] In strongly acidic solutions, the color may shift towards purple, while in neutral to alkaline solutions, the characteristic blue-black color is observed.[3][5] A systematic study of absorbance versus pH can reveal the pKa values associated with these functional groups.[7]

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the dye molecule. The spectrum provides a molecular fingerprint, confirming the presence of key structural components.

Wavenumber Range (cm⁻¹)Vibration TypeAssociated Functional Group
3400 - 3200 O-H and N-H stretchingHydroxyl and Amino groups
1620 - 1580 C=C stretchingAromatic rings
1550 - 1450 N=N stretchingAzo group
1200 - 1100 S=O stretchingSulfonate groups (-SO₃⁻)
850 - 750 C-Cl stretchingChloro-triazine ring

Experimental Protocols

4.1. Protocol for Determination of λmax and Molar Absorptivity

  • Materials and Equipment:

    • This compound dye powder

    • Deionized water (or appropriate buffer)

    • Analytical balance

    • Class A volumetric flasks (e.g., 100 mL, 10 mL) and pipettes

    • Dual-beam UV-Vis spectrophotometer

    • 1 cm path length quartz cuvettes

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of deionized water and sonicate or stir until the dye is fully dissolved.

    • Bring the flask to the 100 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

  • Preparation of Serial Dilutions:

    • Prepare a series of at least five dilutions from the stock solution. For example, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with deionized water. This will create standards of 10, 20, 40, 60, and 80 mg/L.

    • Convert these concentrations to molarity (mol/L) using the molecular weight of the dye.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range from 300 nm to 800 nm.

    • Use deionized water as the blank reference.

    • Measure the full spectrum of one of the mid-range concentrations to determine the λmax, which is the wavelength of highest absorbance in the visible region.[8]

    • Set the spectrophotometer to measure the absorbance of all prepared dilutions at the determined λmax.

  • Data Analysis:

    • Plot a graph of Absorbance (y-axis) versus Molar Concentration (x-axis).

    • Perform a linear regression on the data points. The resulting line should pass through the origin.

    • According to the Beer-Lambert Law (A = εbc), the slope of this line is equal to the molar absorptivity (ε), since the path length (b) is 1 cm.[9]

4.2. Protocol for Analysis of pH Effect

  • Materials and Equipment:

    • This compound stock solution (prepared as above)

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12)

    • pH meter

    • UV-Vis spectrophotometer

  • Sample Preparation:

    • For each buffer solution, prepare a sample by adding a fixed, small volume of the dye stock solution to a fixed, larger volume of the buffer. The goal is to have the same final dye concentration in each buffer.

    • For example, add 1 mL of a 100 mg/L stock solution to 9 mL of each buffer solution in a series of vials.

  • Measurement and Analysis:

    • Record the full UV-Vis spectrum (300-800 nm) for each pH-adjusted sample, using the corresponding buffer solution as the blank.

    • Plot the λmax as a function of pH to observe spectral shifts.

    • Plot the absorbance at one or more fixed wavelengths as a function of pH. This plot can be used to determine the pKa values of the dye's ionizable groups.[10][11]

Visualizations

The following diagrams illustrate common workflows and logical relationships in the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Dye Powder B Prepare Stock Solution (Known Concentration) A->B C Create Serial Dilutions B->C D Scan Spectrum (Determine λmax) C->D E Measure Absorbance at λmax D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

G pH_low Low pH (Acidic Medium) struc_prot Protonated Form (-OH, -NH3+) pH_low->struc_prot pH_high High pH (Alkaline Medium) struc_deprot Deprotonated Form (-O-, -NH2) pH_high->struc_deprot equilibrium struc_prot->equilibrium shift Observed Spectral Shift (Halochromism) struc_prot->shift struc_deprot->shift equilibrium->struc_deprot

Caption: Logical model of pH-induced spectral shifts (Halochromism).

Conclusion

The spectroscopic profile of this compound is defined by its strong absorbance in the visible spectrum, centered around 578 nm, and characteristic infrared bands corresponding to its azo, aromatic, sulfonate, and reactive group structures. Its properties are sensitive to environmental factors, particularly pH, which can alter its electronic structure and thus its color. The protocols and workflows outlined in this guide provide a robust framework for the accurate and reproducible spectroscopic characterization of this important industrial dye.

References

An In-depth Technical Guide to the Core Structure of Azo Metal Complexes in Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure of azo metal complexes in dyes. It delves into their coordination chemistry, synthesis, characterization, and key properties, offering valuable insights for researchers and professionals in chemistry and drug development.

Core Concepts of Azo Metal Complex Structure

Azo metal complexes are a significant class of dyes where an azo dye molecule acts as a ligand, coordinating with a central metal ion. This coordination profoundly influences the dye's color, stability, and overall properties. The formation of these complexes involves the donation of lone pair electrons from the electron-rich functional groups of the azo dye to the vacant d-orbitals of a transition metal ion.[1]

The azo group (-N=N-) itself is a key chromophore responsible for the vibrant colors of these dyes.[1] The coordination with a metal ion can alter the electron distribution within the conjugated system, leading to changes in the absorbed and reflected light, and thus a modification of the color.

Coordination Chemistry:

Azo dyes typically function as bidentate or tridentate ligands, meaning they bind to the metal ion at two or three points, respectively.[2] The primary coordination sites include:

  • Azo Group Nitrogen: At least one of the nitrogen atoms of the azo bridge participates in the coordination.

  • Auxochromes: Functional groups on the aromatic rings, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, are common coordination sites.

The metal-to-ligand ratio is a critical factor determining the geometry of the complex. The most common stoichiometries are 1:1 and 1:2 (metal:ligand).[3]

  • 1:1 Complexes: One metal ion is coordinated to one azo dye molecule.

  • 1:2 Complexes: One metal ion is coordinated to two azo dye molecules. These can be further classified as symmetrical (both dye molecules are identical) or asymmetrical (the two dye molecules are different).

The coordination geometry around the central metal ion can vary, with octahedral and tetrahedral arrangements being prevalent.[3]

Common Metal Ions in Azo Metal Complex Dyes

A variety of transition metals are employed in the synthesis of azo metal complex dyes, each imparting distinct characteristics to the final product. The most frequently used metal ions include:

  • Chromium (Cr): Chromium complexes, particularly Cr(III), are widely used and are known for producing dyes with excellent lightfastness and wash fastness.[4]

  • Cobalt (Co): Cobalt complexes are also common and contribute to a wide range of colors with good fastness properties.

  • Copper (Cu): Copper(II) is frequently used to form stable complexes, often resulting in blue and green shades.

  • Nickel (Ni): Nickel complexes are utilized for their specific color properties and good stability.

  • Iron (Fe): Iron complexes are explored as a more environmentally friendly alternative to chromium, often producing brown and black shades.[4]

Data Presentation: Physicochemical Properties

The coordination of a metal ion to an azo dye ligand leads to measurable changes in its physicochemical properties. The following tables summarize key quantitative data for a comparative understanding.

Table 1: Effect of Metallization on UV-Vis Absorption Maxima (λmax)

Azo Dye LigandMetal Ionλmax of Ligand (nm)λmax of Complex (nm)Bathochromic/Hypsochromic ShiftReference
Orange IICo(II)483.5550Bathochromic[2]
Orange IICu(II)483.5550Bathochromic[2]
Azo dye from 3-aminophenol and 1-naphtholCo(II)470473Bathochromic[5]
Azo dye from 3-aminophenol and 2-naphtholFe(III)436341.5Hypsochromic[6]
Substituted o-nitroaniline and p-t-butylphenol derived dyesCo(II), Ni(II), Cu(II)343-434Shifted-[7]

Table 2: Stability Constants of Azo Metal Complexes

Azo Dye LigandMetal IonStoichiometry (M:L)Stability Constant (log K)Reference
3-[(o-carboxy-p-nitrobenzene)azo]chromotropic acidCo(II)1:29.72[2]
3-[(o-carboxy-p-nitrobenzene)azo]chromotropic acidCu(II)1:15.88[2]
Isatin-aminoantipyrine derived Schiff baseCo(II)1:15.79[8]
Isatin-aminoantipyrine derived Schiff baseNi(II)1:15.90[8]
Isatin-aminoantipyrine derived Schiff baseCu(II)1:14.51[8]

Table 3: Fastness Properties of Azo Metal Complex Dyes on Different Substrates

Dye TypeMetal IonSubstrateLight Fastness Rating (Blue Wool Scale)Wash Fastness Rating (Grey Scale)Reference
Fe-complexed formazan dyesFe(III)Nylon and WoolGoodGood[4]
1:2 Cr-complexed dyesCr(III)Wool and PolyamideExcellentExcellent[1]
1:2 Fe-complexed azo dyesFe(III)Protein and Polyamide fibersGoodGood[4]
Naphthalimide-derived azo acid dyes-Nylon 6.64-73-5[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of azo metal complex dyes, intended to be a practical guide for laboratory work.

Synthesis of a 1:2 Cobalt-Azo Dye Complex

This protocol describes the synthesis of a 1:2 cobalt complex of an azo dye derived from 3-aminophenol and 1-naphthol.[10]

Materials:

  • 3-aminophenol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • 1-naphthol

  • Sodium hydroxide (NaOH)

  • Methanol

  • Cobalt(II) chloride (CoCl2)

  • Distilled water

  • Ice

Procedure:

  • Diazotization of 3-aminophenol:

    • Dissolve 2.50 g of 3-aminophenol in a conical flask containing distilled water.

    • Slowly add 5 mL of HCl and stir until complete dissolution.

    • Cool the solution in an ice-water bath to 5 °C.

    • In a separate flask, dissolve 0.3 g of NaNO2 in 5 mL of distilled water.

    • Add the NaNO2 solution dropwise to the cooled 3-aminophenol solution while maintaining the temperature below 5 °C. Stir for 7 minutes.

  • Coupling with 1-Naphthol:

    • Dissolve 3.0 g of 1-naphthol in a 250 mL conical flask containing 20 mL of 1M NaOH. Warm on a steam bath for complete dissolution, then cool in an ice bath.

    • Slowly add the diazonium salt solution from step 1 to the cooled 1-naphthol solution with continuous stirring.

  • Synthesis of the Cobalt Complex:

    • Weigh 0.35 g of the unmetallized azo dye and dissolve it in 30 mL of methanol in a 50 mL beaker.

    • In a separate beaker, dissolve 0.45 g of CoCl2 in 30 mL of methanol.

    • Mix the two solutions and adjust the pH to 8 using 0.1M NaOH.

    • Heat the mixture with stirring for a specified period to facilitate complex formation.

    • Cool the reaction mixture to allow the cobalt complex to precipitate.

    • Filter the precipitate, wash with distilled water, and dry in an oven.

Characterization Techniques

UV-Vis spectroscopy is a fundamental technique to confirm the formation of the metal complex and to study its electronic properties.

Procedure:

  • Prepare dilute solutions of the azo dye ligand and the metal complex in a suitable solvent (e.g., ethanol, DMF).

  • Record the absorption spectra of both solutions over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

  • Compare the spectra to identify any shifts in the maximum absorption wavelength (λmax), which indicates the coordination of the metal ion to the dye. A bathochromic (red) shift or a hypsochromic (blue) shift is typically observed upon complexation.

FT-IR spectroscopy is used to identify the functional groups involved in the coordination.

Procedure:

  • Prepare KBr pellets of the dried azo dye ligand and the metal complex.

  • Record the FT-IR spectra of both samples in the range of 4000-400 cm-1.

  • Analyze the spectra for changes in the vibrational frequencies of key functional groups:

    • -N=N- (azo group): A shift in the stretching frequency (typically around 1400-1500 cm-1) upon complexation indicates the involvement of the azo nitrogen in coordination.

    • -OH (hydroxyl group): Broadening or shifting of the -OH stretching band (around 3200-3600 cm-1) suggests coordination through the hydroxyl oxygen.

    • Metal-Ligand Bonds: The appearance of new, low-frequency bands (typically below 600 cm-1) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.[6]

The mole-ratio method is a spectrophotometric technique used to determine the stoichiometry of the complex in solution.[11][12]

Procedure:

  • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the azo dye ligand is varied systematically.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance versus the mole ratio of ligand to metal.

  • The plot will typically show two linear segments. The point of intersection of these lines corresponds to the stoichiometry of the complex.

Visualizing Azo Metal Complex Structures and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows related to azo metal complex dyes.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_metallization Metallization AromaticAmine Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5 °C) DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt CouplingComponent Coupling Component (e.g., Phenol, Naphthol) DiazoniumSalt->CouplingComponent AzoDye Azo Dye Ligand MetalSalt Metal Salt (e.g., CoCl2, Cr2(SO4)3) AzoDye->MetalSalt AzoMetalComplex Azo Metal Complex Dye

Caption: General workflow for the synthesis of azo metal complex dyes.

Coordination_Geometries cluster_1_1 1:1 Metal-Ligand Complex cluster_1_2 1:2 Metal-Ligand Complex M1 M L1 L M1->L1 Coordination M2 M L2 L M2->L2 Coordination L3 L M2->L3 Coordination

Caption: Stoichiometry of azo metal complexes.

Characterization_Flow start Synthesized Azo Metal Complex uv_vis UV-Vis Spectroscopy (Determine λmax shift) start->uv_vis ftir FT-IR Spectroscopy (Identify coordinating groups) start->ftir stoichiometry Stoichiometry Determination (e.g., Mole-Ratio Method) start->stoichiometry fastness Fastness Testing (Light and Wash) start->fastness structure Structural Elucidation (e.g., X-ray Crystallography) uv_vis->structure ftir->structure stoichiometry->structure

Caption: Characterization workflow for azo metal complex dyes.

References

Reactive Black 8 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Reactive Black 8

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, targeted at researchers, scientists, and professionals in drug development. It includes available quantitative data, detailed experimental protocols for solubility determination, and diagrams illustrating key concepts and workflows.

Introduction to this compound

This compound is a monoazo metal complex dye.[1] It appears as a black powder and is utilized in the textile industry for dyeing materials such as cotton, viscose, linen, silk, and wool.[2][3] Its application often involves processes like dip dyeing and padding, and it is also suitable for direct printing on fabrics.[4] Understanding its solubility is critical for optimizing these dyeing processes, as well as for environmental remediation studies and other applications where its molecular dispersion in a solvent is crucial.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Source(s)
Water5010[5]
Water50≥20[4]
Water50180[6]
Water80220[6]
WaterNot Specified250[7]
EthanolNot SpecifiedData Not Available
MethanolNot SpecifiedData Not Available
AcetoneNot SpecifiedData Not Available
Dimethyl Sulfoxide (DMSO)Not SpecifiedData Not Available

Factors Influencing Solubility

The solubility of a complex molecule like this compound is not an intrinsic constant but is influenced by several external and internal factors. The interplay of these factors dictates the extent to which the dye will dissolve in a given solvent.

Solubility Factors Influencing This compound Solubility Solvent Solvent Properties Solubility->Solvent Temp Temperature Solubility->Temp Solutes Presence of Other Solutes Solubility->Solutes Dye Dye's Physical State Solubility->Dye Polarity Polarity & H-Bonding Solvent->Polarity pH pH of Solution Solvent->pH Salts Inorganic Salts (e.g., NaCl) Solutes->Salts Additives Surfactants & Additives Solutes->Additives

Caption: Key factors affecting the solubility of this compound.

Experimental Protocol for Solubility Determination

This section outlines a standardized methodology for determining the solubility of this compound. The protocol is based on established methods involving visual assessment and can be adapted for various solvents.[8][9] For higher precision, especially with sparingly soluble dyes, advanced techniques like 'solubility titration' which measure changes in light scattering or absorbance can be employed.[10]

Materials and Equipment
  • This compound dye powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Glass vials or tubes with screw caps

  • Vortex mixer

  • Sonicator bath

  • Temperature-controlled water bath or incubator

  • Microscope or a strong light source for visual inspection

  • Pipettes and graduated cylinders

Procedure: Tiered Visual Assessment Method

This protocol follows a tiered approach, starting with a high concentration and proceeding to lower concentrations if the dye does not fully dissolve.[8]

  • Preparation of Stock Suspension (Tier 1):

    • Weigh approximately 20 mg of this compound into a glass vial.

    • Add the chosen solvent to achieve a concentration of 20 mg/mL.

    • Cap the vial securely.

  • Initial Solubilization Attempt:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. A clear solution with no visible particles, cloudiness, or precipitate indicates complete solubility.

    • If soluble, the process is complete. If not, proceed to the next step.

  • Enhanced Solubilization:

    • Place the vial in a sonicator bath for 15-30 minutes.

    • If necessary, gently heat the solution in a temperature-controlled bath (e.g., 50°C). Caution should be exercised with volatile organic solvents.

    • After each step, allow the solution to return to room temperature and visually inspect for solubility. If the dye dissolves upon heating but precipitates upon cooling, this should be noted.

  • Serial Dilution (Tier 2):

    • If the dye remains insoluble at 20 mg/mL, perform a 10-fold serial dilution.

    • Transfer a known volume of the suspension to a new vial and add solvent to decrease the concentration to 2 mg/mL.

    • Repeat the solubilization steps (vortexing, sonicating, heating).

    • Continue this process (e.g., to 0.2 mg/mL, etc.) until the concentration at which the dye fully dissolves is determined.

  • Confirmation and Reporting:

    • The solubility is reported as the highest concentration at which a clear solution is formed.

    • For confirmation, a small aliquot can be centrifuged at high speed (e.g., 10,000 g for 5 minutes). The absence of a pellet confirms complete dissolution.[9]

    • Microscopic examination can also be used to confirm the absence of undissolved particles.[9]

start Start: Weigh Dye & Add Solvent (e.g., 20 mg/mL) vortex Vigorous Mixing (Vortex / Stir) start->vortex check1 Is Solution Clear? vortex->check1 agitate Apply Mechanical Agitation (Sonication, Heating) check1->agitate No soluble Record Soluble Concentration check1->soluble  Yes check2 Is Solution Clear? agitate->check2 dilute Perform 10-fold Dilution (e.g., to 2 mg/mL) check2->dilute No check2->soluble  Yes dilute->vortex end End soluble->end

Caption: Experimental workflow for determining dye solubility.

References

An In-depth Technical Guide to the Lightfastness and Stability of Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Industry Professionals

This technical guide provides a comprehensive overview of the lightfastness and stability of C.I. Reactive Black 8, a widely used dye in the textile industry. This document collates available quantitative data, details standardized experimental protocols for fastness testing, and presents visual representations of experimental workflows.

Core Properties of this compound

This compound is a vinyl sulfone-based reactive dye valued for its ability to form strong, covalent bonds with cellulosic fibers, resulting in deep black shades with generally good fastness properties. Its chemical structure and key identifiers are outlined below.

PropertyValue
C.I. NameThis compound
CAS Number12225-26-2
Molecular FormulaC₁₉H₁₁ClN₈Na₂O₁₀S₂
Molecular Weight656.90 g/mol

Quantitative Data on Fastness and Stability

The fastness properties of this compound on cotton fabric are summarized in the table below. These ratings are based on standardized testing methodologies and indicate the dye's resistance to various environmental and processing stresses.

Fastness PropertyGrade
Light Fastness6
Soaping Fastness (Fading)3-4
Soaping Fastness (Staining)4-5
Perspiration Fastness (Fading)4-5
Perspiration Fastness (Staining)4
Dry Rubbing Fastness4
Wet Rubbing Fastness2-3

Note: Fastness is typically graded on a scale of 1 to 5 for washing, perspiration, and rubbing (where 5 is the best), and on a scale of 1 to 8 for lightfastness (where 8 is the best).

Experimental Protocols for Fastness Testing

Accurate assessment of dye stability relies on standardized experimental protocols. The following sections detail the methodologies for key fastness tests, based on International Organization for Standardization (ISO) and American Association of Textile Chemists and Colorists (AATCC) standards.

Lightfastness Testing

Lightfastness is evaluated by exposing a dyed textile specimen to a controlled artificial light source that simulates natural daylight. The degree of fading is then assessed by comparing the exposed sample to an unexposed portion of the same fabric.

  • Applicable Standards: ISO 105-B02, AATCC 16.[1][2][3][4][5]

  • Apparatus: Xenon arc lamp fading apparatus.[1][4][6][7]

  • Procedure:

    • A specimen of the dyed textile is mounted in a sample holder, with a portion covered by an opaque mask.

    • A set of blue wool references with known lightfastness (grades 1-8) are exposed simultaneously.[2]

    • The specimens and references are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[6][7]

    • Exposure is continued until a specified color change is observed on the blue wool reference corresponding to the expected lightfastness of the sample.

    • The color change of the test specimen is assessed by comparing the exposed and unexposed areas using a grey scale for color change. The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.[5]

Wash Fastness (Laundering) Testing

This test determines the resistance of the color to repeated home or commercial laundering.

  • Applicable Standards: ISO 105-C06, AATCC 61.[8][9][10][11][12][13][14][15][16][17]

  • Apparatus: A laboratory laundering machine (e.g., Launder-Ometer), stainless steel balls for abrasion.[10][14][15][16]

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).[11][14]

    • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap or detergent solution and a set number of stainless steel balls.[10][14][15][16]

    • The container is agitated in the laundering machine for a specified time and at a specific temperature (e.g., 40°C, 50°C, or 60°C).[14][15][17]

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the dyed specimen is assessed using the grey scale for color change. The degree of staining on each fiber of the multi-fiber strip is assessed using the grey scale for staining.[11][12][14]

Perspiration Fastness Testing

This method evaluates the resistance of the dye to the effects of human perspiration.

  • Applicable Standards: ISO 105-E04, AATCC 15.[18][19][20][21][22][23][24][25][26]

  • Apparatus: A perspiration tester (perspirometer) with glass or acrylic plates, oven.[18][19][21][22][26]

  • Procedure:

    • A dyed fabric specimen is placed between two adjacent fabrics (often a multi-fiber strip).

    • The composite specimen is saturated with a freshly prepared artificial perspiration solution. Two different solutions are typically used: one acidic and one alkaline.[19][21]

    • The wet specimen is placed between the plates of the perspirometer, and a specified pressure is applied.[18][19][21][22][26]

    • The entire apparatus is placed in an oven at a set temperature (typically 37°C ± 2°C) for a specific duration (e.g., 4 hours).[22][25][26]

    • After incubation, the specimen is removed and dried.

    • The color change of the specimen and the staining of the adjacent fabrics are evaluated using the respective grey scales.[25]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the wash fastness of a reactive dye according to ISO 105-C06.

Wash_Fastness_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_eval Evaluation start Start prep_specimen Prepare Dyed Specimen (10x4 cm) start->prep_specimen prep_multifiber Prepare Multi-fiber Adjacent Fabric (10x4 cm) start->prep_multifiber sew Sew Specimen and Multi-fiber Together prep_specimen->sew prep_multifiber->sew load_container Place Specimen, Solution, and Steel Balls in Container sew->load_container prepare_solution Prepare Standard Detergent Solution prepare_solution->load_container agitate Agitate in Launder-Ometer (Specified Temp & Time) load_container->agitate rinse_dry Rinse and Dry Specimen agitate->rinse_dry assess_color_change Assess Color Change (Grey Scale for Color Change) rinse_dry->assess_color_change assess_staining Assess Staining (Grey Scale for Staining) rinse_dry->assess_staining report Report Results assess_color_change->report assess_staining->report end End report->end

Caption: Generalized workflow for wash fastness testing.

Factors Influencing Stability

The stability and fastness of this compound are not solely dependent on the dye itself but are also influenced by several factors during and after the dyeing process:

  • Dyeing Parameters: Proper control of temperature, pH, and electrolyte concentration is crucial for achieving high fixation and good fastness.

  • Washing-off Process: An efficient and thorough washing-off process after dyeing is essential to remove unfixed or hydrolyzed dye, which can otherwise lead to poor wash and rubbing fastness.

  • Finishing Treatments: Certain chemical finishes applied to the fabric after dyeing can potentially affect the lightfastness of the dye.

  • Fiber Type: While designed for cellulosic fibers, the performance and fastness properties can vary on different types of cellulose or blends.

Conclusion

This compound exhibits good to very good lightfastness and moderate to good fastness to washing and perspiration, making it a suitable choice for a wide range of textile applications. However, achieving optimal performance requires careful control of dyeing and finishing processes. The standardized testing protocols outlined in this guide are essential for accurately evaluating the fastness properties and ensuring the quality and durability of the final textile product.

References

The Genesis of a Covalent Bond: A Technical History of Monochlorotriazine Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

The mid-20th century marked a revolutionary turning point in textile chemistry with the advent of reactive dyes. These innovative colorants distinguished themselves from existing dye classes by forming a direct, covalent bond with the fiber, resulting in exceptional wash fastness and brilliant shades.[1][2] This technical guide delves into the discovery and history of a pivotal class within this group: the monochlorotriazine (MCT) reactive dyes. We will explore their scientific origins, the key researchers behind their development, their chemical mechanisms, and the experimental protocols that define their application.

A Landmark Discovery: From Dichlorotriazines to Monochlorotriazines

The story of triazine-based reactive dyes begins in the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom. In 1954, Ian Rattee and William Stephen made the groundbreaking discovery that dyes containing a dichlorotriazine (DCT) reactive group could form a stable, covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[3] This invention led to the commercial launch in 1956 of the first reactive dyes, marketed under the brand name Procion MX .[4] These DCT dyes were highly reactive and could be applied at ambient temperatures, a significant advantage at the time.[3]

However, the high reactivity of DCT dyes also presented challenges, including a propensity for hydrolysis (reaction with water) which could lead to lower fixation efficiency. This spurred further research, leading to the introduction of monochlorotriazine (MCT) reactive dyes, such as the Procion H series, a year later.[5][6] By replacing one of the chlorine atoms on the triazine ring with a less reactive group (often an amino or alkoxy group), a more stable and less reactive dye was created.[7] This modification necessitated higher application temperatures (typically around 80°C) but offered improved stability and a different range of application possibilities.[6][8]

Historical Development Timeline

The following diagram illustrates the key milestones in the early development of triazine-based reactive dyes.

Reactive_Dye_Timeline cluster_1950s 1950s 1954 1954 Rattee & Stephen discover dichlorotriazine reactive dyes at ICI 1956 1956 ICI launches Procion MX dyes (Dichlorotriazine - cold dyeing) 1954->1956 Commercialization 1957 1957 ICI introduces Procion H dyes (Monochlorotriazine - hot dyeing) 1956->1957 Further Development

Caption: Key milestones in the discovery and commercialization of triazine-based reactive dyes.

The Chemistry of Fixation: A Covalent Partnership

The defining characteristic of monochlorotriazine reactive dyes is their ability to form a covalent ether linkage with the primary hydroxyl groups of cellulose fibers. This reaction is a nucleophilic substitution, where the cellulosate anion, formed under alkaline conditions (typically pH 10.5-11), acts as the nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing the chlorine atom.[2][9]

Reaction Mechanism Pathway

The diagram below illustrates the reaction mechanism between a generic monochlorotriazine reactive dye and a cellulose fiber.

Reaction_Mechanism cluster_activation Fiber Activation cluster_fixation Fixation Reaction (Nucleophilic Substitution) cluster_hydrolysis Side Reaction (Hydrolysis) Alkali {OH- | (Alkali)} Cellulosate Cellulose-O- (Cellulosate Anion) Covalent_Bond Dye-Triazine-O-Cellulose (Covalent Bond) Cellulosate->Covalent_Bond + Dye-Triazine-Cl MCT_Dye Dye-Triazine-Cl (Monochlorotriazine Dye) MCT_Dye->Covalent_Bond MCT_Dye->Covalent_Bond Hydrolysis Dye-Triazine-OH (Hydrolyzed Dye) MCT_Dye->Hydrolysis + OH- MCT_Dye->Hydrolysis Chloride Cl- Water H2O Cellulose Cellulose Cellulose->Cellulosate + OH-

Caption: Reaction pathway of a monochlorotriazine dye with cellulose and the competing hydrolysis reaction.

Quantitative Performance of Monochlorotriazine Dyes

The performance of reactive dyes is quantified by several key parameters, including their fixation efficiency, and their fastness to various environmental factors. The lower reactivity of MCT dyes compared to DCT dyes generally results in a lower rate of hydrolysis, which can contribute to higher fixation yields under optimal, high-temperature dyeing conditions.

PropertyDichlorotriazine (e.g., Procion MX)Monochlorotriazine (e.g., Procion H)Typical Test Method
Reactivity HighMediumKinetic Studies
Application Temp. 20-40°C (Cold Dyeing)[3]80°C (Hot Dyeing)[6]Thermofixation Analysis
Fixation Efficiency 60-80%70-90%Spectrophotometry
Wash Fastness Good to Excellent (4-5)[10]Excellent (5)[11]ISO 105-C06[10]
Light Fastness Moderate to Good (4-6)Good to Very Good (5-7)AATCC 16[12]
Alkali Stability ModerateGoodpH Stability Tests

Note: Fastness ratings are on a scale of 1 to 5 for wash fastness (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best). The values presented are typical and can vary depending on the specific dye structure, substrate, and dyeing process.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of monochlorotriazine reactive dyes, representative of standard laboratory procedures.

Synthesis of a Representative Monochlorotriazine Dye (Based on C.I. Reactive Red 120)

This protocol describes the synthesis of a bis-monochlorotriazine dye, a common structure for high-fixation dyes.[13]

  • First Condensation: Dissolve cyanuric chloride in an ice-water mixture. Slowly add a solution of an amino-functionalized chromophore (e.g., H-acid) while maintaining the temperature at 0-5°C and the pH at 6.5-7.0 by the controlled addition of sodium carbonate solution. The reaction is monitored by thin-layer chromatography (TLC).[13]

  • Second Condensation: To the resulting dichlorotriazinyl dye solution, add a diamine bridging compound (e.g., 4,4'-diaminostilbene-2,2'-disulphonic acid). Raise the temperature to 30-40°C and maintain the pH at 6.5-7.0. The reaction progress is again monitored by TLC.[13]

  • Isolation: Once the reaction is complete, the synthesized bis-monochlorotriazine dye is precipitated from the solution by the addition of sodium chloride (salting out). The precipitate is then filtered, washed, and dried.[13]

Exhaust Dyeing of Cotton with Monochlorotriazine Dyes (Procion H type)

This method is a common laboratory and industrial process for applying MCT dyes.

  • Prepare the Dyebath: Dissolve the monochlorotriazine dye in water. Add a sequestering agent if necessary. Add a specified amount of Glauber's salt (sodium sulfate) as an electrolyte to promote dye exhaustion onto the fiber. The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) is typically 20:1.

  • Dyeing Cycle:

    • Introduce the wetted cotton fabric into the dyebath at 40°C.

    • Raise the temperature to 80°C over 30-45 minutes.

    • Hold at 80°C for 30 minutes to allow for dye leveling.

    • Add a pre-dissolved alkali (e.g., sodium carbonate) to the dyebath to raise the pH to 10.5-11.0, initiating fixation.

    • Continue dyeing at 80°C for 60-90 minutes.

  • Wash-off:

    • Cool the dyebath and rinse the fabric with cold water.

    • Perform a hot rinse at 70-80°C.

    • Boil the fabric in a solution containing a non-ionic soap for 15 minutes to remove any unfixed, hydrolyzed dye.

    • Rinse with hot and then cold water until the water runs clear.

    • Dry the fabric.

Fastness Testing
  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature (e.g., 60°C for 30 minutes). The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[10]

  • Light Fastness (AATCC 16): A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight for a specified duration (e.g., 40 AATCC Fading Units). The change in color is evaluated by comparing the exposed portion of the specimen to an unexposed portion using the AATCC Gray Scale for Color Change.[12][14]

Conclusion

The discovery of monochlorotriazine reactive dyes was a logical and crucial advancement in the field of textile coloration, building upon the initial breakthrough of their dichlorotriazine predecessors. By modulating the reactivity of the triazine ring, chemists at ICI created a class of dyes with enhanced stability and suitability for high-temperature application methods, offering dyers greater process control and often achieving higher fixation efficiencies. The principles of covalent bonding established by Rattee and Stephen continue to be the foundation for the majority of reactive dyes used today, a testament to the enduring impact of their pioneering work. This guide provides a foundational understanding of the history, chemistry, and application of these important industrial chemicals for professionals in scientific research and development.

References

Methodological & Application

Application Notes and Protocols for C.I. Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Reactive Black 8 in textile dyeing applications. This document is intended for researchers, scientists, and professionals in the field of textile chemistry and drug development who require a standardized and reproducible methodology for dyeing cellulosic fibers.

Introduction

C.I. This compound is a metal-complex azo reactive dye widely used for dyeing and printing cellulosic fibers such as cotton, viscose, linen, and silk.[1][2][3] It produces a bluish-black shade and is characterized by its good solubility and moderate reactivity, making it suitable for various application methods, including exhaust dyeing and printing.[2][4][5] Chemically, it is a monochlorotriazine (MCT) type reactive dye, typically applied at higher temperatures (hot brand).[6] This protocol focuses on the exhaust dyeing method for cotton.

Physicochemical Properties

A summary of the key properties of C.I. This compound is presented in the table below.

PropertyValueReference
C.I. NameThis compound[7]
CAS Number12225-26-2[4][5][8]
Molecular FormulaC₁₉H₁₁ClN₈Na₂O₁₀S₂[3][4][5]
Molecular Weight656.90 g/mol [4][5][8]
AppearanceBlack Powder[1][4][5]
Solubility in Water~250 g/L[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the exhaust dyeing of cotton fabric with C.I. This compound. The process includes pre-treatment of the fabric, dyebath preparation, the dyeing cycle, and post-dyeing treatment.

  • Fabric: Scoured and bleached 100% cotton knit fabric.

  • Dye: C.I. This compound powder.

  • Chemicals:

    • Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride).

    • Soda ash (sodium carbonate).

    • Acetic acid.

    • Sequestering agent.

    • Anti-creasing agent.

    • Soaping agent (neutral detergent).

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Glycerin bath beaker dyer or IR dyer).

    • Beakers, graduated cylinders, and pipettes.

    • pH meter.

    • Analytical balance.

    • Water bath or heating mantle.

Before dyeing, it is crucial to pre-treat the cotton fabric to remove impurities and ensure uniform dye uptake. The fabric should be thoroughly scoured and bleached. For this protocol, it is assumed that commercially scoured and bleached fabric is used. A pre-wash with a non-ionic detergent is recommended to remove any handling impurities.[9][10]

The dyeing process is typically carried out at a liquor ratio of 1:10 to 1:20.[11] The following tables provide the required amounts of dye and chemicals for achieving light, medium, and dark shades on cotton. The percentages are based on the weight of the fabric (owf).

Table 1: Dye and Auxiliary Quantities for Exhaust Dyeing

ShadeDye (% owf)Glauber's Salt (g/L)Soda Ash (g/L)
Light (e.g., 1.0%) 1.040 - 5010 - 15
Medium (e.g., 3.0%) 3.060 - 7015 - 20
Dark (e.g., 5.0%) 5.070 - 8020

Protocol Steps:

  • Set the Dyebath: Prepare the dyebath with the required amount of water at room temperature. A liquor ratio of 1:15 is used for this protocol. Add a sequestering agent (e.g., 1 g/L) and an anti-creasing agent (e.g., 1 g/L) to the bath.[12]

  • Fabric Loading: Introduce the pre-wetted cotton fabric into the dyebath.

  • Salt Addition: Add the specified amount of Glauber's salt to the dyebath. Run the machine for 10-15 minutes to allow for salt exhaustion.[12]

  • Dye Addition: Dissolve the pre-weighed C.I. This compound powder in a small amount of warm water to create a stock solution. Add the dye solution to the dyebath.

  • Temperature Increase: Start heating the dyebath to the dyeing temperature of 80-90°C at a rate of 1.5-2.0°C per minute.

  • Dyeing (Exhaustion Phase): Maintain the temperature at 80-90°C and continue running the machine for 30-45 minutes to allow for dye migration and leveling.

  • Alkali Addition (Fixation Phase): After the exhaustion phase, add the specified amount of pre-dissolved soda ash to the dyebath in portions over 10-15 minutes to initiate the fixation of the dye to the fiber.[12]

  • Fixation: Continue the dyeing process at 80-90°C for another 45-60 minutes to ensure complete fixation.

  • Draining: After the fixation period, cool the dyebath and drain the liquor.

Proper washing after dyeing is critical to remove unfixed, hydrolyzed dye and to achieve good wash fastness properties.[10][12]

  • Rinsing: Rinse the dyed fabric with cold water to remove residual salt and alkali.

  • Neutralization: Treat the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 10 minutes to neutralize any remaining alkali.

  • Soaping: Wash the fabric in a fresh bath containing a neutral soaping agent (e.g., 2 g/L) at or near boiling temperature (95-100°C) for 15-20 minutes.[11][13]

  • Hot and Cold Rinsing: Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Drying: Squeeze the excess water from the fabric and air-dry or tumble-dry at a moderate temperature.

Visualizations

The following diagram illustrates the complete workflow for the exhaust dyeing of cotton with this compound.

DyeingWorkflow A Fabric Pre-treatment (Scouring & Bleaching) B Dyebath Preparation (Water, Auxiliaries) A->B C Fabric Loading B->C D Salt Addition (Glauber's Salt) C->D E Dye Addition (this compound) D->E F Temperature Ramp (to 80-90°C) E->F G Exhaustion Phase (30-45 min) F->G H Alkali Addition (Soda Ash) G->H I Fixation Phase (45-60 min) H->I J Drain Dyebath I->J K Rinsing & Neutralization J->K L Soaping at Boil (15-20 min) K->L M Final Rinsing (Hot & Cold) L->M N Drying M->N

Caption: Exhaust Dyeing Workflow for this compound.

The diagram below illustrates the chemical reaction between the monochlorotriazine (MCT) reactive group of this compound and the hydroxyl group of the cellulose fiber under alkaline conditions.

ReactionMechanism cluster_conditions Conditions Dye Dye-Cl (this compound) CovalentBond Dye-O-Cell (Covalent Bond) Dye->CovalentBond Cellulose Cell-OH (Cellulose) Cellulose->CovalentBond Alkali OH⁻ (Alkali) Alkali->CovalentBond Activation Heat Heat (80-90°C) Heat->CovalentBond Byproduct HCl

Caption: Covalent bond formation between dye and fiber.

References

Application Notes and Protocols: Reactive Black 8 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Reactive Black 8 is an industrial dye primarily used in the textile industry for coloring fabrics such as cotton, viscose, linen, silk, and wool.[1][2] Its application in biological staining for research purposes is not well-established, and the following information is based on the general principles of reactive dye chemistry and its potential, though not documented, use in biological applications. These protocols are hypothetical and would require significant optimization and validation.

Introduction

Reactive dyes, such as this compound, are characterized by their ability to form covalent bonds with substrates.[1] In the context of biological staining, this property can be theoretically exploited to label biological macromolecules. The primary targets for many reactive dyes are nucleophilic groups found in proteins and other biomolecules, such as amine (-NH2), hydroxyl (-OH), and thiol (-SH) groups. The interaction between reactive dyes and biological tissues is governed by principles similar to those in textile dyeing, involving ionic, covalent, and hydrophobic interactions.[3] Historically, many histological stains were first developed as textile dyes.[4][5]

This document outlines a potential application of this compound as a viability stain for cell populations, drawing parallels with other commercially available amine-reactive viability dyes.[6][7][8][9]

Principle of Action: Viability Staining

The proposed application of this compound in biological staining is as a fixable viability dye. The underlying principle is based on the integrity of the cell membrane.

  • Live Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to reactive dyes like this compound. Therefore, the dye has limited access to intracellular proteins and primarily reacts with a small number of amines on the cell surface, resulting in dim staining.[6][8]

  • Dead Cells: Cells with compromised membrane integrity, a hallmark of cell death, allow the reactive dye to enter the cytoplasm.[6][8] Inside the cell, the dye covalently binds to the abundant intracellular amine-containing proteins, leading to a bright and stable fluorescent signal.[6][7][8]

This differential staining allows for the discrimination between live and dead cell populations, which can be quantified using techniques such as fluorescence microscopy or flow cytometry. The covalent nature of the bond ensures that the stain is retained even after fixation and permeabilization procedures, making it compatible with subsequent immunofluorescence staining.[6][7][8]

Quantitative Data Summary

The following table summarizes hypothetical quantitative parameters for the use of this compound as a biological stain. These values are predictive and based on typical ranges for other amine-reactive dyes used in cell viability assays. Empirical validation is essential.

ParameterPredicted Value/RangeNotes
Stock Solution Concentration 1-10 mg/mL in DMSOThis compound is a powder.[1][2] Stock solutions should be stored desiccated at -20°C.
Working Concentration 0.1 - 5 µg/mLTitration is necessary to determine the optimal concentration for specific cell types and applications.[7][8]
Incubation Time 15 - 30 minutesShorter or longer times may be required depending on the cell type and temperature.
Incubation Temperature Room Temperature or 37°CIncubation at 37°C may increase the reaction rate.[10]
Excitation/Emission Maxima To be determined empiricallyAs a black dye, its fluorescent properties are not well-characterized and may be minimal. Absorbance properties would need to be assessed for chromogenic detection.
Fixation Compatibility Predicted to be compatibleCovalent bonding should allow for post-staining fixation with paraformaldehyde or other cross-linking fixatives.[6][7]
Permeabilization Compatibility Predicted to be compatibleThe stable covalent linkage should withstand permeabilization with detergents like Triton™ X-100 or saponin.[6]

Experimental Protocols

The following are detailed, hypothetical protocols for the application of this compound as a viability stain.

Protocol 1: Preparation of Reagents

1.1. This compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound powder (CAS 12225-26-2)[1][2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL concentration.

    • Vortex thoroughly until the dye is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.

1.2. Staining Buffer

  • Composition: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Note: It is critical to use a protein-free buffer for the staining step, as proteins in media would compete for reaction with the dye.[6]

Protocol 2: Staining of Suspension Cells for Flow Cytometry

2.1. Cell Preparation

  • Harvest cells and centrifuge at 300-500 x g for 5 minutes.

  • Aspirate the supernatant and wash the cells once with 1 mL of protein-free PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

2.2. Staining Procedure

  • Prepare a working solution of this compound by diluting the stock solution in protein-free PBS to the desired final concentration (start with a titration from 0.1 to 5 µg/mL).

  • Add the this compound working solution to the cell suspension.

  • Mix gently and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with 1 mL of complete culture medium or PBS containing 1% BSA to quench any unreacted dye.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 2 mM EDTA).

2.3. (Optional) Fixation and Permeabilization

  • After staining, cells can be fixed with 1-4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • If intracellular staining is required, permeabilize the cells using a suitable permeabilization buffer.

  • Proceed with antibody staining protocols.

Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy

3.1. Cell Preparation

  • Culture adherent cells on sterile coverslips or in imaging-grade multi-well plates.

  • Gently aspirate the culture medium.

  • Wash the cells once with protein-free PBS.

3.2. Staining Procedure

  • Prepare the this compound working solution in protein-free PBS as described in Protocol 2.2.

  • Add a sufficient volume of the working solution to cover the cells.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Aspirate the staining solution and wash the cells three times with complete culture medium or PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualizations

G Principle of Amine-Reactive Viability Staining cluster_0 Live Cell cluster_1 Dead Cell LiveCell Intact Membrane DimStain Dim Signal LiveCell->DimStain Minimal Surface Reaction Dye_Out Reactive Dye Dye_Out->LiveCell Impermeable DeadCell Compromised Membrane BrightStain Bright Signal DeadCell->BrightStain Covalent Binding to Intracellular Amines Dye_In Reactive Dye Dye_In->DeadCell Permeable

Caption: Mechanism of viability discrimination using an amine-reactive dye.

G Experimental Workflow for Cell Viability Staining A Harvest and Wash Cells B Resuspend in Protein-Free Buffer A->B C Add this compound Working Solution B->C D Incubate (15-30 min) C->D E Wash to Remove Excess Dye D->E F Optional: Fix and Permeabilize E->F G Analyze by Flow Cytometry or Microscopy E->G F->G

Caption: General workflow for staining cells with this compound.

References

Application Notes and Protocols for the Treatment of Reactive Black 8 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the treatment of wastewater contaminated with Reactive Black 8 (RB8), a common azo dye used in the textile industry. The following sections summarize key quantitative data from various treatment studies, outline detailed experimental protocols, and provide visual representations of the experimental workflows.

I. Data Presentation: Wastewater Treatment Methods for this compound

The removal of this compound from aqueous solutions has been investigated using several methods, including adsorption, advanced oxidation processes (AOPs), and biological treatments. The efficiency of each method is influenced by various experimental parameters.

Adsorption

Adsorption is a widely studied method for dye removal due to its simplicity and efficiency.[1] Various materials have been explored as adsorbents for this compound.

Table 1: Adsorption Parameters for this compound Removal

AdsorbentInitial Dye Conc. (mg/L)Adsorbent DosepHContact TimeTemperature (°C)Max. Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Zinc Oxide Nanoparticles (ZnONPs)750.05 g / 25 mL815 min2527.6Not Specified[2]
PANI-CuCl2 CompositeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified30, 40, 50Not Specified97 (for RY 84)[3]
Zero-Valent Iron (Fe0)150.3 g/L560 min298 KNot Specified~100[4]
Activated Carbon (CAC)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified60Not Specified100
Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants.[5][6] These methods are effective for the decolorization and mineralization of reactive dyes.[7][8]

Table 2: AOPs Parameters for Reactive Dye Removal

AOP MethodDye (Concentration)Key ReagentspHReaction TimeDecolorization Efficiency (%)Reference
Photo-FentonReactive Black 5 (50 mg/L)[Fe2+] = 0.05 mmol/L, [H2O2] = 2.0 mmol/L<3.520 min94[7]
UV/TiO2Reactive Black 5 (50 mg/L)[TiO2] = 0.05 mmol/L<3.520 min75[7]
OzonationReactive Orange 16 (up to 100 mg/L)OzoneNot Specified5 min>97[8]
Cu(II)/NaIO4Reactive Black 5[Cu(II)] = 1.013 g/L, [NaIO4] = 45 µM5.7Not Specified91.98[9]
Biological Treatment

Biological methods utilize microorganisms to break down dye molecules.[10][11] This approach is considered environmentally friendly and cost-effective.[12]

Table 3: Biological Treatment Parameters for Reactive Dye Removal

MicroorganismDye (Concentration)Co-substratepHTemperature (°C)Contact TimeRemoval Efficiency (%)Reference
Bacillus albus DD1Reactive Black 5 (50 mg/L)1% Yeast Extract74038 h98[12]
Bacillus velezensisReactive DyesNot Specified11.33748 h73.2 - 93.4 (biosorption)[13]
Bacillus megateriumReactive DyesNot Specified11.33748 h49.3 - 92.5 (biosorption)[13]
Activated SludgeReactive DyesNot Specified22030 minNot Specified (Max. adsorption capacity: 116 mg/g)[11]

II. Experimental Protocols

This section provides detailed methodologies for key experiments in the treatment of wastewater containing this compound.

Protocol 1: Batch Adsorption Study using Zinc Oxide Nanoparticles

This protocol describes the procedure for determining the adsorption capacity of zinc oxide nanoparticles (ZnONPs) for the removal of this compound from an aqueous solution.[2]

Materials:

  • This compound dye

  • Zinc Oxide Nanoparticles (ZnONPs)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks (100 mL)

  • Shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of dye in deionized water.

  • Preparation of Working Solutions: Prepare working solutions of desired concentrations (e.g., 10-500 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume (e.g., 25 mL) of the dye solution of a specific concentration (e.g., 75 mg/L) in a series of conical flasks.

    • Adjust the pH of the solutions to the desired value (e.g., 8) using HCl or NaOH.

    • Add a known amount of ZnONPs (e.g., 0.05 g) to each flask.

    • Agitate the flasks on a shaker at a constant speed for a specific contact time (e.g., 15 minutes).

    • Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Sample Analysis:

    • After the agitation period, separate the adsorbent from the solution by centrifugation.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

    • Determine the final concentration of the dye using a pre-calibrated standard curve.

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Calculate the percentage of dye removal using the formula: % Removal = ((C₀ - Cₑ) / C₀) * 100

    • Calculate the adsorption capacity at equilibrium (qₑ, in mg/g) using the formula: qₑ = ((C₀ - Cₑ) * V) / m where:

      • C₀ is the initial dye concentration (mg/L)

      • Cₑ is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

Protocol 2: Photo-Fenton Degradation of Reactive Black 5

This protocol details the steps for the degradation of a reactive dye using the photo-Fenton process.[7]

Materials:

  • Reactive Black 5 dye

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp

  • Beakers or reaction vessel

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a solution of Reactive Black 5 of a known concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the dye solution to the optimal value (e.g., <3.5) using sulfuric acid.

  • Initiation of Fenton Reaction:

    • Add the required amount of ferrous sulfate to the solution to achieve the desired concentration (e.g., 0.05 mmol/L).

    • Stir the solution to ensure complete dissolution of the catalyst.

    • Add the required amount of hydrogen peroxide to the solution to achieve the desired concentration (e.g., 2.0 mmol/L).

  • Photocatalytic Reaction:

    • Immediately place the reaction vessel under a UV lamp.

    • Continuously stir the solution using a magnetic stirrer.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes for 45 minutes), withdraw a sample of the solution.

    • Quench the reaction in the sample immediately by adding a suitable agent (e.g., sodium sulfite) to consume the residual H₂O₂.

    • Measure the absorbance of the sample at the maximum wavelength of the dye using a spectrophotometer.

  • Calculation of Decolorization Efficiency:

    • Calculate the percentage of decolorization using the formula: % Decolorization = ((A₀ - Aₜ) / A₀) * 100 where:

      • A₀ is the initial absorbance of the dye solution

      • Aₜ is the absorbance of the dye solution at time 't'

Protocol 3: Biological Decolorization by Bacillus albus DD1

This protocol outlines the procedure for assessing the decolorization potential of a bacterial strain against Reactive Black 5.[12]

Materials:

  • Bacillus albus DD1 culture

  • Nutrient broth or a suitable growth medium

  • Reactive Black 5 dye

  • Yeast extract

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Inoculum:

    • Inoculate Bacillus albus DD1 into a nutrient broth and incubate at 37°C for 24 hours to obtain a fresh culture.

    • Harvest the bacterial cells by centrifugation and wash with sterile saline solution.

  • Decolorization Assay:

    • Prepare a mineral salt medium containing Reactive Black 5 at the desired concentration (e.g., 50 mg/L).

    • Supplement the medium with a co-substrate, such as yeast extract (e.g., 1%).

    • Adjust the pH of the medium to the optimal value (e.g., 7.0).

    • Inoculate the medium with the prepared bacterial culture to a specific inoculum size (e.g., 25% v/v).

    • Incubate the flasks in an incubator shaker at the optimal temperature (e.g., 40°C) under static or shaking conditions.

  • Monitoring Decolorization:

    • At regular time intervals (e.g., every 4 hours for 38 hours), withdraw an aliquot of the culture medium.

    • Centrifuge the aliquot to separate the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye.

  • Calculation of Decolorization Percentage:

    • Calculate the percentage of decolorization using the formula: % Decolorization = ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100

III. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dye Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work add_dye Add Dye Solution to Flasks prep_work->add_dye adj_ph Adjust pH add_dye->adj_ph add_adsorbent Add Adsorbent (e.g., ZnONPs) adj_ph->add_adsorbent agitate Agitate at Const. Temp & Time add_adsorbent->agitate separate Separate Adsorbent (Centrifuge) agitate->separate measure_abs Measure Absorbance of Supernatant separate->measure_abs calc Calculate Removal % & Adsorption Capacity measure_abs->calc Photo_Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_dye Prepare Dye Solution adj_ph Adjust pH prep_dye->adj_ph add_fe Add Fe(II) Catalyst adj_ph->add_fe add_h2o2 Add H2O2 add_fe->add_h2o2 uv_irrad UV Irradiation with Stirring add_h2o2->uv_irrad sample Withdraw Samples at Intervals uv_irrad->sample quench Quench Reaction sample->quench measure_abs Measure Absorbance quench->measure_abs calc Calculate Decolorization % measure_abs->calc Biological_Decolorization_Workflow cluster_prep Preparation cluster_decolorization Decolorization cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Medium prep_inoculum->inoculate prep_medium Prepare Dye-Containing Medium with Co-substrate adj_ph Adjust pH prep_medium->adj_ph adj_ph->inoculate incubate Incubate under Optimal Conditions inoculate->incubate sample Withdraw Samples at Intervals incubate->sample separate Separate Cells (Centrifuge) sample->separate measure_abs Measure Absorbance of Supernatant separate->measure_abs calc Calculate Decolorization % measure_abs->calc

References

Application Notes and Protocols for the Enzymatic Degradation of Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 8, a widely used diazo anionic dye in the textile industry, is a significant environmental pollutant due to its complex aromatic structure and low biodegradability. Enzymatic degradation offers a promising, eco-friendly alternative to conventional physicochemical methods for the treatment of wastewater containing this recalcitrant dye. This document provides detailed experimental protocols for the degradation of this compound using two common oxidoreductase enzymes: Laccase and Horseradish Peroxidase (HRP). The protocols are designed to be adaptable for research and process development purposes.

Principle of Enzymatic Degradation

The enzymatic degradation of azo dyes like this compound primarily involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. Oxidoreductases, such as laccases and peroxidases, catalyze the oxidation of the dye molecules, leading to their decolorization and breakdown into smaller, less toxic compounds.[1]

  • Laccase: This copper-containing enzyme directly oxidizes phenolic and anilinic compounds. For complex dyes like this compound, the presence of a redox mediator is often required to facilitate the electron transfer between the enzyme and the dye molecule.[2][3]

  • Horseradish Peroxidase (HRP): This heme-containing enzyme utilizes hydrogen peroxide (H₂O₂) as a co-substrate to oxidize a wide range of organic compounds, including azo dyes.[4][5]

Data Presentation

The following tables summarize the key experimental parameters and reported degradation efficiencies for the enzymatic treatment of this compound (also known as Reactive Black 5) from various studies.

Table 1: Laccase-Mediated Degradation of this compound

Enzyme SourceDye Conc. (mg/L)Enzyme Conc. (U/mL)MediatorMediator Conc. (mM)pHTemp. (°C)TimeDegradation Efficiency (%)Reference
Coriolopsis gallica250.5HBT4.54.255120 min82[6][7][8]
Commercial1600.5Acetosyringone0.17.04030 min>92[2]
Pleurotus sajor-caju62.52.5HBT1.5Not SpecifiedNot Specified36 h84.4[3]
CommercialNot Specified10None-3.0402 h25.16[2]

Table 2: Horseradish Peroxidase (HRP)-Mediated Degradation of Azo Dyes

DyeDye Conc. (mg/L)Enzyme Conc.H₂O₂ Conc.pHTemp. (°C)TimeDegradation Efficiency (%)Reference
Acid Black 10 BX300.08 U14 µL6.63045 min80[9]
Reactive Blue 1711003 mg0.3%4-540120 min81.4[10]

Experimental Protocols

Protocol 1: Laccase-Mediated Degradation of this compound

This protocol is based on the optimized conditions for high degradation efficiency using a laccase-mediator system.

1.1. Materials

  • This compound (MW: 991.82 g/mol )

  • Laccase (from Trametes versicolor or other suitable source)

  • 1-Hydroxybenzotriazole (HBT) or Acetosyringone (mediators)

  • Citrate-phosphate buffer (for acidic pH) or Phosphate buffer (for neutral pH)

  • Deionized water

  • Spectrophotometer

  • Magnetic stirrer and stir bars

  • pH meter

1.2. Preparation of Solutions

  • This compound Stock Solution (1 g/L): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in the dark.

  • Buffer Solutions (0.1 M):

    • Citrate-Phosphate Buffer (pH 4.2): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate. Adjust pH to 4.2.

    • Phosphate Buffer (pH 7.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Adjust pH to 7.0.

  • Laccase Solution (10 U/mL): Prepare a stock solution of laccase in the appropriate buffer. The specific activity of the commercial enzyme preparation will be needed for accurate dilution.

  • Mediator Stock Solution (10 mM):

    • HBT: Dissolve 13.51 mg of HBT in 10 mL of a 50:50 ethanol:water solution.

    • Acetosyringone: Dissolve 19.62 mg of acetosyringone in 10 mL of ethanol.

1.3. Degradation Procedure

  • In a 50 mL glass beaker, add the following components in order:

    • 25 mL of the appropriate buffer (Citrate-phosphate for pH 4.2 or Phosphate for pH 7.0).

    • The required volume of this compound stock solution to achieve the desired final concentration (e.g., 625 µL for a final concentration of 25 mg/L in a 25 mL reaction volume).

    • The required volume of the mediator stock solution (e.g., 1.125 mL of 10 mM HBT for a final concentration of 4.5 mM).

  • Place the beaker on a magnetic stirrer and allow the solution to mix.

  • Initiate the reaction by adding the required volume of the laccase solution (e.g., 125 µL of 10 U/mL laccase for a final concentration of 0.5 U/mL).

  • Start a timer immediately.

  • Incubate the reaction mixture at the desired temperature (e.g., 55°C or 40°C) with continuous stirring.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture for analysis.

1.4. Analytical Method

  • Centrifuge the collected aliquots to remove any precipitate.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 598 nm) using a spectrophotometer.

  • The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Horseradish Peroxidase (HRP)-Mediated Degradation of this compound

This protocol outlines the procedure for degrading this compound using HRP and hydrogen peroxide.

2.1. Materials

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (0.1 M, pH 6.6)

  • Deionized water

  • Spectrophotometer

  • Magnetic stirrer and stir bars

  • pH meter

2.2. Preparation of Solutions

  • This compound Stock Solution (1 g/L): As described in Protocol 1.2.

  • Phosphate Buffer (0.1 M, pH 6.6): As described in Protocol 1.2.

  • HRP Solution (1 U/mL): Prepare a stock solution of HRP in phosphate buffer (pH 6.6).

  • Hydrogen Peroxide Solution (Diluted): Prepare a fresh, appropriate dilution of the 30% H₂O₂ stock solution in deionized water.

2.3. Degradation Procedure

  • In a 50 mL glass beaker, add the following:

    • 25 mL of phosphate buffer (pH 6.6).

    • The required volume of this compound stock solution for the desired final concentration (e.g., 750 µL for a 30 mg/L final concentration).

  • Place the beaker on a magnetic stirrer.

  • Add the required volume of the HRP solution (e.g., 200 µL of 1 U/mL HRP for a final concentration of 0.08 U in 25 mL).

  • Initiate the reaction by adding the required volume of the diluted H₂O₂ solution.

  • Start a timer immediately.

  • Incubate the reaction at the desired temperature (e.g., 30°C) with continuous stirring.

  • Withdraw aliquots at specified time points for analysis as described in Protocol 1.3.

2.4. Analytical Method

Follow the same procedure as described in Protocol 1.4 to determine the percentage of decolorization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_laccase_path Laccase Path start Start prep_dye Prepare this compound Stock Solution start->prep_dye prep_buffer Prepare Buffer Solution (e.g., Citrate-Phosphate or Phosphate) start->prep_buffer prep_enzyme Prepare Enzyme Stock (Laccase or HRP) start->prep_enzyme prep_mediator Prepare Mediator Stock (for Laccase) start->prep_mediator prep_h2o2 Prepare H2O2 Solution (for HRP) start->prep_h2o2 mix_reagents Combine Buffer, Dye, and Mediator (if applicable) prep_dye->mix_reagents prep_buffer->mix_reagents initiate_reaction Initiate Reaction with Enzyme (and H2O2 for HRP) prep_enzyme->initiate_reaction prep_mediator->mix_reagents prep_h2o2->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at Controlled Temperature and Stirring initiate_reaction->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling measure_abs Measure Absorbance at λmax (approx. 598 nm) sampling->measure_abs calculate Calculate % Decolorization measure_abs->calculate end_node End calculate->end_node

Caption: Experimental workflow for the enzymatic degradation of this compound.

References

Application Notes and Protocols for Printing on Silk Fabrics with Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Reactive Black 8, a monochlorotriazine-based reactive dye, for high-quality, durable printing on silk fabrics. The protocols outlined below cover fabric preparation, print paste formulation, the printing process, dye fixation, and post-printing washing procedures. Adherence to these methodologies will ensure optimal color yield, excellent fastness properties, and preservation of the silk fabric's inherent qualities.

Overview and Principle

Reactive printing on silk involves the application of a dye that forms a covalent bond with the fiber. This compound, a monochlorotriazine dye, reacts with the nucleophilic groups present in the amino acid residues of silk fibroin, primarily the primary amino groups of lysine.[1] This reaction is facilitated by an alkaline catalyst, typically sodium bicarbonate, and heat, usually in the form of steam. The resulting covalent bond is highly stable, leading to prints with exceptional wash and rub fastness.[2][3]

The key stages of the process are:

  • Fabric Preparation: Scouring to remove impurities.

  • Print Paste Preparation: A homogenous paste containing the dye, thickener, urea, and an alkali.

  • Printing: Application of the paste to the fabric.

  • Drying: Removal of water before fixation.

  • Fixation: Steaming to facilitate the chemical reaction between the dye and the fiber.

  • Washing-off: Removal of unfixed dye and auxiliary chemicals.

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached silk fabric.

  • Dye: this compound powder.

  • Thickener: Sodium Alginate (low viscosity for silk is recommended).

  • Chemicals: Urea, Sodium Bicarbonate (NaHCO₃), mild non-ionic detergent (e.g., Synthrapol), Acetic Acid (optional for neutralization).

  • Equipment: Laboratory scale or screen printer, steamer capable of reaching 102-105°C, washing baths, pH meter, magnetic stirrer, and a weighing balance.

Fabric Preparation (Scouring)

To ensure optimal dye uptake and print quality, the silk fabric must be free from natural gums (sericin), oils, and any sizing agents.

  • Prepare a scouring bath with a mild non-ionic detergent (e.g., 0.5-1.0 g/L Synthrapol) in soft water.

  • Immerse the silk fabric in the bath at a liquor ratio of 1:30.

  • Gradually heat the bath to 60-70°C and maintain for 30-45 minutes with gentle agitation.

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Allow the fabric to air dry completely before printing.

Print Paste Formulation

The print paste is a critical component for achieving sharp, well-defined prints. The following table provides a standard formulation for a 1000g print paste.

ComponentQuantity (g)Function
This compound Dye 10 - 40Colorant
Urea 80 - 100Humectant (keeps the print area moist for dye diffusion), dye solvent.[4]
Sodium Alginate (4% stock solution) 500 - 600Thickening agent to control print viscosity and prevent bleeding.
Sodium Bicarbonate 20 - 30Alkaline catalyst to facilitate the dye-fiber reaction.[5]
Warm Water (40-50°C) to make 1000Solvent

Protocol for Print Paste Preparation:

  • In a beaker, dissolve the Urea in the warm water.

  • Slowly add the this compound dye powder to the urea solution and stir until completely dissolved.

  • In a separate container, slowly add the sodium alginate stock solution to the dye solution while stirring continuously to form a smooth, homogenous paste.

  • Just before printing, add the Sodium Bicarbonate and stir thoroughly. The addition of alkali activates the dye, so the paste should be used within a few hours.[6]

Printing Procedure
  • Place the prepared silk fabric on a flat, padded printing surface.

  • Apply the print paste to the fabric using a screen, block, or other desired printing method.

  • Ensure even pressure and application to achieve a uniform print.

  • After printing, carefully dry the fabric at a low temperature (around 60-80°C) to avoid premature dye fixation.

Fixation (Steaming)

Fixation is the most critical step where the covalent bond between the dye and silk fiber is formed.

ParameterValue
Fixation Method Saturated Steam
Temperature 102 - 105°C (215 - 221°F)[2]
Time 10 - 20 minutes[5]

Protocol for Steaming:

  • Once the printed fabric is completely dry, place it in a steamer.

  • Ensure the fabric does not come into contact with condensed water droplets, which can cause spotting.

  • Steam the fabric at the specified temperature and time.

  • After steaming, remove the fabric and allow it to cool down.

Washing-off (Washout) Protocol

The washing-off process is essential to remove unfixed dye, thickener, and other chemicals, which is crucial for achieving the true color and good fastness properties.

StepProcessTemperatureDurationPurpose
1 Cold RinseCold Tap Water5 minutesRemove excess thickener and unfixed surface dye.
2 Warm Rinse50°C (122°F)[2]5 minutesContinue to remove unfixed dye and auxiliaries.
3 Soaping80-90°C (176-194°F)[2]10 minutesThoroughly remove hydrolyzed and unfixed dye with a non-ionic detergent (1-2 g/L).
4 Hot Rinse70°C5 minutesRinse out the detergent and remaining loose dye.
5 Cold RinseCold Tap Water5 minutesFinal rinse to cool down the fabric and remove any remaining chemicals.

Protocol for Washing-off:

  • Begin by rinsing the steamed fabric under cold running water to remove the bulk of the print paste.

  • Proceed through the washing steps as outlined in the table above, using a liquor ratio of 1:30 to 1:40.

  • After the final cold rinse, gently squeeze out the excess water.

  • Air dry the fabric away from direct sunlight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Printing and Fixation cluster_post Post-Treatment fabric_prep Fabric Preparation (Scouring) printing Printing fabric_prep->printing paste_prep Print Paste Preparation paste_prep->printing drying Drying (60-80°C) printing->drying steaming Steaming (Fixation) (102-105°C, 10-20 min) drying->steaming cold_rinse1 Cold Rinse steaming->cold_rinse1 warm_rinse Warm Rinse (50°C) cold_rinse1->warm_rinse soaping Soaping (80-90°C) warm_rinse->soaping hot_rinse Hot Rinse (70°C) soaping->hot_rinse cold_rinse2 Cold Rinse hot_rinse->cold_rinse2 final_drying Final Drying cold_rinse2->final_drying

Caption: Experimental workflow for printing on silk with this compound.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product dye This compound (Monochlorotriazine Dye) plus1 + dye->plus1 silk Silk Fibroin (with Lysine residue) reaction Nucleophilic Substitution silk->reaction Alkali (NaHCO₃) Heat (Steam) dyed_silk Dyed Silk Fiber (Covalent Bond Formation) plus2 + dyed_silk->plus2 plus1->silk hcl HCl plus2->hcl reaction->dyed_silk

Caption: Reaction of this compound with a lysine residue in silk fibroin.

Concluding Remarks

The use of this compound for printing on silk fabrics provides a method for achieving deep black shades with high durability. The key to successful application lies in the careful preparation of the fabric and the print paste, as well as controlled fixation and thorough washing-off procedures. The protocols provided herein offer a robust framework for researchers to achieve consistent and high-quality results. It is recommended to perform preliminary tests to optimize the print paste formulation and steaming conditions for specific silk fabric types and printing equipment.

References

Application Notes and Protocols: Reactive Black 8 as a Model Compound for Azo Dye Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Reactive Black 8 (RB8) as a model azo dye for research purposes, particularly in the fields of environmental remediation and analytical chemistry. Detailed protocols for photocatalytic and biological degradation studies are provided, along with key quantitative data and analytical methodologies.

Introduction to this compound (RB8)

This compound is a single azo, metal-complex dye widely used in the textile industry for dyeing cotton, viscose, linen, silk, polyamide fiber, and wool.[1][2] Its high solubility in water and the presence of reactive groups that form covalent bonds with fibers contribute to its widespread use.[3] However, the stability of azo dyes like RB8 makes them resistant to conventional wastewater treatment methods, posing environmental concerns. This has led to extensive research into effective degradation techniques, with RB8 often serving as a model compound due to its representative structure and challenging degradation characteristics.

Chemical and Physical Properties of this compound:

PropertyValueReference
C.I. NameThis compound[2]
CAS Number12225-26-2[1][4]
Molecular FormulaC₁₉H₁₁ClN₈Na₂O₁₀S₂[1][2][4]
Molecular Weight656.90 g/mol [4]
AppearanceBlack Powder[1][4][5]
Solubility in Water250 g/L[4]
λmax334 nm, 578 nm

Application: Photocatalytic Degradation of this compound

Photocatalysis is a promising advanced oxidation process for the degradation of recalcitrant organic pollutants like RB8. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS) that break down the dye molecule.

Quantitative Data Summary: Photocatalytic Degradation of RB8

The following table summarizes key quantitative data from various studies on the photocatalytic degradation of RB8 under different experimental conditions.

PhotocatalystCatalyst DoseInitial RB8 Conc.pHIrradiation Time (min)Degradation Efficiency (%)Reference
UV/TiO₂/H₂O₂1.59 g/L TiO₂34.65 ppm5.56096.1 (decolorization), 78.6 (degradation)[2]
ZIF-8-F3 (leaf-like)1.0 g/L20 mg/L11120>95[1]
ZnO-CeO₂ (1:1 wt ratio)1 g/LNot SpecifiedNot Specified90~85[3]
Experimental Protocol: Photocatalytic Degradation of RB8 using ZIF-8

This protocol is adapted from a study on the degradation of a reactive black dye using ZIF-8 photocatalysts.[1]

Materials:

  • This compound (RB8) dye

  • Zeolitic Imidazolate Framework-8 (ZIF-8) photocatalyst

  • Deionized water

  • 100 mL clamp or beaker

  • Magnetic stirrer

  • UV lamp (365 nm)

  • Water circulation system to maintain constant temperature

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of RB8 Solution: Prepare a 20 mg/L stock solution of RB8 in deionized water.

  • Experimental Setup:

    • Add 50 mL of the 20 mg/L RB8 solution to a 100 mL clamp or beaker.

    • Add 50 mg of the ZIF-8 photocatalyst to the solution.

    • Place the beaker on a magnetic stirrer and use a water circulation system to maintain the temperature at 25 °C.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for 50 minutes to ensure the establishment of an adsorption-desorption equilibrium between the dye and the photocatalyst.

  • Photocatalytic Reaction:

    • Expose the suspension to UV irradiation (365 nm).

    • Take aliquots of the suspension at regular time intervals (e.g., 0, 20, 40, 60, 80, 100, and 120 minutes).

  • Sample Analysis:

    • Centrifuge or filter the collected aliquots to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of RB8 (around 578 nm) using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Experimental Workflow: Photocatalytic Degradation

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare RB8 Solution mix Mix Dye and Catalyst prep_dye->mix prep_catalyst Weigh ZIF-8 Catalyst prep_catalyst->mix dark Dark Stirring (50 min) mix->dark uv UV Irradiation dark->uv sample Collect Aliquots uv->sample separate Centrifuge/Filter sample->separate measure UV-Vis Spectrophotometry separate->measure calculate Calculate Degradation % measure->calculate Bacterial_Degradation_Pathway RB8 This compound (Complex Azo Dye) Azo_Cleavage Azo Bond Cleavage (Azoreductase) RB8->Azo_Cleavage Bacterial Action Intermediates Aromatic Amines (Colorless Intermediates) Azo_Cleavage->Intermediates Mineralization Further Degradation (Oxidative Enzymes) Intermediates->Mineralization End_Products CO₂, H₂O, etc. (Mineralization) Mineralization->End_Products

References

Application Notes and Protocols for Studying the Kinetics of Reactive Black 8 Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 8, also known as Remazol Black B or C.I. Reactive Black 5, is a vinyl sulfone-type reactive dye widely used in the textile industry. The efficiency of the dyeing process with such dyes is critically dependent on the competition between the dye's reaction with the textile fiber and its hydrolysis, a reaction with water that deactivates the dye. Understanding the kinetics of this hydrolysis is crucial for optimizing dyeing processes, minimizing dye wastage, and reducing the environmental impact of textile effluents.

These application notes provide a detailed framework for studying the kinetics of this compound hydrolysis. The protocols outlined below describe methods to determine the rate of hydrolysis under various conditions (pH, temperature) and to calculate key kinetic parameters such as the pseudo-first-order rate constant (k') and the activation energy (Ea).

Principle

The hydrolysis of the vinyl sulfone group of this compound is the primary deactivation pathway in aqueous solutions. The sulfatoethylsulfonyl group is first converted to the reactive vinylsulfonyl group under alkaline conditions, which can then react with nucleophiles. In the absence of fiber, the primary nucleophile is the hydroxide ion from water, leading to the formation of the non-reactive hydroxyethylsulfonyl derivative.

The rate of this hydrolysis reaction can be monitored by measuring the decrease in the concentration of the reactive form of the dye over time. This is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), which can separate the reactive dye from its hydrolyzed product.

The hydrolysis of reactive dyes generally follows pseudo-first-order kinetics when the concentration of water and the pH are kept constant.[1] The rate equation can be expressed as:

Rate = k'[Dye]

where k' is the pseudo-first-order rate constant.

Data Presentation

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of a Bi-functional Reactive Dye at 80°C [2]

Dye Concentration (% owf)Rate Constant (k') (min⁻¹)
0.50.011
1.00.012
2.00.025

Table 2: Activation Energy for the Decolorization of Remazol Black B [3]

ParameterValue
Activation Energy (Ea)11.67 kcal/mol

Experimental Protocols

Protocol 1: Kinetic Study of this compound Hydrolysis using HPLC

This protocol describes a method to determine the pseudo-first-order rate constant of this compound hydrolysis at a specific pH and temperature.

Materials:

  • This compound (analytical grade)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), 0.1 N

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium bromide (ion-pairing agent, HPLC grade)

  • Ammonium dihydrogen phosphate (HPLC grade)

  • Volumetric flasks (25 mL)

  • Pipettes

  • Thermostatically controlled water bath

  • HPLC system with a C18 reverse-phase column and UV-Vis detector

  • pH meter

  • Filter paper (0.45 µm pore size)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) in deionized water.

  • Reaction Setup:

    • In a series of volumetric flasks, prepare the reaction mixtures. For example, to study the effect of dye concentration, prepare solutions with varying concentrations of this compound (e.g., 0.5%, 1%, and 2% on the weight of fabric, owf, in a simulated dye bath).[2]

    • Add the required amount of electrolyte (e.g., sodium sulfate) if investigating its effect.

    • Place the flasks in a thermostatically controlled water bath set to the desired temperature (e.g., 60°C). Allow the solutions to equilibrate for 15 minutes.

  • Initiation of Hydrolysis:

    • To initiate the hydrolysis, add a pre-determined amount of an alkaline solution, such as sodium carbonate, to achieve the desired pH (e.g., pH 11).[2] Start a timer immediately after the addition of the alkali.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 2 mL) from the reaction mixture.

    • Immediately quench the reaction by transferring the aliquot to a vial containing a small amount of 0.1 N HCl to neutralize the alkali and stop the hydrolysis.[2]

  • Sample Preparation for HPLC:

    • Dilute the quenched sample with deionized water to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 reverse-phase column.

    • Use a suitable mobile phase gradient to separate the unhydrolyzed and hydrolyzed forms of this compound. A common approach is to use an ion-pairing agent. For example, a gradient of acetonitrile (containing tetrabutylammonium bromide) and an aqueous buffer (e.g., ammonium dihydrogen phosphate) can be employed.[2]

    • Set the UV-Vis detector to the wavelength of maximum absorbance for this compound (around 598 nm).

    • Inject the prepared samples and record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to the unhydrolyzed and hydrolyzed dye. The hydrolyzed product is typically more polar and will have a shorter retention time.

    • Determine the concentration of the unhydrolyzed dye at each time point by measuring the peak area.

    • Plot the natural logarithm of the concentration of the unhydrolyzed dye (ln[Dye]) versus time.

    • The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.

Protocol 2: Determination of Activation Energy (Ea)

This protocol describes how to determine the activation energy of the hydrolysis reaction.

Procedure:

  • Perform the kinetic study as described in Protocol 1 at several different temperatures (e.g., 40°C, 50°C, 60°C, and 70°C), while keeping the pH and initial dye concentration constant.

  • Determine the pseudo-first-order rate constant (k') for each temperature.

  • Plot the natural logarithm of the rate constant (ln k') versus the reciprocal of the absolute temperature (1/T in Kelvin). This is known as an Arrhenius plot.

  • The slope of the resulting straight line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

  • Calculate the activation energy (Ea) from the slope.

Mandatory Visualizations

Hydrolysis_Mechanism Dye_SES Dye-SO2CH2CH2OSO3Na (Sulfatoethylsulfone form) Dye_VS Dye-SO2CH=CH2 (Vinylsulfone form) Dye_SES->Dye_VS OH⁻ (Elimination) Dye_HES Dye-SO2CH2CH2OH (Hydrolyzed form) Dye_VS->Dye_HES H₂O / OH⁻ (Hydrolysis)

Caption: Hydrolysis mechanism of a vinyl sulfone reactive dye.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Stock Solution Reaction_Mixture Prepare Reaction Mixtures (Varying Conditions) Dye_Solution->Reaction_Mixture Equilibration Equilibrate at Desired Temperature Reaction_Mixture->Equilibration Initiation Initiate Hydrolysis (Add Alkali) Equilibration->Initiation Sampling Sample at Timed Intervals and Quench Initiation->Sampling HPLC_Prep Prepare Samples for HPLC (Dilute and Filter) Sampling->HPLC_Prep HPLC_Analysis HPLC Analysis (Separate and Quantify) HPLC_Prep->HPLC_Analysis Data_Analysis Data Analysis (Determine k' and Ea) HPLC_Analysis->Data_Analysis

References

Application of Reactive Black 8 in Photocatalysis Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Reactive Black 8 and similar reactive dyes, such as Reactive Black 5 (RB5), in photocatalysis experiments. It is designed to guide researchers through the experimental setup, execution, and data analysis involved in studying the photocatalytic degradation of these dyes.

Introduction

Reactive azo dyes, including this compound and Reactive Black 5, are significant contributors to industrial wastewater pollution due to their complex aromatic structures, which make them resistant to conventional treatment methods.[1] Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of these recalcitrant dyes.[1][2] This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS) that can break down the dye molecules into less harmful substances.[2][3]

This guide outlines the key experimental parameters, protocols for conducting photocatalysis experiments with Reactive Black dyes, and the expected outcomes based on published research.

Experimental Parameters and Their Effects

The efficiency of the photocatalytic degradation of Reactive Black dyes is influenced by several key parameters. Understanding their impact is crucial for optimizing the experimental setup.

  • Photocatalyst Type and Loading: Various photocatalysts have been successfully used, including TiO₂, zinc oxide (ZnO), and metal-organic frameworks like ZIF-8.[4][5][6] The concentration of the photocatalyst is a critical factor; an optimal loading exists for maximizing degradation efficiency. For instance, in a UV/TiO₂/H₂O₂ system for this compound, an optimal TiO₂ concentration of 1.59 g/L was identified.[4] Similarly, for Reactive Black 5 degradation using ZIF-8, a catalyst dosage of 1.0 g/L was found to be effective.[7][8]

  • Initial Dye Concentration: Generally, the degradation efficiency decreases as the initial dye concentration increases.[4] This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can hinder the penetration of light and reduce the generation of ROS.

  • pH of the Solution: The pH of the reaction medium significantly affects the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. Acidic conditions (around pH 3) have been shown to be favorable for the degradation of Reactive Black 5 using TiO₂.[3] Conversely, for ZIF-8, a pH of 11 resulted in over 95% degradation of RB5.[7][8]

  • Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by increasing the concentration of hydroxyl radicals. An optimal H₂O₂ concentration was found to be a stoichiometric ratio of 1.82 in one study.[4]

  • Light Source: The type and intensity of the light source (e.g., UV-A, UV-C, visible light) are crucial as the photocatalyst must be able to absorb the incident photons to become activated.[3][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the photocatalytic degradation of Reactive Black dyes.

Table 1: Optimal Conditions for this compound Degradation

ParameterOptimal ValueDegradation EfficiencyTime (min)Reference
TiO₂ Concentration1.59 g/L96.1% (decolorization)60[4]
H₂O₂ Concentration1.82 (stoichiometric ratio)78.6% (degradation)60[4]
Initial Dye Concentration34.65 ppm[4]
pH5.5[4]

Table 2: Degradation of Reactive Black 5 under Various Conditions

PhotocatalystCatalyst LoadingInitial Dye Conc.pHDegradation EfficiencyTime (h)Reference
TiO₂0.25 g/L50 mg/L394.66%10[3]
TiO₂0.25 g/L50 mg/L799.61%14[3]
ZIF-8 (leaf-like)1.0 g/L20 mg/L11>95%2[7][8]
ZnO-CeO₂ (1:1 wt ratio)1 g/LNot SpecifiedNot Specified~85%1.5[6]
TiO₂:ZSM-5 (0.15:1)Not Specified50 mg/LNot Specified98%1.5[9]

Experimental Protocols

This section provides a generalized protocol for a typical photocatalytic degradation experiment of a Reactive Black dye.

Materials and Reagents
  • This compound or Reactive Black 5 dye

  • Photocatalyst (e.g., TiO₂ P25, ZIF-8)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) (optional)

  • Photoreactor equipped with a light source (e.g., UV lamp) and a magnetic stirrer

  • Spectrophotometer

  • pH meter

  • Centrifuge

Protocol for Photocatalytic Degradation
  • Preparation of Dye Solution: Prepare a stock solution of the Reactive Black dye (e.g., 100 mg/L) in deionized water. From this stock, prepare the desired initial concentration for the experiment (e.g., 20-50 mg/L).

  • Catalyst Suspension: In a beaker, add the calculated amount of photocatalyst to the dye solution to achieve the desired catalyst loading (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.[5]

  • pH Adjustment: Measure and adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH.

  • Photocatalytic Reaction: Transfer the suspension to the photoreactor. Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).

  • Sample Analysis: Immediately after collection, centrifuge the sample to separate the photocatalyst particles. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a spectrophotometer. The λmax for this compound is around 578 nm.[1]

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution Catalyst_Suspension Prepare Catalyst Suspension Dye_Solution->Catalyst_Suspension Adsorption Adsorption in Dark Catalyst_Suspension->Adsorption pH_Adjustment Adjust pH Adsorption->pH_Adjustment Photoreaction Initiate Photocatalytic Reaction pH_Adjustment->Photoreaction Sampling Collect Samples at Intervals Photoreaction->Sampling Centrifugation Separate Catalyst Sampling->Centrifugation Spectrophotometry Measure Absorbance Centrifugation->Spectrophotometry Calculation Calculate Degradation Efficiency Spectrophotometry->Calculation Photocatalysis_Mechanism cluster_reactions Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye Reactive Black Dye OH_rad->Dye Attack O2_rad->Dye Attack Degradation_Products Degradation Products Dye->Degradation_Products Light Light (hν) Light->VB Excitation e->O2 Reduction h->H2O Oxidation h->OH_neg Oxidation

References

Troubleshooting & Optimization

How to improve the solubility of Reactive Black 8 in water

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Black 8 Solubility

This guide provides researchers, scientists, and drug development professionals with detailed information on how to improve the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is a black powder with a reported solubility of 10 g/L in water at 50°C.[1] Its aqueous solution appears as a cyan-black color.[1]

Q2: Why is my this compound solution clumping and not dissolving smoothly?

A2: Clumping is a common issue with many reactive dye powders, including reds and blacks.[2] This can be attributed to the dye's molecular structure, which can lead to self-aggregation in water.[3] The outer layer of the dye particles may form a gel when added directly to water, preventing the inner particles from getting properly wetted and dissolved.[4]

Q3: How does temperature affect the solubility of this compound?

A3: Increasing the temperature of the water generally increases the solubility of reactive dyes.[5] Using hot water can accelerate the dissolution process.[4][6][7] For many reactive dyes, dissolution temperatures between 70-85°C are effective.[8] However, excessively high temperatures can cause the dye to hydrolyze, reducing its reactivity and effectiveness.[4][9]

Q4: What is the role of pH in dissolving this compound?

A4: The pH of the water is a critical factor. Reactive dyes contain sulfonic acid groups, and their charge, which influences solubility, is pH-dependent.[10] For dissolution, the water should be neutral (pH 6.5-7.5).[8] Adding alkali during the initial dissolution step should be avoided as it can cause premature hydrolysis of the dye.[4][6][7] The optimal pH for fixation (reaction with the substrate) is typically much higher (around 10-11), but this is a separate step from dissolution.[9][11]

Q5: Can additives be used to enhance solubility?

A5: Yes. Urea is a widely used and highly effective additive for improving the solubility of reactive dyes.[2][3][4][7][12] It acts as a hydrotrope, breaking up the hydrogen-bonding network of water and interacting with the dye molecules to prevent aggregation and clumping.[2][3] This allows for higher concentrations of dye to be dissolved smoothly.[2]

Q6: Why does adding salt decrease the solubility of the dye?

A6: While electrolytes like sodium sulfate or sodium chloride are used later in the dyeing process to promote exhaustion of the dye onto the fiber, they decrease the solubility of the dye in the solution itself.[4][5][6][7] Therefore, salts should not be added during the initial dissolution step.

Troubleshooting Guide

This section addresses specific issues you may encounter while preparing this compound solutions.

Issue EncounteredProbable CauseRecommended Solution
Incomplete Dissolution / Speckling Dye powder was added too quickly or to still water, causing clumps. Water temperature is too low.First, create a smooth paste of the dye powder with a small amount of cold, deionized water. Then, gradually add hot water (60-80°C) while stirring continuously until the dye is fully dissolved.[4][8]
Solution Appears Turbid or Cloudy Poor water quality (presence of Ca²⁺, Mg²⁺, or other metal ions).[8] Low water temperature.Use deionized or softened water for all solutions to prevent the formation of insoluble metal-dye complexes.[8] Ensure the water temperature is sufficiently high during dissolution.
Precipitation After Cooling The solution is supersaturated at room temperature.Prepare a more concentrated stock solution using urea and heat, then dilute it to the final working concentration as needed. Some reactive dye solutions may form a colloidal solution upon cooling which can still be used effectively.[6]
Low Color Yield in Application Dye may have hydrolyzed due to excessively high dissolution temperature or prolonged storage in a neutral/alkaline solution.[4][9]Dissolve the dye at a moderate temperature (e.g., 60-80°C) and use the solution promptly. Avoid adding alkali to the stock solution.[4][7]

Data Presentation

Table 1: Factors Influencing this compound Solubility

FactorEffect on SolubilityRecommended Practice for Dissolution
Temperature Increases with temperature[5]Use warm/hot water (60-80°C) to accelerate dissolution.[8]
pH Optimal at neutral pH (6.5-7.5) for dissolution[8]Use deionized, neutral pH water. Avoid adding alkali.[4][7]
Additives (Urea) Significantly increases solubility; acts as a solubilizer and anti-aggregating agent[3][12]Add urea to the water before introducing the dye powder, especially for high concentrations.[13][14]
Electrolytes (Salts) Decreases solubility[4][6][7]Do not add salts like NaCl or Na₂SO₄ during the initial dissolution phase.
Water Quality Hard water (high Ca²⁺/Mg²⁺) decreases solubility[8]Use deionized or softened water.[8]
Agitation Essential for preventing clumps and ensuring complete dissolutionStir continuously while adding dye powder and until fully dissolved.

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Stock Solution

  • Preparation: Weigh the required amount of this compound powder. Measure out the required volume of deionized water.

  • Pasting: In a beaker, add a small amount of cold deionized water to the dye powder. Stir with a glass rod to create a uniform, lump-free paste.[4] This ensures all particles are wetted.

  • Dissolution: While stirring continuously, gradually add hot deionized water (60-80°C) to the paste until the final desired volume is reached.

  • Mixing: Continue stirring the solution for 10-15 minutes to ensure the dye is completely dissolved.

  • Usage: Use the solution promptly. Do not add alkali until the fixation step of your application.[4]

Protocol 2: High-Concentration Stock Solution using Urea

  • Preparation: Weigh the required amounts of this compound powder and urea. A common starting point is 1 tablespoon of urea per cup (approx. 250 mL) of water.[14]

  • Urea Dissolution: Add the urea to the total volume of warm deionized water and stir until it is completely dissolved.[13]

  • Pasting: Create a paste of the this compound powder using a small amount of the prepared urea solution.

  • Dye Dissolution: Gradually add the remaining warm urea solution to the dye paste while stirring continuously.

  • Mixing & Cooling: Continue to stir for 15-20 minutes until a homogenous solution is achieved. Allow the solution to cool to the required temperature for your experiment.

Visualizations

G start_node Solubility Issue Observed (e.g., Clumping, Precipitation) q1 Is water quality deionized/soft? start_node->q1 q_node q_node p_node p_node s_node s_node p1 Use deionized water to avoid interference from metal ions. q1->p1 No q2 Was dye pasted with cold water first? q1->q2 Yes p1->q2 p2 Always make a smooth paste before adding hot water. q2->p2 No q3 Is dissolution temperature adequate (60-80°C)? q2->q3 Yes p2->q3 p3 Increase water temperature. Avoid boiling to prevent hydrolysis. q3->p3 No q4 Is solution for high concentration? q3->q4 Yes p3->q4 p4 Add urea to the water before dissolving the dye. q4->p4 Yes s1 Solubility Improved q4->s1 No p4->s1

Caption: Troubleshooting workflow for improving this compound solubility.

G center This compound Water Solubility temp Temperature (Increase ↑) temp->center Improves ph pH (Neutral) ph->center Optimizes urea Additives (Urea) urea->center Enhances water Water Quality (Deionized) water->center Improves agitation Mechanical Agitation agitation->center Facilitates salt Electrolytes (e.g., NaCl) salt->center Reduces

References

Technical Support Center: Troubleshooting Reactive Black 8 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven dyeing issues with Reactive Black 8 and other reactive dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing, such as patchiness, streaks, or blotches, with this compound?

Uneven dyeing is often a result of multiple factors affecting the dye's ability to absorb and fix uniformly onto the substrate.[1][2] Key causes include:

  • Improper Fabric Preparation: Inadequate scouring and bleaching of the fabric is a primary cause.[2][3] Residual oils, waxes, sizing agents, or an uneven pH on the fabric surface will resist the dye, leading to patchy results.[2][4]

  • Incorrect Dyeing Parameters:

    • Rapid Temperature Rise: Heating the dye bath too quickly can cause the dye to "rush" onto the fiber, preventing even distribution.[2][4]

    • Improper pH Control: The initial dye bath should be neutral to slightly acidic to allow for dye migration and leveling.[5] If the pH is too high at the start, premature dye fixation and hydrolysis can occur.[5] A rapid shift in pH during alkali addition can also inhibit levelness.[6]

    • Incorrect Dosing: Adding salts or alkali too quickly can shock the system, causing rapid, uneven dye uptake.[6]

  • Dye Solution Issues:

    • Dye Aggregation: Poorly dissolved dye particles or dye aggregation can lead to spots and uneven color.[3][7] This can be exacerbated by hard water.[8]

    • Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), especially at high temperatures and alkaline pH.[9][10][11] The hydrolyzed dye cannot bond with the fiber, leading to a lower color yield and potential for re-deposition during washing.[9][12][13]

  • Mechanical & Operational Factors:

    • Poor Circulation/Agitation: Insufficient movement of the fabric or the dye liquor results in some areas receiving more dye than others.[2][14]

    • Overloading: Exceeding the recommended capacity of the dyeing machine prevents free movement of the fabric, causing uneven dye distribution.[3]

Q2: How can I prevent dye aggregation and precipitation in the dyebath?

Dye spots and precipitates are common defects that can often be prevented with careful preparation.

  • Ensure Complete Dissolution: Follow the manufacturer's recommendations for dissolving the dye powder, paying attention to temperature and stirring time.[2] Filtering the dye solution before adding it to the main bath can remove undissolved particles.[2]

  • Control Water Hardness: Use soft water (hardness < 50 ppm) for the dye bath.[2] If water hardness is an issue, use a sequestering agent to chelate metal ions like iron, which can interfere with the dyeing process.[2][15]

  • Proper Mixing: Ensure the dye solution has a consistent concentration throughout by mixing it thoroughly before and during the dyeing process.[16]

Q3: My fabric shows significant shade variation from batch to batch. What are the likely causes and how can I improve reproducibility?

Batch-to-batch inconsistency is a critical issue in research and development. The key to reproducibility is stringent process control.[7]

  • Standardize Pretreatment: Ensure that the desizing, scouring, and bleaching processes are identical for every batch to guarantee consistent fabric absorbency.[12]

  • Calibrate Equipment: Regularly calibrate dosing systems for chemicals, salts, and alkali to ensure precise additions.[12]

  • Maintain Stable Parameters: Strictly control the liquor ratio, temperature ramp rates, and processing times for every run.[12]

  • Use High-Quality Dyes: Employ dyes with high reproducibility and good build-up characteristics from reliable suppliers.[12][16]

  • Check Dye Quality: If a new batch of dye is used, make a small sample to check its strength and quality, as improper storage can lead to dye hydrolysis and degradation even before use.[17]

Q4: What is dye hydrolysis and how does it contribute to uneven dyeing?

Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with a hydroxyl ion (OH-) from water instead of a cellulose fiber.[10][11] This reaction is accelerated by alkaline conditions and high temperatures.[9][11][18]

  • Effect on Dyeing: The hydrolyzed dye can no longer form a covalent bond with the fiber.[9][13] This leads to:

    • Poor Color Yield: A significant portion of the dye is wasted and does not contribute to the final shade.[12]

    • Poor Wash Fastness: The hydrolyzed dye is only loosely held on the fiber surface and must be thoroughly washed off to prevent bleeding and staining.[13]

    • Staining and Re-deposition: During the wash-off phase, unfixed, hydrolyzed dye can redeposit onto the fabric, causing staining, particularly in lighter areas.[12]

  • Minimizing Hydrolysis:

    • Control pH and temperature precisely.[12][18] Avoid overly high temperatures or pH levels.[18]

    • Do not add alkali when first dissolving the dye powder.[17]

    • Optimize the dyeing time; excessively long processes increase the chance of hydrolysis.[9]

Q5: How can an unevenly dyed fabric be corrected?

Correcting an uneven dyeing job can be challenging. The appropriate method depends on the severity of the defect and the specific dye used.

  • Re-dyeing: For minor unevenness or shades that are too light, re-dyeing the fabric in a darker shade can sometimes mask the initial fault.[19]

  • Chemical Stripping: For more severe issues, the color may need to be partially or fully removed. This can be attempted with:

    • Alkaline Washing: For some reactive dyes, washing with a caustic soda solution can help level the shade by stripping some color.[20]

    • Reductive Stripping: Treating the fabric with a solution of sodium hydrosulfite and caustic soda can remove a significant amount of color.[19]

    • Oxidative Stripping: A sodium hypochlorite solution can also be used to strip color, but pH must be carefully controlled to avoid damaging the fabric.[19]

Caution: Always test any stripping or correction method on a small, inconspicuous area of the fabric first to assess its effectiveness and potential for fiber damage.[19]

Data Presentation

Table 1: Typical Parameters for Exhaust Dyeing of Cotton with Reactive Dyes
ParameterRecommended Value/RangePurpose & Rationale
Liquor Ratio 1:10 - 1:20Affects dye concentration and chemical usage. Shorter ratios can increase fixation.[6]
Initial Dye Bath pH 6.0 - 7.5A neutral to slightly acidic pH promotes dye migration and leveling before fixation.[4][5]
Salt Concentration (e.g., Glauber's Salt) 20 - 80 g/LActs as an electrolyte to overcome the negative surface charge of cellulose, improving dye exhaustion.[21]
Dyeing Temperature 60 - 80°COptimal temperature for dye-fiber reaction. Varies by dye reactivity class (e.g., "hot" vs "cold" brand dyes).[5][21]
Alkali (e.g., Soda Ash) 5 - 20 g/LRaises the pH to the required level for fixation (covalent bond formation).[21]
Fixation pH 10.5 - 11.5Creates cellulosate ions on the cotton fiber, which then react with the dye.[12][13]
Fixation Time 30 - 60 minutesThe duration required for the covalent bond to form between the dye and the fiber.[14]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton Fabric

This protocol outlines a general procedure for dyeing cotton with a bifunctional reactive dye like this compound.

  • Fabric Preparation (Pretreatment):

    • Ensure the fabric is thoroughly scoured and bleached to remove all impurities.

    • Wet the fabric completely and weigh it to determine the required amounts of dye and chemicals based on the weight of fabric (owf).

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of soft water to achieve the desired liquor ratio (e.g., 1:15).

    • Set the temperature to 40°C.

    • Add a sequestering agent (e.g., 0.5 g/L) and a leveling agent if required.[21][22]

    • Separately, dissolve the pre-weighed this compound powder in a small amount of warm water and filter the solution. Add the filtered dye solution to the main bath.

    • Add the fabric to the dye bath and run for 10-15 minutes to ensure even wetting and dye distribution.

  • Exhaustion Phase:

    • Gradually add the required amount of salt (e.g., Glauber's salt) to the dye bath over 15-20 minutes. Dosing the salt in portions is recommended to promote level dyeing.[6]

    • Run for an additional 20-30 minutes.

    • Slowly raise the temperature to the target dyeing temperature (e.g., 60°C) at a controlled rate (e.g., 1-1.5°C/minute).[2]

  • Fixation Phase:

    • After reaching the target temperature, run for 10 minutes.

    • Separately, dissolve the alkali (e.g., soda ash) in hot water.

    • Gradually add the alkali solution to the dye bath over 15-20 minutes to slowly raise the pH.

    • Maintain the temperature and continue dyeing for 45-60 minutes to allow for fixation.

  • Wash-Off (Post-treatment):

    • Drain the dye bath.

    • Rinse the fabric with cold water until the water runs mostly clear.[23]

    • Perform a hot rinse at 60-70°C.[23]

    • "Soap" the fabric at or near boiling (90-95°C) for 10-15 minutes with a neutral detergent to remove all unfixed and hydrolyzed dye.[12][23] This step is critical for achieving good wet fastness.[2]

    • Rinse again with hot and then cold water.

    • Neutralize with a weak acid (e.g., acetic acid) if necessary, followed by a final cold rinse.[23]

    • Dry the fabric.

Visualizations

G prep Fabric Preparation (Scouring, Bleaching) dye_prep Dye Bath Preparation (Water, Dye, Auxiliaries) prep->dye_prep exhaustion Exhaustion (Add Salt, Ramp Temp) dye_prep->exhaustion fixation Fixation (Add Alkali) exhaustion->fixation wash_off Wash-Off (Rinse, Soap at Boil) fixation->wash_off dry Drying & Finishing wash_off->dry

Caption: General workflow for the reactive dyeing process.

G start Problem: Uneven Dyeing streaks Streaks / Rope Marks start->streaks patches Patches / Blotches start->patches spots Spots / Specks start->spots batch_var Batch-to-Batch Variation start->batch_var cause_circ Cause: Poor Circulation, Overloading, Creasing streaks->cause_circ Appearance? cause_pretreat Cause: Improper Pretreatment, Uneven pH patches->cause_pretreat Appearance? cause_dosing Cause: Rapid Dosing (Salt/Alkali), Fast Temp Rise patches->cause_dosing cause_dissolve Cause: Poor Dye Dissolution, Aggregation, Hard Water spots->cause_dissolve Appearance? cause_process Cause: Inconsistent Process Parameters (Time, Temp, LR) batch_var->cause_process Appearance? sol_mech Solution: Optimize Loading, Ensure Free Movement cause_circ->sol_mech Diagnosis sol_pretreat Solution: Standardize Scouring, Ensure Uniform Absorbency cause_pretreat->sol_pretreat Diagnosis sol_dosing Solution: Controlled, Gradual Dosing, Slow Temp Ramp Rate cause_dosing->sol_dosing Diagnosis sol_dissolve Solution: Use Soft Water, Filter Dye Solution, Use Sequestering Agent cause_dissolve->sol_dissolve Diagnosis sol_process Solution: Strictly Control All Dyeing Parameters cause_process->sol_process Diagnosis

Caption: Troubleshooting logic for identifying causes of uneven dyeing.

References

Technical Support Center: Optimizing pH for Maximum Fixation of Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the fixation of Reactive Black 8. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the fixation of this compound?

A1: The pH of the dye bath is a critical parameter that governs the chemical reaction between the reactive dye and the substrate, typically cellulosic fibers like cotton. In an alkaline environment, the hydroxyl groups on the cellulose fibers are ionized to form cellulosate anions. These highly reactive anions then form a stable, covalent bond with the this compound molecules, a process known as fixation.[1][2] The optimal pH ensures the highest rate of this fixation reaction while minimizing competing side reactions.

Q2: What is the generally recommended pH range for reactive dye fixation?

A2: For most medium-temperature reactive dyes, the optimal fixation pH value lies within a narrow range, typically between 10.5 and 11.5.[2][3][4] It is crucial to determine the precise optimal pH for each specific dye, as even a small deviation can significantly reduce the fixation rate and color yield.[3]

Q3: What happens if the pH is too high?

A3: If the pH is excessively high, the rate of dye hydrolysis—the reaction of the dye with water—increases more rapidly than the rate of fixation.[5][6] This leads to the deactivation of the dye molecules, which can then no longer bind to the fiber. The consequences include a lower color yield, wasted dye, and poor wash fastness due to the presence of unfixed, hydrolyzed dye on the substrate.[6][7]

Q4: What are the consequences of a pH that is too low?

A4: A pH level below the optimal range results in insufficient activation of the cellulose fiber. This leads to a partial and incomplete reaction of the reactive dye with the substrate.[1] The result is poor dye fixation, leading to lighter shades and inadequate washing and rubbing fastness.[1]

Q5: How does temperature interact with pH during the fixation process?

A5: Both temperature and pH influence the reactivity of the dye. Increasing the temperature generally increases the rate of both fixation and hydrolysis.[6] Therefore, the optimal pH is often dependent on the dyeing temperature. For a given reactive dye, a specific combination of temperature and pH will yield the maximum fixation rate. It is not advisable to use excessively high temperatures and pH values, as this will accelerate dye hydrolysis and reduce the overall fixation efficiency.[6]

Troubleshooting Guide

Problem: The final color yield is too low or the shade is too pale.

  • Possible Cause 1: Incorrect pH.

    • Solution: The pH of the dye bath may be either too high, causing excessive hydrolysis, or too low, resulting in incomplete fixation.[1][5] Verify the pH of your dye bath using a calibrated pH meter. It is not advisable to rely on pH test paper, as it can have a significant margin of error.[3] Perform a pH optimization experiment to determine the ideal value for your specific conditions.

  • Possible Cause 2: Premature Hydrolysis.

    • Solution: Reactive dyes can hydrolyze if left in an alkaline solution for an extended period before the fixation process begins.[8] Always prepare the dye and alkali solutions separately and mix them just before use.[8]

Problem: The dyed substrate shows uneven color or patchiness.

  • Possible Cause 1: Improper Alkali Dosing.

    • Solution: Adding the alkali all at once can cause an uneven initial strike of the dye. A progressive or metered dosing of the alkali allows for a more controlled increase in pH and a more level dyeing.[9]

  • Possible Cause 2: Inconsistent pH in the dye bath.

    • Solution: Ensure thorough mixing of the dye bath after adding the alkali to maintain a uniform pH throughout. Inadequate mixing can lead to localized areas of high or low pH, causing uneven fixation.

Problem: The dyed material has poor wash fastness or exhibits color bleeding.

  • Possible Cause 1: Incomplete Fixation.

    • Solution: This is a direct result of a non-optimal pH. Review and adjust the fixation pH to the optimal level for this compound to ensure the maximum number of dye molecules form covalent bonds with the fiber.

  • Possible Cause 2: Presence of Hydrolyzed Dye.

    • Solution: An excessively high pH leads to a large amount of hydrolyzed dye that only stains the fiber and is not covalently bonded.[7] This unfixed dye is easily washed off. After dyeing, an effective washing-off process, including soaping at a boil, is essential to remove all unfixed and hydrolyzed dye molecules.[1]

Problem: The experimental results are not reproducible.

  • Possible Cause 1: Inaccurate pH Control.

    • Solution: The narrow optimal pH range for reactive dyes means that small variations can lead to different results.[3] Always use a recently calibrated pH meter for precise measurements. Ensure the temperature of the solution is stable when measuring pH, as it can influence the reading.

  • Possible Cause 2: Variation in Water Quality.

    • Solution: The pH and hardness of the water used can affect the dye bath. Using deionized or distilled water is recommended for consistent and reproducible results.

Data Presentation

The following table summarizes the typical relationship between the pH of the dye bath and the fixation efficiency of a standard reactive dye. Note that the exact values for this compound should be determined experimentally.

pH of Dye BathRelative Fixation Rate (%)K/S Value (Color Strength)Observations
9.06512.5Incomplete fixation, pale shade, poor fastness.
10.08515.2Improved fixation, but still suboptimal.
10.5 94 16.5 High fixation rate, approaching optimal color yield.
11.0 96 16.7 Optimal fixation and color strength achieved. [10]
11.59116.1Fixation rate begins to decrease due to increasing hydrolysis.
12.08214.8Significant dye hydrolysis, reduced color strength, dye wastage.
12.57013.1Very high rate of hydrolysis, poor fixation efficiency.

Experimental Protocols

Methodology for Determining Optimal Fixation pH for this compound

This protocol describes an experimental procedure to identify the optimal pH for the fixation of this compound on a cellulosic substrate (e.g., cotton fabric).

1. Materials and Equipment:

  • This compound dye
  • Scoured and bleached cotton fabric swatches (e.g., 5g each)
  • Sodium carbonate (Na₂CO₃) and/or sodium hydroxide (NaOH) for pH adjustment
  • Glauber's salt (Na₂SO₄) or sodium chloride (NaCl)
  • Laboratory dyeing machine or multiple beakers in a temperature-controlled water bath
  • Calibrated pH meter
  • Spectrophotometer for color strength (K/S) measurement
  • Standard laboratory glassware

2. Preparation of Solutions:

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound in deionized water.
  • Salt Solution: Prepare a concentrated solution of Glauber's salt (e.g., 100 g/L).
  • Alkali Solutions: Prepare a range of buffer solutions or have stock solutions of sodium carbonate (e.g., 20 g/L) and sodium hydroxide (e.g., 1 M) for pH adjustment.

3. Dyeing Procedure:

  • Set up a series of six dye baths (or more for higher resolution). For each bath, use a material-to-liquor ratio of 1:20 (e.g., 5g fabric in 100mL of water).
  • Add the required amount of this compound dye (e.g., 2% on weight of fabric) and Glauber's salt (e.g., 50 g/L) to each dye bath.
  • Place a fabric swatch in each dye bath. Agitate for 30 minutes at the recommended dyeing temperature for exhaustion (e.g., 60°C).
  • After the exhaustion phase, add a specific amount of alkali to each dye bath to achieve a target pH. The target pH values should span the expected optimal range, for example: 9.5, 10.0, 10.5, 11.0, 11.5, and 12.0.
  • Continue the dyeing (fixation) process for 60 minutes at the same temperature (e.g., 60°C).
  • After fixation, remove the fabric swatches and rinse them thoroughly with cold water.
  • Perform a soaping wash by treating the swatches in a 2 g/L soap solution at or near boiling for 10-15 minutes to remove all unfixed dye.
  • Rinse the swatches again with warm and then cold water, and allow them to air dry.

4. Data Analysis:

  • Measure the color strength (K/S value) of each dried fabric swatch using a spectrophotometer.
  • Plot the K/S value as a function of the fixation pH.
  • The pH that corresponds to the highest K/S value is the optimal pH for the fixation of this compound under the tested conditions.

Visualizations

G cluster_conditions Dye Bath Conditions cluster_reactions Competing Reactions cluster_outcomes Resulting Outcomes pH_Level pH Level Fixation Dye-Fiber Fixation (Covalent Bond) pH_Level->Fixation Optimal pH (e.g., 10.5-11.5) pH_Level->Fixation Low pH (e.g., <10.5) [Incomplete] Hydrolysis Dye Hydrolysis (Deactivation) pH_Level->Hydrolysis High pH (e.g., >11.5) Optimal_Yield High Color Yield Good Fastness Fixation->Optimal_Yield Poor_Yield Low Color Yield Poor Fastness Hydrolysis->Poor_Yield

Caption: Logical relationship between pH and dye reaction pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Treatment & Analysis cluster_result Result arrow A Prepare Dye Baths (Dye + Salt + Substrate) C Exhaustion Phase (e.g., 30 min at 60°C) A->C B Prepare Alkali Solutions for pH range (9.5-12.0) D Add Alkali to achieve Target pH values B->D C->D E Fixation Phase (e.g., 60 min at 60°C) D->E F Rinse & Soap Samples to remove unfixed dye E->F G Dry Samples F->G H Measure Color Strength (K/S) with Spectrophotometer G->H I Plot K/S vs. pH to Identify Optimum H->I

Caption: Experimental workflow for determining optimal pH.

References

Technical Support Center: Stabilizing Reactive Black 8 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Reactive Black 8 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your experiments.

Troubleshooting Guide: Hydrolysis of this compound

Hydrolysis of this compound is a common issue that can significantly impact experimental outcomes by reducing the concentration of the active dye. The following table summarizes the key factors influencing hydrolysis and provides recommended control measures.

Parameter Problem Recommended Control Measures Expected Outcome
pH High pH (>8) significantly accelerates hydrolysis.Maintain the pH of the stock solution between 6.5 and 7.5 using a phosphate buffer (e.g., NaH₂PO₄/Na₂HPO₄).[1] Prepare alkaline solutions for reactions immediately before use.Slower rate of hydrolysis, preserving the reactive form of the dye.
Temperature Elevated temperatures increase the rate of hydrolysis.Prepare and store this compound solutions at or below room temperature (20-25°C). For long-term storage, consider refrigeration (2-8°C). Avoid heating stock solutions.Minimized thermal degradation of the dye.
Storage Time Prolonged storage, even under optimal conditions, can lead to gradual hydrolysis.Prepare fresh solutions for critical experiments. If storing, use a buffered, refrigerated solution and re-qualify its concentration before use.Ensures the use of a solution with a known concentration of the active dye.
Solvent Use of acidic or alkaline water for dissolution.Use deionized, neutral pH water for preparing solutions.[1]Prevents initial rapid hydrolysis upon dissolution.
Contaminants Presence of metal ions can catalyze degradation.Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in the buffer.Reduced catalytic degradation of the dye.

Quantitative Data Summary: Factors Affecting Reactive Dye Hydrolysis

Table 1: Influence of pH on the Hydrolysis Rate Constant of a Reactive Dye (Ostazine Black V-B) at 80°C

pHHydrolysis Rate Constant (k, h⁻¹)
82.0 ± 0.3
10Significantly Higher (not quantified)

Data adapted from a study on Ostazine Black V-B, which demonstrates that an increase in pH leads to a substantial increase in the rate of hydrolysis.

Table 2: Influence of Temperature on the Hydrolysis Rate of Reactive Black 5

Temperature (°C)Observation
Low TemperatureElimination reaction is the main factor affecting pH value of the dye solution.
High TemperatureHydrolysis reaction becomes the main factor.[1]

This qualitative data for Reactive Black 5 highlights that higher temperatures promote the hydrolysis reaction.[1]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound powder (C.I. 18207)

    • Deionized water (pH 6.5-7.5)

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a 50 mM phosphate buffer solution (pH 7.0) by dissolving the appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water.

    • Weigh out 10 mg of this compound powder.

    • In a volumetric flask, dissolve the this compound powder in a small amount of the 50 mM phosphate buffer.

    • Once fully dissolved, bring the final volume to 10 mL with the phosphate buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the stock solution in a tightly sealed, light-protected container at 2-8°C.

    • For use in experiments requiring alkaline conditions, add the necessary amount of alkali to an aliquot of the stock solution immediately before use.

Protocol for Quantification of this compound and its Hydrolysis Product using High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile with an ion-pairing agent (e.g., 0.025 M tetrabutylammonium bromide).[2]

    • Mobile Phase B: Water with a buffer (e.g., 0.05 M ammonium dihydrogen phosphate).[2]

    • A gradient elution is typically used to separate the hydrolyzed and unhydrolyzed forms of the dye.[2]

  • Procedure:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Inject the sample solution into the HPLC system.

    • Monitor the elution profile at the maximum absorbance wavelength of this compound (typically around 590-600 nm).

    • The unhydrolyzed dye will have a different retention time than its hydrolyzed product. The hydrolyzed form, being more polar due to the addition of a hydroxyl group, will typically elute earlier from a C18 column.[2]

    • Quantify the amount of unhydrolyzed and hydrolyzed dye by integrating the respective peak areas and comparing them to the calibration curve.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing its color intensity over time?

A1: The loss of color intensity is likely due to the hydrolysis of the reactive group on the dye molecule. In an aqueous solution, particularly under alkaline conditions or at elevated temperatures, the reactive group can react with water instead of its intended target. This hydrolyzed form of the dye is no longer reactive and may have different spectral properties, leading to a decrease in color intensity at the primary wavelength.

Q2: Can I prepare a large batch of this compound solution and use it over several weeks?

A2: It is not recommended to use a single batch of this compound solution over an extended period for quantitative experiments without re-verification of its concentration. Even when stored under optimal conditions (refrigerated, buffered at neutral pH), slow hydrolysis can occur. For critical applications, it is best to prepare fresh solutions. If a stock solution must be used, its concentration of the active dye should be confirmed by a method like HPLC before each use.

Q3: What is the ideal pH for storing a this compound solution?

A3: The ideal pH for storing a this compound solution is in the neutral range, typically between 6.5 and 7.5.[1] This minimizes the rate of hydrolysis. Using a buffer, such as a phosphate buffer, is highly recommended to maintain a stable pH.[1]

Q4: Are there any additives I can use to prevent hydrolysis?

A4: The most effective way to prevent hydrolysis is to control the pH and temperature of the solution. The use of a neutral pH buffer is a key additive for stabilization.[1] While some literature suggests the use of antioxidants to prevent photodegradation of dyes, their effect on preventing hydrolysis is less documented.[3][4] For specific applications where hydrolysis is a major concern, it is best to prepare the reactive solution immediately before use.

Q5: How can I confirm that my this compound has hydrolyzed?

A5: The most definitive way to confirm and quantify hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[2] HPLC can separate the original, unhydrolyzed dye from its hydrolyzed product, allowing for their individual quantification.[2][5]

Visual Guides

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis (Undesired) cluster_reaction Conjugation (Desired) RB8 This compound (Active Form) Hydrolyzed_RB8 Hydrolyzed this compound (Inactive Form) RB8->Hydrolyzed_RB8 + H₂O Conjugate This compound-Target Conjugate RB8->Conjugate + Target H2O Water (H₂O) Target Target Molecule (e.g., Protein, Cellulose)

Caption: Signaling pathway of this compound, illustrating the desired conjugation reaction versus the undesired hydrolysis pathway.

Troubleshooting_Workflow Start Suspected Hydrolysis of This compound Solution Check_pH Is the solution pH > 8? Start->Check_pH Check_Temp Is the solution stored at elevated temperature? Check_pH->Check_Temp No Use_Buffer Action: Prepare fresh solution using a neutral pH buffer (6.5-7.5). Check_pH->Use_Buffer Yes Check_Age Is the solution older than recommended? Check_Temp->Check_Age No Store_Cold Action: Store solution at 2-8°C. Check_Temp->Store_Cold Yes Prepare_Fresh Action: Prepare a fresh solution. Check_Age->Prepare_Fresh Yes End Problem Resolved Check_Age->End No Quantify Optional: Quantify hydrolysis using HPLC. Use_Buffer->Quantify Store_Cold->Quantify Prepare_Fresh->Quantify Quantify->End

Caption: A logical workflow for troubleshooting issues related to the hydrolysis of this compound solutions.

References

Technical Support Center: Removal of Unfixed Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unfixed Reactive Black 8 from various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the wash-off process of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Wash Fastness / Color Bleeding Incomplete removal of hydrolyzed (unfixed) dye.[1][2]- Optimize the wash-off process by ensuring adequate rinsing and soaping steps.[1][2][3]- Increase the temperature during the soaping stage to enhance the diffusion of unfixed dye from the fiber.[3][4]- Ensure the pH is controlled before soaping to prevent stripping of the fixed dye.[3]- Utilize a high-efficiency soaping agent to effectively disperse and remove unfixed dye.[5]
Shade Inconsistency Between Batches - Variations in the wash-off process parameters (temperature, time, liquor ratio).- Inconsistent water quality (e.g., hardness).- Standardize the wash-off protocol, including precise control of temperature, time, and liquor ratio.[6]- Use a sequestering agent during soaping to counteract the effects of hard water.[3]
Re-deposition of Unfixed Dye (Staining) Hydrolyzed dye removed from the substrate redeposits onto the surface.[6]- Employ a Dye Transfer Inhibitor (DTI) such as poly(vinylpyrrolidone) (PVP) or poly(vinylpyridine-N-oxide) in the wash bath.[1][2][7]- Ensure adequate liquor flow and agitation during washing to keep the unfixed dye suspended in the solution.[6]
Environmental Concerns (High Water/Energy Consumption) Conventional wash-off processes often require multiple high-temperature rinses.[1][2][8]- Implement an alternative, shorter washing process using DTIs, which can significantly reduce water, energy, and time consumption.[1][8]- Explore enzymatic stripping methods as an eco-friendly alternative to harsh chemical treatments.[9][10]
Ineffective Chemical Stripping - Incorrect choice of reducing agent for the specific dye chemistry.- Suboptimal process conditions (pH, temperature).- For reductive stripping of reactive dyes, consider using agents like sodium hydrosulfite or thiourea dioxide under alkaline conditions.[11][12][13]- Optimize the concentration of the stripping agent, temperature, and treatment time for maximum efficiency.[12]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unfixed this compound?

A1: During the dyeing process, a portion of the this compound dye hydrolyzes, meaning it reacts with water instead of the substrate's functional groups.[1][14] This hydrolyzed dye is not covalently bonded to the substrate and has poor wash fastness.[2] If not removed, it can lead to color bleeding, staining of other materials during washing, and inaccurate color representation of the final product.[1][15]

Q2: What are the primary methods for removing unfixed this compound?

A2: The main approaches for removing unfixed this compound include:

  • Conventional Washing/Soaping: A multi-step process involving rinsing and washing with detergents at elevated temperatures to diffuse out and remove hydrolyzed dye.[1][2][3]

  • Use of Dye Transfer Inhibitors (DTIs): Incorporating polymers like PVP into the wash bath to complex with the unfixed dye in solution and prevent its redeposition.[1][2][7]

  • Enzymatic Stripping: Utilizing enzymes such as laccases and peroxidases to decolorize and degrade the unfixed dye in a more environmentally friendly manner.[9][10][16][17]

  • Adsorption: Using adsorbent materials like activated carbon or modified biomass to capture the dye from the washing effluent.[18][19][20]

  • Chemical Stripping: Employing reducing or oxidizing agents to chemically break down the dye molecules, typically used for correcting faulty dyeings.[9][11][21]

Q3: How can I optimize the conventional wash-off process for better efficiency?

A3: To optimize the conventional wash-off process, consider the following:

  • Temperature: Soaping is most effective at or slightly above the dyeing temperature (typically 80-100°C) to maximize the diffusion of hydrolyzed dye out of the substrate.[3][4]

  • pH Control: Neutralizing any residual alkali before the high-temperature soaping step can prevent the stripping of already fixed dye.[3][22]

  • Liquor Ratio: A lower liquor ratio can increase the efficiency of rinsing by creating a higher concentration gradient of contaminants between the substrate and the fresh water.[3]

  • Soaping Agents: Use a high-quality soaping agent that can effectively sequester hard water ions and disperse the removed dye to prevent aggregation and redeposition.[3][5]

Q4: What are Dye Transfer Inhibitors (DTIs) and how do they work?

A4: Dye Transfer Inhibitors are polymers that are added to the wash bath to prevent dye from transferring from one area of a substrate to another or from the wash liquor back onto the substrate.[1][2] They work by forming complexes with the dye molecules in the solution, effectively keeping them suspended and preventing them from re-adhering to the substrate surface.[2] Poly(vinylpyrrolidone) (PVP) and poly(vinylpyridine-N-oxide) are examples of effective DTIs.[2][7]

Q5: Is enzymatic removal a viable option for this compound?

A5: Yes, enzymatic treatment is a promising and environmentally friendly alternative for removing reactive dyes. Ligninolytic enzymes, including laccases and peroxidases, have been shown to effectively decolorize and degrade reactive dyes.[9][16] This method can significantly reduce the pollution load of the effluent compared to traditional chemical stripping methods.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for different removal methods.

Table 1: Optimized Soaping Process Parameters for Reactive Dyes

ParameterOptimized ValueReference(s)
Temperature90 - 100 °C[1][4]
Time15 - 20 minutes[1][4]
Liquor Ratio1:10[4]
Soaping Agent Concentration1 - 2 g/L[1][4]

Table 2: Efficiency of Reductive Stripping Agents for Bi-Functional Reactive Dyes

Stripping AgentOptimal ConcentrationMaximum Stripping Efficiency (Light Shade)Maximum Stripping Efficiency (Dark Shade)Reference(s)
Sodium Hydrosulfite ("Hydrose")8 g/L87%81%[12]
Thiourea Dioxide4 g/L>87% (implied)>81% (implied)[12]

Table 3: Adsorption Capacities of Various Adsorbents for Reactive Dyes

AdsorbentDyeAdsorption Capacity (mg/g)Optimal pHReference(s)
Norit Darco 12x20 (Activated Carbon)Reactive Black348Not specified[19]
Norit R008 (Activated Carbon)Reactive Black527Not specified[19]
Norit PK 1-3 (Activated Carbon)Reactive Black394Not specified[19]
APTES-modified Spent Coffee GroundsReactive Black 5148.682[23]

Experimental Protocols

Protocol 1: Conventional High-Temperature Wash-Off

  • Initial Cold Rinse: Rinse the substrate with cold water (25-30°C) for 10 minutes at a liquor ratio of 20:1 to remove surface dye and residual salts.[1]

  • Neutralization (Optional but Recommended): If the dyeing process was highly alkaline, perform a neutralization step with a weak acid (e.g., acetic acid) at 30°C for 10 minutes.[22]

  • Hot Rinse: Rinse the substrate with hot water (70-80°C) for 10 minutes.[1]

  • Soaping: Treat the substrate in a fresh bath containing a soaping agent (1-2 g/L) at 90-100°C for 15-20 minutes.[1][4]

  • Second Hot Rinse: Rinse with hot water (70-80°C) for 10 minutes.

  • Final Cold Rinse: Perform a final rinse with cold water (25-30°C) for 10 minutes to cool down the substrate and remove any remaining detergent.[1]

Protocol 2: Enhanced Wash-Off with Dye Transfer Inhibitor (DTI)

  • Initial Cold Rinse: Rinse the substrate with cold water (25°C) for 10 minutes.[1]

  • DTI Treatment Wash: In a new bath, add a DTI polymer (e.g., PVP, 1 g/L) and wash the substrate at 40°C for 10 minutes.[1]

  • Final Cold Rinse: Perform a final rinse with cold water (25°C) for 10 minutes.[1]

Protocol 3: Enzymatic Stripping of Unfixed Dye

  • Preparation of Enzyme Bath: Prepare a solution containing a ligninolytic enzyme extract (e.g., from Ganoderma lucidum) in a suitable buffer. The specific activity of lignin peroxidase, manganese peroxidase, and laccase should be determined.[9]

  • Substrate Immersion: Immerse the dyed substrate in the enzyme bath.

  • Incubation: Incubate the substrate in the enzyme solution under optimized conditions of temperature and pH for a specified duration. These conditions will depend on the specific enzyme system used.

  • Rinsing: After the enzymatic treatment, thoroughly rinse the substrate with water to remove the enzyme and degraded dye products.

  • Analysis: Evaluate the color removal efficiency by measuring the color strength of the substrate before and after treatment. Analyze the effluent for parameters like pH, Total Suspended Solids (TSS), Biological Oxygen Demand (BOD), and Chemical Oxygen Demand (COD) to assess the reduction in pollution.[9]

Visualizations

Conventional_Wash_Off_Workflow start Dyed Substrate (with unfixed dye) rinse1 Cold Rinse (25-30°C, 10 min) start->rinse1 Removes surface dye & salts neutralize Neutralization (Optional) rinse1->neutralize rinse2 Hot Rinse (70-80°C, 10 min) neutralize->rinse2 soaping Soaping (90-100°C, 15-20 min) rinse2->soaping Prepares for soaping rinse3 Hot Rinse (70-80°C, 10 min) soaping->rinse3 Removes hydrolyzed dye rinse4 Final Cold Rinse rinse3->rinse4 end Clean Substrate rinse4->end Final cleaning

Caption: Workflow for a conventional multi-step wash-off process.

DTI_Enhanced_Wash_Off cluster_0 start Dyed Substrate (with unfixed dye) rinse1 Cold Rinse (25°C, 10 min) start->rinse1 dti_wash DTI Wash (40°C, 10 min, 1 g/L DTI) rinse1->dti_wash rinse2 Final Cold Rinse dti_wash->rinse2 Prevents redeposition logic DTI complexes with hydrolyzed dye dti_wash->logic end Clean Substrate rinse2->end

Caption: A more sustainable wash-off process using a Dye Transfer Inhibitor (DTI).

Logical_Relationship_Problem_Solution cluster_solutions Solutions problem_node problem_node solution_node solution_node problem Problem Unfixed (Hydrolyzed) This compound sol1 Conventional Washing problem->sol1 Addresses by diffusion sol2 DTI-Enhanced Washing problem->sol2 Addresses by complexation sol3 Enzymatic Stripping problem->sol3 Addresses by degradation sol4 Adsorption problem->sol4 Addresses by capture

Caption: Logical relationship between the problem and various removal solutions.

References

Technical Support Center: Improving the Colorfastness of Fabrics Dyed with Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the colorfastness of fabrics dyed with C.I. Reactive Black 8.

Troubleshooting Guides

This section addresses specific issues that may arise during the dyeing process with this compound, leading to suboptimal colorfastness.

Issue 1: Poor Wash Fastness

  • Symptom: Significant color loss or staining of adjacent white fabric during washing.

  • Potential Causes & Solutions:

    • Incomplete Removal of Unfixed Dye: Hydrolyzed or unfixed dye molecules that are not covalently bonded to the fiber will wash out easily. A thorough soaping process is critical to remove these dye particles.[1][2][3]

    • Improper Dyeing Parameters: Suboptimal pH, temperature, or electrolyte (salt) concentration can lead to poor dye fixation. Ensure the dyeing process parameters are correctly controlled.

    • Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), rendering them unable to fix to the fiber. This can be minimized by controlling the dyeing time and temperature, and by not letting the dye and alkali solution sit for extended periods before use.

Issue 2: Poor Rubbing Fastness (Wet and Dry)

  • Symptom: Color transfers from the dyed fabric to another surface upon rubbing.

  • Potential Causes & Solutions:

    • Surface Dye Aggregation: High concentrations of dye on the fiber surface that are not properly diffused into the fiber can lead to poor rubbing fastness.

    • Insufficient Soaping: Similar to poor wash fastness, inadequate removal of unfixed dye is a primary cause.

    • Use of Fixing Agents: Aftertreatment with a suitable cationic fixing agent can significantly improve wet rubbing fastness by forming a film on the fiber surface and increasing the molecular size of the dye, thus reducing its tendency to rub off.[2][4][5]

Issue 3: Poor Light Fastness

  • Symptom: Fading or change in color upon exposure to light.

  • Potential Causes & Solutions:

    • Dye's Inherent Properties: The lightfastness of a dye is influenced by its chemical structure.

    • Presence of Unfixed Dye: Unfixed dye on the fiber surface has poorer light fastness than fixed dye.

    • Application of UV Absorbers: Treating the fabric with a UV absorber can improve lightfastness by absorbing harmful UV radiation and dissipating it as heat. An improvement of 0.5 to 1 grade in lightfastness can be achieved.[6][7][8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor colorfastness in reactive dyeing?

A1: The primary cause is the presence of unfixed, hydrolyzed reactive dye on the fabric. During the dyeing process, a portion of the reactive dye reacts with water instead of the textile fiber. This hydrolyzed dye has no covalent bond with the fiber and is easily removed during washing, leading to poor wash fastness and staining of other fabrics.[1][2][3]

Q2: How does a soaping or wash-off process improve colorfastness?

A2: The soaping process is a critical after-treatment step that uses hot water and a detergent to remove unfixed, hydrolyzed dye from the fabric surface and within the fiber structure. An effective soaping process ensures that only the covalently bonded dye remains, leading to significantly improved wash and rubbing fastness.[1][2][3]

Q3: What is the role of a fixing agent in improving colorfastness?

A3: A fixing agent, typically a cationic polymer, is applied as an after-treatment. It forms an insoluble complex with the anionic reactive dye molecules that are not covalently bonded to the fiber. This larger molecule is then physically entrapped within the fiber, improving wash and wet rubbing fastness.[2][4][5] Some studies have shown an improvement in wash fastness by at least one grade after the application of a fixing agent.[3]

Q4: Can the dyeing process parameters be optimized to improve colorfastness?

A4: Yes, optimizing dyeing parameters is crucial. Key parameters include:

  • Temperature: Controls the rate of dye diffusion and fixation.

  • pH: An alkaline pH is necessary for the reaction between the dye and the fiber.

  • Electrolyte (Salt) Concentration: Promotes dye exhaustion onto the fiber.

  • Time: Sufficient time is needed for dye fixation, but excessive time can increase hydrolysis.

Q5: How can I improve the lightfastness of fabrics dyed with this compound?

A5: Besides ensuring a thorough removal of unfixed dye, applying a UV absorber as a post-treatment is an effective method. UV absorbers are compounds that absorb ultraviolet radiation and convert it into harmless heat, thus protecting the dye molecules from photodegradation. This can improve the lightfastness rating by 0.5 to 1 grade.[6][7][8][9][10][11][12]

Data Presentation

Table 1: Fastness Properties of C.I. This compound on Cotton

Fastness PropertyISO StandardRating (1-5 Scale, 5 is best; Lightfastness 1-8 Scale, 8 is best)
Light FastnessISO 105-B026
Soaping (Staining)ISO 105-C064-5 (Greenish)
Soaping (Fading)ISO 105-C063
Perspiration (Staining)ISO 105-E045
Perspiration (Fading)ISO 105-E044-5 (Greenish)
IroningISO 105-X113
Dry RubbingISO 105-X125
Wet RubbingISO 105-X123
Oxygen Bleaching-4-5

Source: Data compiled from publicly available technical information.

Table 2: Effect of After-treatments on Colorfastness of Deep Black Reactive Dye on Cotton

TreatmentWash Fastness (Staining)Dry Rubbing FastnessWet Rubbing Fastness
Soaping Only44-53
Soaping + Dye Fixing Agent553-4
Soaping + Dye Fixing Agent + Wet Rubbing Improver554

Note: Data is based on studies with C.I. Reactive Black 5, a common deep black reactive dye, and is indicative of expected performance for this compound. Fastness is rated on a 1-5 scale, where 5 is the best.[2][3]

Experimental Protocols

1. Standard Dyeing Protocol for this compound on Cotton Fabric (Exhaust Method)

  • Preparation of Dyebath:

    • Set the liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water at room temperature.

    • Add the pre-dissolved this compound dye solution.

    • Add Glauber's salt (e.g., 60-80 g/L) in portions over 15-20 minutes.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dyebath.

    • Raise the temperature to 60°C over 20-30 minutes.

    • Run the fabric for 30 minutes at 60°C.

    • Add the alkali (e.g., 20 g/L of soda ash) in portions over 15 minutes.

    • Continue dyeing for 60-90 minutes at 60°C.

  • Rinsing:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

2. Soaping (Wash-off) Protocol

  • Initial Rinse: Rinse the dyed fabric thoroughly with cold water to remove loose dye and residual alkali.

  • Hot Rinse: Rinse with hot water at 70-80°C.

  • Soaping Bath:

    • Prepare a fresh bath with a soaping agent (e.g., 1-2 g/L) at a liquor ratio of 1:20.

    • Heat the bath to 95-100°C.

    • Treat the fabric for 15-20 minutes at this temperature.

  • Final Rinses:

    • Rinse with hot water.

    • Rinse with cold water.

  • Neutralization (Optional): A final rinse with a dilute solution of acetic acid can be performed to neutralize any remaining alkali.

3. Cationic Fixing Agent Application Protocol

  • Preparation of Treatment Bath:

    • Prepare a fresh bath with the cationic fixing agent (e.g., 1-3% on the weight of fabric) at a liquor ratio of 1:20.

    • Adjust the pH of the bath according to the manufacturer's recommendation (typically acidic to neutral).

  • Treatment:

    • Immerse the soaped and rinsed fabric in the fixing bath at room temperature (around 30-40°C).

    • Run the fabric for 20-30 minutes.

  • Drying:

    • Hydroextract the fabric to remove excess liquid.

    • Dry the fabric at the appropriate temperature for cotton.

Mandatory Visualization

Dyeing_and_Aftertreatment_Workflow cluster_dyeing Dyeing Process cluster_washing Washing Process cluster_aftertreatment Optional After-treatment Dye_Bath_Prep Dye Bath Preparation (Dye, Salt, Auxiliaries) Dyeing_Step Dyeing (Temperature & Time Control) Dye_Bath_Prep->Dyeing_Step Alkali_Addition Alkali Addition (Fixation) Dyeing_Step->Alkali_Addition Dyed_Fabric Dyed Fabric (Contains Fixed & Unfixed Dye) Alkali_Addition->Dyed_Fabric Fixation Occurs Cold_Rinse_1 Cold Rinse Hot_Rinse Hot Rinse Cold_Rinse_1->Hot_Rinse Soaping Soaping (Removal of Unfixed Dye) Hot_Rinse->Soaping Cold_Rinse_2 Cold Rinse Soaping->Cold_Rinse_2 Washed_Fabric Washed Fabric (Mainly Fixed Dye) Cold_Rinse_2->Washed_Fabric Fixing_Agent Cationic Fixing Agent (Improves Wash/Rubbing Fastness) Finished_Fabric Finished Fabric (Enhanced Fastness) Fixing_Agent->Finished_Fabric UV_Absorber UV Absorber (Improves Light Fastness) UV_Absorber->Finished_Fabric Dyed_Fabric->Cold_Rinse_1 Start of Wash-off Washed_Fabric->Fixing_Agent Washed_Fabric->UV_Absorber

Caption: Workflow for Dyeing and After-treatment of this compound.

Troubleshooting_Logic Start Poor Colorfastness Observed Wash_Fastness Poor Wash Fastness? Start->Wash_Fastness Rubbing_Fastness Poor Rubbing Fastness? Wash_Fastness->Rubbing_Fastness No Sol_Wash Solution: - Improve Soaping Process - Optimize Dyeing Parameters - Apply Cationic Fixing Agent Wash_Fastness->Sol_Wash Yes Light_Fastness Poor Light Fastness? Rubbing_Fastness->Light_Fastness No Sol_Rubbing Solution: - Thorough Soaping - Apply Cationic Fixing Agent - Optimize Dye Concentration Rubbing_Fastness->Sol_Rubbing Yes Sol_Light Solution: - Ensure Complete Removal of Unfixed Dye - Apply UV Absorber Light_Fastness->Sol_Light Yes

Caption: Troubleshooting Logic for Poor Colorfastness of this compound.

References

Validation & Comparative

A Comparative Guide to Reactive Black 8 and Alternative Azo Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Reactive Black 8 with other reactive azo dyes, supported by available data. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to Reactive Azo Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bond results in high wash fastness, a key advantage in textile dyeing. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most important group of synthetic colorants. Reactive azo dyes, therefore, combine the vibrant colors and cost-effectiveness of azo compounds with the excellent fastness properties of reactive dyes.

This compound is a widely used monochlorotriazine (MCT) reactive dye. As a monofunctional dye, it contains one reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers like cotton. In recent years, the textile industry has seen a shift towards bifunctional and polyfunctional reactive dyes, which offer improved performance characteristics.

Chemical Structures at a Glance

The performance of a reactive dye is intrinsically linked to its molecular structure. Key components include the chromophore, which is responsible for the color, the reactive group(s) that bind to the fiber, and solubilizing groups that ensure water solubility.

  • This compound (C.I. 18207): A single azo, metal-complex dye with a monochlorotriazine reactive group.[1] Its chemical formula is C₁₉H₁₁ClN₈Na₂O₁₀S₂.[1]

  • Reactive Black 5 (C.I. 20505): A well-known alternative, this is a bifunctional reactive dye containing two vinyl sulfone reactive groups.[2] This dual-reactive nature generally leads to a higher fixation efficiency.

  • Remazol Black Dyes: This is a commercial name for a range of reactive dyes, many of which are based on the vinyl sulfone reactive group. For instance, Remazol Black B is another name for Reactive Black 5. Newer generations, like Remazol Black NF (New Fixation) and Remazol SAM dyes, are designed for improved fastness and ecological profiles.[3][4]

Performance Comparison

The selection of a reactive dye is often based on a balance of performance, cost, and environmental impact. Key performance indicators include fixation efficiency and colorfastness.

Quantitative Performance Data
Parameter This compound (Monofunctional MCT) Reactive Black 5 / Remazol Black B (Bifunctional VS) Remazol Black NF/SAM (Modern Bifunctional)
Fixation Efficiency (%) 50 - 70% (Typical for monofunctional dyes)>80% - >90%[5]High fixation yield[4]
Light Fastness (ISO 105-B02) 6 (Good)[1]5 (Good)High light fastness[4]
Wash Fastness (ISO 105-C06) 3 (Staining)[1]4-5 (Good to Excellent)[2]Top fastness properties[3]
Rubbing Fastness (ISO 105-X12) Not specified in found sources3-4 (Moderate to Good)[2]Good wet rub fastness
Perspiration Fastness (ISO 105-E04) 4-5 (Good to Excellent)[1]Not specified in found sourcesHigh fastness to perspiration & light[4]

Note: The data presented is compiled from various sources and may not be directly comparable due to different testing conditions. Bifunctional dyes generally exhibit higher fixation rates (70-85%) compared to monofunctional dyes (50-70%).

Environmental and Toxicological Profile

The environmental impact of reactive dyes is a significant concern, primarily due to the incomplete exhaustion and fixation of the dye onto the fiber, leading to colored effluents. Unfixed reactive dyes can hydrolyze in water, making them difficult to remove by conventional wastewater treatment methods.

While specific, directly comparable aquatic toxicity data for these exact dyes is limited in the public domain, general toxicological information for azo dyes is available. Azo dyes can, under reductive conditions, cleave to form aromatic amines, some of which are known carcinogens.

The acute toxicity of textile dyes to aquatic organisms like Daphnia magna is a standard measure of their environmental risk. The median lethal concentration (LC50) or median effective concentration (EC50) is determined over a 48-hour exposure period. While specific LC50 values for this compound, Reactive Black 5, and Remazol Black NF were not found in the searched literature, it is a critical parameter to consider when evaluating the environmental safety of these dyes.

Experimental Protocols

Accurate comparison of dye performance requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Exhaust Dyeing of Cotton with Reactive Dyes

This protocol describes a typical laboratory-scale exhaust dyeing process for cotton fabric.

Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (e.g., this compound, Reactive Black 5)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer for color measurement

  • pH meter

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 (e.g., 5 g of fabric in 100 mL of water).

  • Dye Dissolution: Accurately weigh the reactive dye (e.g., 2% on weight of fabric, owf) and dissolve it in a small amount of deionized water before adding to the dyebath.

  • Dyeing Cycle:

    • Enter the cotton fabric into the dyebath at room temperature.

    • Add the dissolved dye and run for 10 minutes.

    • Gradually add the required amount of salt (e.g., 60 g/L NaCl) in portions over 15-20 minutes.

    • Raise the temperature to the dyeing temperature (e.g., 60°C for vinyl sulfone dyes, 80-95°C for MCT dyes) and run for 30 minutes.

    • Add the alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to fix the dye to the fiber. The addition should be done carefully to avoid rapid changes in pH.

    • Continue dyeing at the fixation temperature for 60 minutes.

  • Washing and Soaping:

    • After dyeing, drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Perform a soaping treatment to remove unfixed dye. This typically involves washing the fabric at or near the boil with a solution containing a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes.

    • Rinse thoroughly with hot and then cold water.

    • Air dry the fabric.

Determination of Dye Fixation Efficiency

The fixation efficiency is the percentage of the dye that has chemically bonded to the fiber.

Method: Spectrophotometric Analysis of Dyebath and Wash Liquors

  • Collect Liquors: Carefully collect the initial dyebath, the exhausted dyebath after dyeing, and all subsequent rinsing and soaping liquors.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the initial dyebath and the combined wash liquors at the wavelength of maximum absorbance (λmax) of the dye.

  • Calibration Curve: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of the dye of known concentrations.

  • Calculate Dye Concentration: From the calibration curve, determine the concentration of the dye in the initial dyebath and the combined wash liquors.

  • Calculate Fixation Efficiency: The fixation efficiency (F%) is calculated using the following formula:

    F% = [(Initial Dye Amount - Dye Amount in Wash Liquors) / Initial Dye Amount] x 100

Colorfastness Testing

Colorfastness to Washing (ISO 105-C06):

This test assesses the resistance of the color of the textile to washing.

  • A specimen of the dyed fabric is stitched between two undyed fabrics (multifiber fabric).

  • The composite specimen is then washed in a soap or soap and soda solution under specified conditions of time and temperature in a Launder-Ometer.

  • The change in color of the dyed fabric and the staining of the undyed fabrics are assessed using the grey scales.

Colorfastness to Light (ISO 105-B02):

This test measures the resistance of the dye to fading upon exposure to light.

  • A specimen of the dyed fabric is exposed to artificial light under specified conditions in a lightfastness tester (e.g., Xenon arc lamp).

  • The change in color of the exposed specimen is assessed by comparing it with a set of blue wool standards that have been exposed simultaneously.

Colorfastness to Rubbing (ISO 105-X12):

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • A specimen of the dyed fabric is rubbed with a dry and a wet piece of undyed cotton cloth using a Crockmeter.

  • The staining of the undyed cotton cloth is assessed using the grey scale for staining.

Visualizations

Covalent Bonding of a Bifunctional Reactive Dye to Cellulose

G cluster_dye Bifunctional Reactive Dye cluster_fiber Cellulose Fiber Dye Chromophore RG1 Reactive Group 1 (e.g., Vinyl Sulfone) Dye->RG1 RG2 Reactive Group 2 (e.g., Vinyl Sulfone) Dye->RG2 Reaction Covalent Bond Formation Dye->Reaction Fiber Cellulose Chain (-OH groups) Fiber->Reaction Alkali Alkali (OH⁻) (e.g., Na₂CO₃) Alkali->Reaction Catalyst Reaction->Fiber Dyed Fiber

Caption: Covalent bond formation between a bifunctional reactive dye and cellulose.

Experimental Workflow for Comparative Dye Performance Evaluation

G start Start: Select Dyes (this compound, Reactive Black 5, etc.) dyeing Exhaust Dyeing of Cotton Fabric Samples start->dyeing fixation Determine Fixation Efficiency (Spectrophotometry) dyeing->fixation fastness Perform Colorfastness Tests (Wash, Light, Rubbing) dyeing->fastness toxicity Conduct Aquatic Toxicity Test (e.g., Daphnia magna LC50) dyeing->toxicity data Compile and Analyze Performance Data fixation->data fastness->data toxicity->data comparison Generate Comparative Performance Guide data->comparison

Caption: Workflow for comparative evaluation of reactive dyes.

References

A Comparative Guide to Alternatives for Reactive Black 8 in Nylon Fabric Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dyeing alternatives to Reactive Black 8 for nylon (polyamide) fabrics. The focus is on providing objective performance data, detailed experimental methodologies, and an examination of the environmental impact to assist researchers and scientists in making informed decisions for their specific applications. While this compound is a common choice for cellulosic fibers, its application on nylon presents challenges, including potential for lower fixation rates and environmental concerns related to hydrolysis. The primary alternatives explored are acid dyes, with a specific focus on metal-complex and metal-free options.

Executive Summary

Acid dyes emerge as the most viable and widely used alternative to reactive dyes for nylon coloration. They offer excellent color yield and, in many cases, superior fastness properties on polyamide substrates. This guide presents a comparative analysis of a representative metal-complex acid dye, C.I. Acid Black 172, against the baseline of this compound, alongside a discussion of emerging metal-free acid dyes. The data indicates that while both dye classes can achieve deep black shades, their performance, application methods, and environmental profiles differ significantly.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of this compound and a common alternative, C.I. Acid Black 172, when applied to nylon fabric. The data is a synthesis of typical values found in textile research and industry literature.

Performance MetricC.I. This compound (on Nylon)C.I. Acid Black 172 (on Nylon)Metal-Free Acid Black (Typical)
Colorfastness to Washing (ISO 105-C06)
- Color Change3-44-54
- Staining (Nylon)34-54
Colorfastness to Rubbing (ISO 105-X12)
- Dry Rubbing44-54-5
- Wet Rubbing2-343-4
Colorfastness to Light (AATCC TM16, Blue Wool Scale) 5-66-75-6
Dye Fixation Rate 70-80%>90%>90%
Dyeing pH 4-64.0-5.54.0-6.0
Dyeing Temperature 80-100°C95-100°C95-100°C
Environmental Impact High salt concentration in effluent, potential for AOX from hydrolyzed dye.Contains chromium, a heavy metal, in the dye structure.[1][2][3]Generally lower environmental impact compared to metal-complex dyes.
Effluent Characteristics High BOD/COD due to unfixed dye and auxiliaries.[4][5]Lower BOD/COD than reactive dyeing, but contains heavy metals.Lower heavy metal content in effluent.

Dyeing Mechanisms and Pathways

The fundamental difference in the dyeing process between reactive and acid dyes on nylon lies in their chemical interaction with the fiber.

Reactive Dyeing of Nylon

Reactive dyes form a covalent bond with the fiber. In the case of nylon, the reactive group of the dye reacts with the terminal amino groups (-NH2) of the polyamide chain.[6] However, a competing reaction, hydrolysis, occurs where the dye reacts with water, rendering it inactive and leading to lower fixation rates and colored effluent.[7][8][9]

G Reactive_Dye Reactive_Dye Nylon_Fiber Nylon Fiber (-NH2 groups) Reactive_Dye->Nylon_Fiber Fixation (Alkaline pH) Water Water (H2O) Reactive_Dye->Water Hydrolysis (Side Reaction) Dyed_Nylon Dyed Nylon (Covalent Bond) Nylon_Fiber->Dyed_Nylon Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Water->Hydrolyzed_Dye

Fig. 1: Reactive Dyeing Pathway on Nylon.
Acid Dyeing of Nylon

Acid dyes, which are anionic, form ionic bonds with the cationic sites on the nylon fiber.[10] In an acidic dyebath, the amino groups of the nylon polymer are protonated (-NH3+), creating positive charges that attract the negatively charged sulfonate groups (-SO3-) of the acid dye. This electrostatic attraction results in high exhaustion and fixation of the dye onto the fiber.

G Acid_Dye Acid Dye (-SO3-) Protonated_Nylon Protonated Nylon (-NH3+ groups) Acid_Dye->Protonated_Nylon Ionic Attraction Nylon_Fiber Nylon Fiber (-NH2 groups) Acidic_Bath Acidic Bath (H+) Nylon_Fiber->Acidic_Bath Protonation Dyed_Nylon Dyed Nylon (Ionic Bond) Protonated_Nylon->Dyed_Nylon Acidic_Bath->Protonated_Nylon G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Fastness Testing cluster_analysis Data Analysis Scouring Scour Nylon Fabric Dye_RB8 Dye with This compound Scouring->Dye_RB8 Dye_AB172 Dye with Acid Black 172 Scouring->Dye_AB172 Rinsing_Soaping Rinsing & Soaping Dye_RB8->Rinsing_Soaping Dye_AB172->Rinsing_Soaping Wash_Test Washing Fastness (ISO 105-C06) Rinsing_Soaping->Wash_Test Rub_Test Rubbing Fastness (ISO 105-X12) Rinsing_Soaping->Rub_Test Light_Test Lightfastness (AATCC TM16) Rinsing_Soaping->Light_Test Evaluation Evaluate with Grey/Blue Scales Wash_Test->Evaluation Rub_Test->Evaluation Light_Test->Evaluation Comparison Comparative Analysis Evaluation->Comparison

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of HPLC Methods

The choice between IP-RP-HPLC and HILIC for the analysis of Reactive Black 8 will depend on the specific laboratory setup, the nature of potential impurities, and the desired chromatographic selectivity.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the anionic sulfonate groups of the dye, enabling retention on the reversed-phase column.Utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. Retention is based on the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the stationary phase surface.
Stationary Phase Typically C18 or C8 columns. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.Polar columns such as silica, amino, or amide-based phases.
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol) and an ion-pairing reagent (e.g., tetrabutylammonium bromide). Gradient elution is common.High percentage of organic solvent (e.g., acetonitrile) with a small percentage of aqueous buffer.
Advantages Well-established technique with a wide variety of available columns and reagents. Good for separating compounds with varying hydrophobicity.Offers alternative selectivity to reversed-phase, particularly for highly polar compounds. Avoids the use of ion-pairing reagents which can sometimes lead to column degradation and are often not compatible with mass spectrometry.[1][2][3]
Disadvantages Ion-pairing reagents can be aggressive to the stationary phase, leading to shorter column lifetimes. Method development can be complex due to the number of variables (ion-pair concentration, pH, organic modifier). Potential for ion suppression in mass spectrometry detection.Can have longer equilibration times. Retention can be sensitive to the water content in the mobile phase.

Experimental Protocols

The following are detailed experimental protocols for the two proposed HPLC methods. These should be considered as starting points and may require optimization for the specific sample of this compound and the HPLC system being used.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is adapted from a validated procedure for the analysis of other sulfonated reactive dyes.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.025 M Tetrabutylammonium bromide in Acetonitrile
Mobile Phase B 30:70 (v/v) mixture of Mobile Phase A and 0.05 M Ammonium Dihydrogen Phosphate in Water
Gradient To be optimized. A typical starting gradient could be: 0-5 min: 100% B 5-25 min: 0-100% A 25-30 min: 100% A 30-35 min: 100% B
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at the λmax of this compound (typically around 595-605 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is based on a published procedure for the separation of a mixture of reactive dyes, including the similar Reactive Black 5.[1][2][3]

Chromatographic Conditions:

ParameterCondition
Column HILIC (e.g., Silica or Amide-based), 3.5 µm, 2.1 x 100 mm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 with acetic acid)
Gradient To be optimized. A suggested starting gradient is: 0-2 min: 95% A 2-12 min: 95-50% A 12-15 min: 50% A 15-17 min: 95% A 17-20 min: 95% A
Flow Rate 0.3 mL/min
Detection UV-Vis Diode Array Detector (DAD) at the λmax of this compound
Injection Volume 5 µL
Column Temperature 35 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 70:30 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Purity Calculation

For both methods, the purity of the this compound sample can be assessed using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to ensure that all impurity peaks are well-resolved from the main peak and from each other for accurate quantification.

Mandatory Visualization

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Chromatographic Separation (C18 or HILIC column) Injection->Separation Detection Detection (DAD) at λmax Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Result Purity Assessment Report Calculation->Result

Caption: General workflow for the HPLC analysis of this compound purity assessment.

References

A Comparative Analysis of Reactive Black 8 and Reactive Black 5 for Textile and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used azo dyes, Reactive Black 8 and Reactive Black 5. The following sections will delve into their chemical and physical properties, performance characteristics, and the experimental protocols used to evaluate them, presenting a comprehensive overview for research and industrial applications.

Chemical and Physical Properties

This compound and Reactive Black 5, while both providing a deep black shade, possess distinct chemical structures that influence their properties and application suitability. This compound is a single azo, metal complex dye, whereas Reactive Black 5 is a double azo dye.[1] This fundamental difference in their chromophores and reactive groups leads to variations in their molecular weight, solubility, and interaction with different substrates.

PropertyThis compoundReactive Black 5
C.I. Name This compoundReactive Black 5
CAS Number 12225-26-2[1]17095-24-8[2]
Molecular Structure Single azo, Metal Complexes[1]Double azo class
Molecular Formula C₁₉H₁₁ClN₈Na₂O₁₀S₂[1]C₂₆H₂₁N₅Na₄O₁₉S₆[2]
Molecular Weight 656.90 g/mol [3]991.82 g/mol [2]
Appearance Black Powder[4]Black Powder[5]
Solubility in Water 250 g/L[6]Soluble[5]

Performance Characteristics: A Quantitative Comparison

The performance of a reactive dye is paramount in both industrial dyeing processes and scientific applications. Key performance indicators include color fastness, reaction efficiency (fixation), and the extent of hydrolysis.

Color Fastness Properties

Color fastness is a measure of a textile's color resistance to various external factors such as washing, light, rubbing, and perspiration. The following table summarizes the available fastness ratings for this compound and Reactive Black 5 on cotton fabric, according to ISO standards. Ratings are on a scale of 1 to 5, with 5 representing the best fastness, except for light fastness which is on a 1 to 8 scale.

Performance MetricThis compoundReactive Black 5Test Method
Light Fastness 6[7]4-5[8]ISO 105-B02
Washing Fastness (Fading) 3-4[6]4-5[9]ISO 105-C06
Washing Fastness (Staining) 4-5[6]4-5[9]ISO 105-C06
Perspiration Fastness (Acid) 4-5[7]-ISO 105-E04
Perspiration Fastness (Alkali) 4-5[7]-ISO 105-E04
Rubbing Fastness (Dry) 4-5[7]4-5[9]ISO 105-X12
Rubbing Fastness (Wet) 2-3[7]3[9]ISO 105-X12
Chlorine Bleaching 4[7]3[9]ISO 105-N01

Note: A direct side-by-side comparative study providing a full set of fastness ratings for both dyes under identical conditions was not available in the searched literature. The data presented is compiled from various technical datasheets and a comparative analysis document.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of dye performance. The following sections outline the methodologies for key experiments cited in this guide.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for providing controlled mechanical agitation and temperature.

  • Stainless steel balls (6 mm diameter).

  • Multifibre adjacent fabric (e.g., DW type for tests up to 50°C, TV type for tests at 60°C and above).

  • ECE reference detergent.

  • Sodium perborate tetrahydrate.

  • Grey scale for assessing color change and staining.

Procedure:

  • A textile specimen (typically 100 mm x 40 mm) is attached to a piece of multifibre adjacent fabric of the same size.

  • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution, the required number of steel balls, and, if required, sodium perborate.

  • The container is then agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a set duration (e.g., 30 minutes).

  • After the washing cycle, the specimen is rinsed thoroughly with water and dried under controlled conditions (not exceeding 60°C).

  • The change in color of the dyed specimen and the degree of staining on the adjacent multifibre fabric are assessed using the grey scales under standardized lighting.

experimental_workflow_washing_fastness prep Specimen Preparation (Textile + Multifibre Fabric) wash Washing (Launder-Ometer, Detergent, Steel Balls) prep->wash ISO 105-C06 rinse Rinsing wash->rinse dry Drying (<60°C) rinse->dry assess Assessment (Grey Scales for Color Change & Staining) dry->assess

Experimental workflow for Color Fastness to Washing (ISO 105-C06).
Determination of Reactive Dye Fixation Rate

The fixation rate is a critical measure of the efficiency of the dyeing process, indicating the percentage of dye that covalently bonds with the fiber.

Methodology (Spectrophotometric):

  • Initial Dye Bath Absorbance (A₀): The absorbance of the initial dyebath solution is measured at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Dyeing Process: The textile substrate is dyed according to a specified procedure (e.g., exhaust dyeing), controlling for temperature, time, pH, and electrolyte concentration.

  • Residual Dye Bath Absorbance (A₁): After the dyeing process is complete, the absorbance of the residual dyebath is measured at λmax.

  • Soaping and Rinsing: The dyed fabric is subjected to a rigorous washing process (soaping) to remove any unfixed, hydrolyzed dye. The absorbance of the collected soaping and rinsing liquors (A₂) is measured.

  • Calculation:

    • Exhaustion (%E): %E = ((A₀ - A₁) / A₀) * 100

    • Fixation (%F): %F = ((A₀ - A₁ - A₂) / A₀) * 100

experimental_workflow_fixation_rate A0 Measure Initial Dyebath Absorbance (A₀) dyeing Dyeing Process A0->dyeing calc_E Calculate Exhaustion (%E) A0->calc_E calc_F Calculate Fixation (%F) A0->calc_F A1 Measure Residual Dyebath Absorbance (A₁) dyeing->A1 soaping Soaping & Rinsing dyeing->soaping A1->calc_E A1->calc_F A2 Measure Absorbance of Wash Liquor (A₂) soaping->A2 A2->calc_F

Experimental workflow for determining reactive dye fixation rate.
Assessment of Reactive Dye Hydrolysis

Hydrolysis is a competing reaction where the reactive dye reacts with water instead of the fiber, leading to a loss of dye efficiency.

Methodology (pH and Temperature Effects):

  • Prepare aqueous solutions of the reactive dye at a specific concentration.

  • Adjust the initial pH of the solutions to various levels.

  • Maintain the solutions at different constant temperatures.

  • Monitor the change in pH of the dye solutions over time.

  • The rate of hydrolysis can be inferred from the rate of pH change, as the hydrolysis reaction often releases acidic or basic byproducts.

logical_relationship_hydrolysis cluster_factors Influencing Factors cluster_reactions Competing Reactions Temp Temperature Fixation Dye-Fiber Reaction (Fixation) Temp->Fixation Hydrolysis Dye-Water Reaction (Hydrolysis) Temp->Hydrolysis pH pH pH->Fixation pH->Hydrolysis

Factors influencing the competing reactions of fixation and hydrolysis.

Environmental Impact and Ecotoxicity

The environmental impact of reactive dyes is a significant concern, primarily due to the potential for unfixed dye to be released in wastewater. Azo dyes, in general, can be problematic as their degradation products may include aromatic amines, some of which are carcinogenic.

  • Reactive Black 5: Has been the subject of numerous studies on its removal from wastewater and its ecotoxicity. It is known to be toxic to aquatic organisms.[10]

  • This compound: As a metal complex dye, the environmental concerns for this compound also include the potential release of heavy metals, in addition to the organic dye molecule itself.

A direct comparative ecotoxicity study between this compound and Reactive Black 5 was not found in the reviewed literature. However, the general principle for minimizing environmental impact for both dyes involves maximizing the fixation rate to reduce the amount of hydrolyzed dye in the effluent and employing effective wastewater treatment methods.

Conclusion

This compound and Reactive Black 5 are both effective dyes for achieving a deep black coloration on cellulosic fibers. The choice between them depends on the specific performance requirements of the end product.

  • This compound appears to offer superior light fastness, which would be advantageous for applications requiring high durability to light exposure.

  • Reactive Black 5 demonstrates very good washing fastness.

References

Ecotoxicity of Reactive Black 8 and its Degradation Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental impact of the widely used textile dye, Reactive Black 8, and the byproducts resulting from its degradation reveals a complex and often concerning toxicological profile. While degradation processes are essential for the decolorization of textile effluents, the resulting chemical intermediates can exhibit altered, and in some cases, increased toxicity compared to the parent dye. This guide provides a comparative analysis of the ecotoxicity of this compound and its degradation products, supported by experimental data and detailed methodologies, to inform researchers and scientists in the fields of environmental science and drug development.

Comparative Ecotoxicity Data

The ecotoxicity of this compound and its degradation byproducts has been evaluated using various aquatic organisms. The following table summarizes the available quantitative data, primarily focusing on the closely related and structurally similar dye, Reactive Black 5 (RB5), as a representative model due to the limited specific data for this compound. The toxicity is often assessed by determining the half-maximal effective concentration (EC50) or the lethal concentration for 50% of the test population (LC50).

SubstanceTest OrganismEndpointConcentrationReference
Reactive Black 5 (Parent Dye)Vibrio fischeriEC5027.5 ± 4.01 mg/L[1]
Hydrolysed Reactive Black 5Vibrio fischeriEC5011.4 ± 3.68 mg/L[1]
Decolorized Hydrolysed Reactive Black 5 (Anaerobic)Vibrio fischeriEC500.2 ± 0.03 mg/L[1]
Reactive Black 5 (Parent Dye)Daphnia magnaEC50 (48h)74.1% (of dye solution)[2]
Reactive Black 5 after Reductive ProcessDaphnia magnaEC50 (48h)63.5% (of dye solution)[2]
Reactive Black 5 after Reductive-Oxidative ProcessDaphnia magnaEC50 (48h)>100% (of dye solution)[2]
Untreated Reactive Black 5Artemia salinaMortality86.7%[3]
Biodegraded Reactive Black 5 MetabolitesArtemia salinaMortality23.3%[3]
Untreated Reactive Black 5Human Breast Epithelial CellsCytotoxicity55.31%[3]
Biodegraded Reactive Black 5 MetabolitesHuman Breast Epithelial CellsCytotoxicity14.45%[3]

Degradation Pathways and Ecotoxicity Profile

The degradation of azo dyes like this compound can proceed through various mechanisms, including reductive and oxidative processes, often leading to the formation of aromatic amines, which can be more toxic than the parent dye.

Reductive Degradation

Under anaerobic conditions, the azo bond (-N=N-) of the dye molecule is cleaved, leading to the formation of aromatic amines. For Reactive Black 5, biodegradation has been shown to produce metabolites such as naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline.[4] Studies have indicated that the products of this initial reductive decolorization can exhibit increased toxicity. For instance, the EC50 value for Vibrio fischeri decreased significantly after anaerobic decolorization of hydrolysed Reactive Black 5, indicating a substantial increase in toxicity.[1] Similarly, the toxicity to Daphnia magna increased after a reductive process.[2]

Oxidative Degradation

Advanced Oxidation Processes (AOPs), such as those involving Fenton reagents (Fe²⁺/H₂O₂) or photocatalysis (e.g., UV/TiO₂), are employed to break down the complex aromatic structures of the dye and its degradation intermediates into simpler, less toxic compounds, and ultimately, to mineralize them to CO₂, H₂O, and inorganic salts.[5][6] The combination of a reductive and a subsequent oxidative (Fenton) process has been shown to be effective in not only decolorizing the dye solution but also in significantly reducing the toxicity of the resulting effluent.[2] Following the Fenton process, the toxicity to Daphnia magna was greatly reduced, with an EC50 value greater than 100% of the treated solution.[2]

Below is a diagram illustrating the general degradation pathway of Reactive Black 5 and the associated changes in toxicity.

G cluster_0 Degradation Pathway of Reactive Black 5 cluster_1 Reductive Process (e.g., Anaerobic Biodegradation) cluster_2 Oxidative Process (e.g., Fenton Reaction) RB5 Reactive Black 5 (Parent Dye) EC50 (V. fischeri): 27.5 mg/L Toxicity to D. magna: EC50 = 74.1% Aromatic_Amines Aromatic Amines (e.g., naphthalene-1,2-diamine, 4-(methylsulfonyl) aniline) Increased Toxicity EC50 (V. fischeri): 0.2 mg/L Toxicity to D. magna: EC50 = 63.5% RB5->Aromatic_Amines Azo bond cleavage Mineralization_Products Mineralization Products (CO2, H2O, Inorganic Salts) Reduced Toxicity Toxicity to D. magna: EC50 > 100% Aromatic_Amines->Mineralization_Products Ring opening

Figure 1. Degradation pathway and toxicity of Reactive Black 5.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the ecotoxicity of this compound and its degradation byproducts.

Acute Immobilization Test with Daphnia magna

This test is performed to determine the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure period.

  • Test Organisms: Neonates of Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of dilutions of the test substance (parent dye, treated effluent) are prepared in a suitable culture medium. A negative control (culture medium only) and a positive control (a reference substance with known toxicity) are included.

  • Exposure: Groups of daphnids (e.g., 10 individuals, divided into two replicates of five) are exposed to each test concentration and control in glass beakers.[7]

  • Incubation: The beakers are incubated for 48 hours at a constant temperature (e.g., 20 ± 1°C) with a defined light/dark cycle (e.g., 16:8 hours).[7]

  • Observation: After 24 and 48 hours, the number of immobilized daphnids in each beaker is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as the probit or logit method.

Bioluminescence Inhibition Test with Vibrio fischeri

This assay determines the concentration of a substance that causes a 50% reduction in the light output of the marine bacterium Vibrio fischeri (EC50).

  • Test Organism: A standardized culture of the luminescent bacterium Vibrio fischeri is used.

  • Test Procedure: A suspension of the bacteria is exposed to various concentrations of the test sample.

  • Measurement: The light output of the bacterial suspension is measured using a luminometer after a short incubation period (e.g., 15 or 30 minutes).

  • Data Analysis: The percentage of light inhibition compared to a control sample (without the toxicant) is calculated for each concentration. The EC50 value is then determined by plotting the inhibition of luminescence against the logarithm of the sample concentration.

Brine Shrimp (Artemia salina) Lethality Assay

This bioassay is used to determine the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50) over a specified period.

  • Test Organisms: Artemia salina nauplii (larvae) are hatched from cysts in artificial seawater.

  • Test Solutions: A range of concentrations of the test substance are prepared in artificial seawater.

  • Exposure: A specific number of nauplii (e.g., 10-20) are placed in vials or microplate wells containing the test solutions.[7]

  • Incubation: The vials or plates are incubated for a set period (e.g., 24 or 48 hours) under controlled temperature and lighting conditions.[7]

  • Observation: After the exposure period, the number of dead nauplii in each container is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical analysis.

The following workflow illustrates the general procedure for assessing the ecotoxicity of a dye and its degradation products.

G cluster_0 Ecotoxicity Assessment Workflow cluster_1 Ecotoxicity Testing A This compound Solution B Degradation Process (e.g., Biodegradation, AOP) A->B D Acute Toxicity Tests (Daphnia magna, Artemia salina) A->D E Bacterial Toxicity Test (Vibrio fischeri) A->E F Phytotoxicity Test (Seed Germination) A->F C Degraded Effluent B->C C->D C->E C->F G Data Analysis (EC50, LC50 Calculation) D->G E->G F->G H Comparative Ecotoxicity Profile G->H

Figure 2. General workflow for ecotoxicity assessment.

Conclusion

The ecotoxicity of this compound and its degradation byproducts is a significant environmental concern. Experimental evidence, primarily from studies on the analogous dye Reactive Black 5, strongly indicates that while degradation processes are effective for color removal, they can lead to the formation of intermediate compounds with higher toxicity than the original dye. Specifically, reductive degradation pathways that cleave the azo bond can produce toxic aromatic amines. A subsequent oxidative treatment is often necessary to break down these intermediates and achieve a significant reduction in the overall ecotoxicity of the effluent. This highlights the critical need for a comprehensive assessment of degradation byproducts and the implementation of multi-step treatment processes to ensure the effective detoxification of textile wastewater containing this compound. Further research focusing specifically on the degradation pathways and ecotoxicity of this compound is warranted to develop more targeted and efficient remediation strategies.

References

Comparative Guide to Analytical Techniques for Confirming Reactive Black 8 Binding to Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key spectroscopic techniques used to confirm the covalent binding of reactive dyes, such as Reactive Black 8, to textile fibers. The primary focus is on Fourier Transform Infrared (FTIR) spectroscopy, with a detailed comparison to Ultraviolet-Visible (UV-Vis) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS). Experimental data and protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Reactive Dye Binding

Reactive dyes, like this compound, are a class of colored organic compounds that form a covalent bond with the substrate.[1] This chemical bond provides high wash fastness, making them a popular choice for dyeing cellulosic fibers such as cotton.[1] The confirmation of this covalent bond is crucial for quality control and research in textile chemistry. Various analytical techniques can be employed to study the dye-fiber interaction, each with its own set of advantages and limitations.[2][3]

Comparison of Analytical Techniques

The selection of an analytical technique to confirm dye binding depends on the specific information required, such as the nature of the chemical bond, surface versus bulk analysis, and the need for quantitative data.

Technique Principle Information Provided Advantages Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, identifying molecular vibrations of functional groups.[4]Provides information on the chemical structure of the fiber and the dye. Changes in the spectra after dyeing can indicate the formation of new covalent bonds.[5][6]Non-destructive, relatively fast, and provides direct evidence of chemical bond formation. ATR-FTIR is particularly useful for surface analysis.[7]Signals from the dye can be weak and overlapped by the strong absorbance of the fiber matrix, making interpretation challenging.[8]
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the sample, which is characteristic of the dye's chromophore.[9]Primarily used for the quantification of the dye on the fiber and to assess the uniformity of dyeing. It can differentiate between dyes but provides limited information on the nature of the dye-fiber bond.[9]High sensitivity to dyes, relatively simple and low-cost instrumentation. Can be used for quantitative analysis of dye concentration.Provides indirect evidence of binding. The spectra are broad and may not be sufficient for unambiguous identification of the dye-fiber linkage.[8]
XPS A surface-sensitive technique that analyzes the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.[2]Provides elemental analysis of the fiber surface, confirming the presence of elements unique to the dye (e.g., nitrogen, sulfur in this compound). High-resolution scans can give information about the chemical environment of these elements, suggesting bond formation.[2]Highly surface-sensitive, providing information specifically about the dye bound to the fiber surface. Can provide quantitative elemental composition.Requires high vacuum and more specialized equipment. Provides information on elemental composition and chemical state but not directly on the vibrational modes of the covalent bond.

Experimental Protocols

FTIR-ATR Analysis of this compound Dyed Cotton

Objective: To identify the formation of a covalent bond between this compound and cotton fibers.

Materials:

  • Untreated cotton fabric

  • This compound dyed cotton fabric (thoroughly rinsed to remove unfixed dye)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Cut a small piece (approx. 1x1 cm) of both the undyed and dyed cotton fabric. Ensure the samples are clean and dry.

  • Background Spectrum: Record a background spectrum with no sample on the ATR crystal.

  • Sample Analysis:

    • Place the undyed cotton sample onto the ATR crystal, ensuring good contact.

    • Record the FTIR spectrum in the range of 4000-650 cm⁻¹.

    • Repeat the measurement for the this compound dyed cotton sample.

  • Data Analysis:

    • Compare the spectrum of the dyed cotton with that of the undyed cotton and the pure this compound dye.

    • Look for the appearance of new peaks or shifts in existing peaks in the spectrum of the dyed fabric that are not present in the spectra of the undyed cotton or the pure dye. These changes can be attributed to the formation of a covalent bond. Specifically, look for changes in the regions associated with C-O, C-N, and S=O stretching vibrations, which are present in the dye molecule.

Data Presentation

The following table summarizes the expected characteristic FTIR peaks for cotton and a hypothetical representation of the changes upon dyeing with a reactive dye like this compound.

Sample Wavenumber (cm⁻¹) Assignment Expected Change upon Covalent Binding
Undyed Cotton ~3330O-H stretching (cellulose)Broadening or shift
~2900C-H stretching (cellulose)Minor change
~1640O-H bending (adsorbed water)Decrease upon drying
~1160, 1030C-O-C, C-O stretching (cellulose)Potential shifts and appearance of new peaks from the dye's ether linkage
This compound ~1600-1450Aromatic C=C stretching, N=N stretchingAppearance of these peaks in the dyed fiber spectrum
~1380SO₃ stretchingAppearance of this peak in the dyed fiber spectrum
~1120C-N stretchingAppearance of this peak in the dyed fiber spectrum
Dyed Cotton (New Peaks)e.g., ~1550 (Azo), ~1380 (Sulfonate)Appearance of new peaks characteristic of the dye, confirming its presence.
(Shifted Peaks)e.g., C-O-C regionShifts in the cellulose backbone peaks indicating interaction with the dye.

Visualization of Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Undyed Undyed Cotton Fiber Spectrometer FTIR Spectrometer with ATR Undyed->Spectrometer Dyed This compound Dyed Fiber Dyed->Spectrometer Get_Spectra Acquire Spectra (4000-650 cm⁻¹) Spectrometer->Get_Spectra Compare Compare Spectra: - Undyed vs. Dyed - Pure Dye vs. Dyed Get_Spectra->Compare Identify Identify New Peaks / Shifts Compare->Identify Confirm Confirm Covalent Bond Formation Identify->Confirm

References

A Researcher's Guide to Investigating Cross-Reactivity of Reactive Black 8 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Reactive Black 8

This compound is a single azo dye, sometimes found in metal complexes, that is widely used in the textile industry.[1][2] Its high solubility in water is attributed to the presence of sulfonic acid groups.[3] The key structural features of this compound that are relevant to potential immunoassay interference are its azo group and a reactive trichlorotriazine group.[3][4]

PropertyDescription
Chemical Name C.I. This compound
CAS Number 12225-26-2
Molecular Formula C19H11ClN8Na2O10S2 (Note: Some variations in reported formula exist)[1][2]
Appearance Black Powder[1][2][5]
Key Functional Groups Azo group, Sulfonic acid groups, Trichlorotriazine group[3]

Potential for Immunoassay Cross-Reactivity

Azo dyes, as a class of compounds, have been documented to interfere with immunoassays. Studies on dyes like Congo Red, Evans Blue, and Trypan Blue have shown that they can enhance antigen binding while inhibiting the effector activity of antibodies.[6] This interference is thought to be due to the interaction of the dye with antibody molecules, potentially altering their conformation and binding characteristics.[6]

The reactive group of this compound, a trichlorotriazine, is designed to form covalent bonds with fibers. While a study on the immunologic cross-reactivity of cyanuric chloride (a related compound) and reactive dyes in the context of allergies suggested that the allergenic component is more likely the chromophore (the azo dye part) than the reactive group, the potential for non-specific interactions in in-vitro immunoassays cannot be ruled out without direct testing.[7]

Experimental Protocols for Assessing Cross-Reactivity

To objectively evaluate the impact of this compound on a specific immunoassay, a series of validation experiments should be performed. The following protocols for Spike and Recovery, and Serial Dilution are fundamental for identifying potential interference.

Spike and Recovery

This experiment assesses whether the presence of a substance in the sample matrix affects the ability of the assay to quantify an analyte.

Methodology:

  • Prepare three sets of samples:

    • Neat Matrix: The biological sample (e.g., serum, cell lysate) without any added analyte or this compound. This determines the endogenous level of the analyte.

    • Spiked Buffer: A known concentration of the target analyte is added to the assay buffer. This serves as the control.

    • Spiked Matrix: The same known concentration of the target analyte is added to the biological sample matrix.

  • Introduce the potential interferent: Prepare a parallel set of Spiked Matrix samples that also contain this compound at a concentration relevant to the expected experimental conditions.

  • Run the immunoassay: Perform the immunoassay (e.g., ELISA, Western Blot) on all sample sets in triplicate.

  • Calculate Percentage Recovery:

    • % Recovery = (Concentration in Spiked Matrix / Concentration in Spiked Buffer) x 100

    • An acceptable recovery is typically between 80-120%.[8] A value outside this range suggests interference.[8]

Serial Dilution

This method helps to determine if the interference is dose-dependent.

Methodology:

  • Prepare a sample containing a high concentration of the analyte and this compound.

  • Perform serial dilutions: Create a series of dilutions of the sample using the appropriate assay buffer.

  • Run the immunoassay: Analyze the undiluted and diluted samples.

  • Analyze the results: If an interfering substance is present, the initial dilutions may show poor recovery of the analyte. As the interfering substance is diluted out, the measured analyte concentration (adjusted for the dilution factor) should plateau and become consistent across subsequent dilutions.[9]

Hypothetical Data Presentation

The following table illustrates how data from a spike and recovery experiment could be presented to compare the performance of an immunoassay in the presence and absence of this compound.

SampleAnalyte Concentration (Spiked)Measured Analyte Concentration (Mean ± SD)% Recovery
Control (No RB8)
Spiked Buffer100 ng/mL102 ± 4.5 ng/mLN/A
Spiked Matrix100 ng/mL95 ± 6.2 ng/mL93.1%
Test (With RB8)
Spiked Matrix + 10 µM RB8100 ng/mL75 ± 8.1 ng/mL73.5%
Spiked Matrix + 50 µM RB8100 ng/mL52 ± 7.9 ng/mL51.0%

Visualizing Workflows and Potential Interactions

Diagrams created using Graphviz can help to visualize experimental workflows and hypothetical molecular interactions.

G cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Neat Neat Matrix ELISA Perform ELISA Neat->ELISA SpikedBuffer Spiked Buffer SpikedBuffer->ELISA SpikedMatrix Spiked Matrix SpikedMatrix->ELISA SpikedMatrixRB8 Spiked Matrix + RB8 SpikedMatrixRB8->ELISA Calc Calculate % Recovery ELISA->Calc Compare Compare Results Calc->Compare

Caption: Experimental workflow for spike and recovery analysis.

G cluster_pathway Hypothetical Signaling Pathway cluster_assay Immunoassay Interference Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Antibody Antibody for Kinase 2 Kinase2->Antibody Detection Response Cellular Response TF->Response RB8 This compound RB8->Antibody Interference

Caption: Potential interference of this compound in an immunoassay targeting a signaling protein.

Conclusion

While direct evidence of this compound cross-reactivity in common research immunoassays is lacking, its chemical nature as an azo dye warrants careful consideration and validation. The experimental framework provided in this guide will enable researchers to systematically assess the potential for interference in their specific assay systems. By performing due diligence through spike and recovery, and serial dilution experiments, scientists can ensure the reliability and accuracy of their data, thereby maintaining the integrity of their research and development efforts.

References

A Comparative Analysis of Dyeing Efficiency: Reactive Black 8 Versus Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dyeing efficiency of C.I. Reactive Black 8 against established industry standards for reactive dyes. The following sections present quantitative performance data, in-depth experimental protocols, and visualizations of the evaluation process to offer a comprehensive resource for researchers and textile industry professionals.

Data Presentation: Performance Metrics

The dyeing efficiency of reactive dyes is determined by several key performance indicators. The table below summarizes these metrics, presenting typical industry standards alongside available data for this compound.

Performance ParameterIndustry Standard for Reactive DyesC.I. This compound
Fixation Rate Varies by dye chemistry; modern high-fixation dyes aim for >85%.[1] Dichlorotriazine dyes may have fixation rates around 60%.[2]Specific fixation rate data for C.I. This compound is not readily available in the provided search results. However, as a monochlorotriazine dye, its fixation rate would be expected to be moderate to high.
Exhaustion Rate High exhaustion is desirable to minimize dye in the effluent. Influenced by factors like salt concentration and temperature.[3]Not specified in the search results.
Light Fastness (ISO 105-B02) Generally good to excellent (5-7 on a scale of 1-8).[4]6[5]
Wash Fastness (ISO 105-C06) Excellent, due to the covalent bond formed with the fiber.[6][7]5[5]
Perspiration Fastness (ISO 105-E04) Good to excellent.Fading: 4-5, Staining: 5[5]
Rubbing Fastness (ISO 105-X12) Good wet rub fastness is a key benefit of some reactive blacks.[8]Not specified in the search results.
Solubility High solubility is crucial for even dyeing.[9] Industry standards for solubility are dye-specific.[10]Black powder, soluble in water to form a blue-black solution.[5][11]

Experimental Protocols

Accurate benchmarking requires standardized testing procedures. The following are detailed methodologies for key experiments used to evaluate the dyeing efficiency of reactive dyes.

1. Protocol for Exhaust Dyeing and Fixation Rate Determination

This protocol describes a standard laboratory procedure for dyeing a cellulosic substrate (e.g., cotton) with a reactive dye and subsequently determining the fixation rate.

  • Materials and Reagents:

    • Pre-scoured and bleached 100% cotton fabric.

    • C.I. This compound.

    • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄).

    • Sodium carbonate (Na₂CO₃) or a suitable alkali.

    • A non-ionic soaping agent.

    • Laboratory dyeing apparatus (e.g., AHIBA IR or similar).

    • Spectrophotometer.

  • Procedure:

    • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:10.[12] Add the required amount of this compound (e.g., 2% on weight of fabric, owf).

    • Dyeing Cycle:

      • Add the cotton fabric to the dyebath.

      • Add a sequestering agent and an anti-creasing agent as needed.[12]

      • Add the required amount of salt (e.g., 80 g/L).[12]

      • Run the machine and allow the dye to exhaust onto the fabric for 30 minutes at a suitable temperature (e.g., 60°C for a hot brand reactive dye).[12]

    • Fixation:

      • Add the required amount of alkali (e.g., 5 g/L soda ash) to the dyebath to raise the pH to approximately 10.8-11.[12]

      • Continue the dyeing process for 50-60 minutes to allow the covalent bond to form between the dye and the cellulose.[12]

    • Rinsing and Soaping:

      • After dyeing, rinse the fabric with cold water to remove surface alkali and some unfixed dye.[13]

      • Perform a hot wash with a soaping agent (1-2 g/L) at 90-95°C for 15-20 minutes to remove any hydrolyzed and unfixed dye.[13]

      • Follow with a hot rinse and then a final cold rinse.[13]

    • Drying: Dry the dyed fabric at a moderate temperature.[13]

    • Fixation Rate Calculation: The fixation rate (F) is determined by spectrophotometrically measuring the amount of dye in the initial dyebath, the amount of dye in the exhausted dyebath before rinsing, and the amount of dye removed during the soaping process. The values are used in an appropriate formula to calculate the percentage of dye that has covalently bonded to the fiber.

2. Protocol for Fastness Testing

  • Light Fastness: Determined according to ISO 105-B02, where the dyed sample is exposed to a standardized artificial light source under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample against the blue wool scale.

  • Wash Fastness: Performed according to ISO 105-C06. The dyed sample, in contact with a multifiber fabric, is laundered in a soap solution under specified conditions of time and temperature. The change in color of the sample and the staining of the adjacent multifiber fabric are evaluated using grey scales.

  • Rubbing Fastness: Assessed according to ISO 105-X12 using a crockmeter. A dry and a wet white cotton cloth are rubbed against the surface of the dyed sample under a specified pressure. The degree of color transfer to the white cloths is assessed using a grey scale for staining.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the benchmarking process.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis & Evaluation A Fabric & Dyebath Preparation C Exhaustion Phase (Salt Addition) A->C B Spectrophotometric Analysis of Initial Dyebath H Calculation of Dyeing Efficiency Metrics B->H D Fixation Phase (Alkali Addition) C->D E Rinsing & Soaping (Removal of Unfixed Dye) D->E F Spectrophotometric Analysis of Effluent E->F G Fastness Testing (Wash, Light, Rubbing) E->G F->H

Caption: Experimental workflow for evaluating reactive dye performance.

G A Industry Standards (e.g., Fixation Rate, Fastness) D Benchmarking Analysis A->D Benchmark B Performance Data of C.I. This compound B->D Test Data C Standardized Experimental Protocols C->B Generates E Comparative Evaluation of Dyeing Efficiency D->E Informs

Caption: Logical framework for benchmarking this compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Black 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Reactive Black 8, a common laboratory dye. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound, a black powder, presents potential hazards upon exposure. It can cause skin and eye irritation, and inhalation of the powder may lead to respiratory irritation.[1][2] It is also considered a potential respiratory sensitizer, meaning repeated inhalation can lead to allergic reactions in some individuals.[3] Therefore, stringent adherence to safety protocols is essential.

Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1][3] An eyewash station and safety shower should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in its powder form and in solution.

PPE CategoryRecommendationRationale
Hand Protection Nitrile or Neoprene gloves.[4][5][6]Provides a barrier against skin contact and potential irritation.[1]
Eye Protection Chemical safety goggles.[1]Protects eyes from dust particles and splashes.
Respiratory Protection An N95 or higher-rated particulate respirator.[7][8][9]Prevents inhalation of fine dust particles, which can cause respiratory irritation and sensitization.[1][3]
Body Protection A lab coat should be worn to protect clothing and skin from accidental spills.Prevents contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Handling this compound

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials, including the dye, solvents, weighing paper, and appropriate containers, within the fume hood.

  • Don all required PPE as outlined in the table above.

2. Weighing and Solution Preparation:

  • Carefully weigh the desired amount of this compound powder on weighing paper within the fume hood to minimize dust dispersal.

  • Slowly add the powder to the solvent in a suitable container, stirring gently to dissolve. Avoid vigorous shaking that could generate aerosols.

3. Use in Experimental Protocols:

  • When using the this compound solution, continue to wear all prescribed PPE.

  • If transferring the solution, do so carefully to avoid splashes.

4. Decontamination:

  • After use, decontaminate all non-disposable equipment that has come into contact with this compound by thoroughly washing with an appropriate solvent and then soap and water.

  • Wipe down the work surface within the fume hood with a damp cloth to remove any residual powder or solution.

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[1] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Aqueous waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.

2. Waste Treatment and Disposal:

  • Neutralization: Before disposal, the pH of aqueous waste containing reactive dyes should be neutralized. For basic dye baths, add citric acid in small increments until a neutral pH is achieved. For acidic dye baths, add sodium carbonate (soda ash) carefully.[10]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour untreated dye solutions down the drain.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Read SDS prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 weigh Weigh Powder in Fume Hood prep4->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve use Experimental Use dissolve->use decon Decontaminate Equipment use->decon Proceed to Cleanup waste Segregate Waste decon->waste neutralize Neutralize Liquid Waste waste->neutralize dispose Dispose via EHS neutralize->dispose exposure Exposure Event first_aid Follow First Aid Procedures exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

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